molecular formula C5H9Na2O7P B10831482 2-Deoxyribose 5-phosphate (disodium)

2-Deoxyribose 5-phosphate (disodium)

Numéro de catalogue: B10831482
Poids moléculaire: 258.07 g/mol
Clé InChI: WPSOLRSSLYZUOR-YAQRUTEZSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Deoxyribose 5-phosphate (disodium) is a useful research compound. Its molecular formula is C5H9Na2O7P and its molecular weight is 258.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Deoxyribose 5-phosphate (disodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Deoxyribose 5-phosphate (disodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C5H9Na2O7P

Poids moléculaire

258.07 g/mol

Nom IUPAC

disodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] phosphate

InChI

InChI=1S/C5H11O7P.2Na/c6-2-1-4(7)5(8)3-12-13(9,10)11;;/h2,4-5,7-8H,1,3H2,(H2,9,10,11);;/q;2*+1/p-2/t4-,5+;;/m0../s1

Clé InChI

WPSOLRSSLYZUOR-YAQRUTEZSA-L

SMILES isomérique

C(C=O)[C@@H]([C@@H](COP(=O)([O-])[O-])O)O.[Na+].[Na+]

SMILES canonique

C(C=O)C(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Origine du produit

United States

Foundational & Exploratory

A Technical Guide to the Pivotal Role of 2-Deoxyribose 5-Phosphate in Nucleotide Biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth examination of 2-deoxyribose 5-phosphate (dRP), a critical intermediate in cellular metabolism. While often overshadowed by its counterpart, ribose 5-phosphate, dRP holds a unique and indispensable position at the crossroads of deoxyribonucleotide salvage and central carbon metabolism. This document delineates the biosynthesis and catabolism of dRP, governed by the versatile enzyme 2-deoxy-D-ribose-5-phosphate aldolase (DERA). We will explore the intricate enzymatic mechanism of DERA, its regulation within the context of the bacterial deo operon, and its linkage to the pentose phosphate pathway. Furthermore, this guide offers field-proven experimental protocols for the synthesis and quantification of dRP, presents key performance data in a structured format, and discusses the burgeoning applications of this pathway in biocatalysis and the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of dRP metabolism and its practical applications.

Part 1: The Metabolic Nexus of 2-Deoxyribose 5-Phosphate

Cellular life depends on a tightly regulated supply of nucleotides, the building blocks for DNA and RNA.[1] Cells employ two primary strategies for their synthesis: the de novo pathway, which builds nucleotides from simple precursors like amino acids and CO2, and the salvage pathway, which recycles pre-existing nucleobases and nucleosides.[2][3][4] While the de novo pathway is energy-intensive, the salvage pathway provides an efficient means of maintaining nucleotide pools, particularly in non-proliferating cells or when nucleic acid turnover is high.[3][5]

Within this framework, a crucial distinction exists between ribonucleotide and deoxyribonucleotide metabolism. The de novo synthesis of all nucleotides begins with a ribose sugar backbone, specifically from the precursor 5-phosphoribosyl-1-pyrophosphate (PRPP), which is derived from ribose 5-phosphate (R5P).[6][7][8] Deoxyribonucleotides are subsequently formed by the reduction of ribonucleoside diphosphates.

2-Deoxyribose 5-phosphate (dRP) carves its niche squarely within the deoxyribonucleotide salvage pathway .[9][10] When exogenous deoxyribonucleosides (like deoxyuridine or thymidine) are available, they are broken down, releasing the deoxyribose moiety. This sugar is phosphorylated to deoxyribose-1-phosphate (dR1P) and then isomerized to 2-deoxyribose 5-phosphate (dRP).[9] Instead of being directly used to build new deoxyribonucleotides, dRP is catabolized, linking the salvage pathway directly to central energy metabolism.[9][10] This catabolic role is the primary function of dRP in nucleotide biosynthesis: it is the key intermediate that allows the cell to derive energy and carbon from the sugar component of salvaged deoxyribonucleosides.

Part 2: The Gatekeeper Enzyme: 2-Deoxy-D-ribose-5-phosphate Aldolase (DERA)

The synthesis and degradation of dRP are catalyzed by a single, reversible enzyme: 2-deoxy-D-ribose-5-phosphate aldolase (DERA), also known as phosphodeoxyriboaldolase (EC 4.1.2.4).[11][12] This enzyme belongs to the family of lyases and is unique among aldolases for its ability to utilize two aldehydes as substrates.[13][14]

The Reversible Aldol Reaction

DERA catalyzes the reversible aldol condensation of D-glyceraldehyde 3-phosphate (G3P) and acetaldehyde to form 2-deoxy-D-ribose 5-phosphate.[12][15]

  • Catabolic Direction (Retro-Aldol): 2-deoxy-D-ribose 5-phosphate ⇌ D-glyceraldehyde 3-phosphate + Acetaldehyde

  • Synthetic Direction (Aldol Condensation): D-glyceraldehyde 3-phosphate + Acetaldehyde ⇌ 2-deoxy-D-ribose 5-phosphate

In vivo, the equilibrium of this reaction favors the cleavage of dRP, facilitating the entry of the deoxyribose sugar into central metabolism.[11] The resulting G3P can enter glycolysis or the pentose phosphate pathway, while acetaldehyde is typically converted to acetyl-CoA for the Krebs cycle.[11] However, the reaction can be driven in the synthetic direction under specific conditions, a feature heavily exploited in biocatalysis.[16][17]

Enzyme Structure and Mechanism

DERA is a Class I aldolase, meaning its catalytic mechanism proceeds via the formation of a Schiff base intermediate without the need for a metal cofactor.[13][14] The enzyme typically forms a homodimer or homotetramer, which enhances its thermal stability.[11]

The catalytic mechanism is a well-understood, elegant process:

  • Schiff Base Formation: The reaction initiates with the nucleophilic attack of a conserved active site lysine residue (Lys167 in E. coli DERA) on the carbonyl carbon of the acetaldehyde donor.[11][14] This forms a covalent carbinolamine intermediate.

  • Water Elimination: A nearby residue (Asp102) acts as a general base, abstracting a proton, which facilitates the elimination of water to form a protonated Schiff base (enamine) intermediate.[14]

  • Aldol Addition: This activated intermediate then acts as a nucleophile, attacking the carbonyl carbon of the acceptor aldehyde, D-glyceraldehyde 3-phosphate. This key C-C bond formation step is stereospecific, generating an (S)-configuration at the reactive carbon.[12][15]

  • Hydrolysis and Release: The resulting product-Schiff base is hydrolyzed, releasing the final product, 2-deoxy-D-ribose 5-phosphate, and regenerating the free lysine residue in the enzyme's active site, completing the catalytic cycle.[14]

The active site architecture, particularly the roles of Lys167, Lys201, and Asp102, provides the authoritative grounding for this mechanism, ensuring high stereospecificity.[11][14][18]

DERA_Mechanism cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Aldol Condensation cluster_2 Step 3: Hydrolysis & Release Acetaldehyde Acetaldehyde Schiff_Base Enamine Intermediate Acetaldehyde->Schiff_Base + Enzyme_Lys167 - H2O Enzyme_Lys167 DERA (Lys167-NH2) G3P Glyceraldehyde-3-P Product_Complex Product-Enzyme Complex Schiff_Base->Product_Complex + G3P dRP 2-Deoxyribose-5-P Product_Complex->dRP + H2O - Enzyme_Lys167

Caption: Catalytic cycle of DERA showing the three main phases.

Part 3: Biosynthetic Pathways and Regulation

The metabolic significance of dRP is deeply connected to its integration with other core pathways. The generation of its precursors, G3P and acetaldehyde, links dRP metabolism directly to the central carbon economy of the cell.

In prokaryotes like E. coli, the genes associated with deoxyribonucleoside catabolism, including deoC (which encodes DERA), are organized into the inducible deo operon.[11] This operon is activated when deoxyribonucleosides are present, allowing the cell to efficiently catabolize them for energy.[9][11] This regulatory system underscores the primary role of the DERA-catalyzed reaction in salvage and energy generation rather than de novo synthesis.

The pyrimidine salvage pathway provides a clear illustration of this process. An external deoxyribonucleoside like deoxyuridine is first converted to deoxyribose-1-phosphate, then isomerized to dRP by phosphopentomutase (deoB). DERA (deoC) then cleaves dRP into G3P and acetaldehyde, feeding them into central metabolism.[9]

Salvage_Pathway Deoxyuridine Deoxyuridine dR1P Deoxyribose-1-P Deoxyuridine->dR1P deoA dRP 2-Deoxyribose-5-P dR1P->dRP deoB (Phosphopentomutase) Metabolism Glyceraldehyde-3-P + Acetaldehyde dRP->Metabolism deoC (DERA) Glycolysis Glycolysis / PPP Metabolism->Glycolysis

Caption: Simplified pyrimidine deoxyribonucleoside salvage pathway.

Part 4: Methodologies for the Scientist

A core tenet of scientific integrity is the ability to reproduce and validate findings. The following protocols provide robust methodologies for the synthesis and analysis of dRP, grounded in established research.

Data Presentation: Biocatalytic dRP Synthesis

The efficiency of dRP synthesis can be driven to high yields by providing an excess of substrates and using whole-cell or purified enzyme systems. This approach is a self-validating system; successful synthesis confirms the activity of the entire enzymatic cascade.

Organism SystemSubstratesProduct ConcentrationMolar YieldReference
Klebsiella pneumoniae B-4-4200 mM Acetaldehyde, 117 mM DHAP98.7 mM84%[16][17]
E. coli (DERA-expressing)400 mM Acetaldehyde, 178 mM FDP246 mM69% (from FDP)[19]

DHAP: Dihydroxyacetone phosphate; FDP: Fructose 1,6-diphosphate

Experimental Protocol 1: Whole-Cell Biocatalytic Synthesis of dRP

This protocol is adapted from methodologies using Klebsiella pneumoniae and leverages the cell's endogenous triosephosphate isomerase to convert dihydroxyacetone phosphate (DHAP) into D-glyceraldehyde 3-phosphate (G3P) in situ.[16][17][20][21]

Objective: To produce 2-deoxyribose 5-phosphate from acetaldehyde and DHAP using whole bacterial cells.

Materials:

  • Klebsiella pneumoniae B-4-4 cell culture (or other suitable DERA-containing microorganism).[20]

  • Potassium phosphate buffer (100 mM, pH 8.5-9.0).

  • Dihydroxyacetone phosphate (DHAP) stock solution.

  • Acetaldehyde solution (freshly prepared).

  • Centrifuge and temperature-controlled shaker.

Methodology:

  • Cell Preparation: Culture K. pneumoniae in a suitable medium containing 2-deoxyribose as an inducer for the deo operon. Harvest cells during the late logarithmic growth phase by centrifugation (e.g., 5,000 x g for 10 min at 4°C).

  • Cell Washing: Wash the cell pellet twice with cold potassium phosphate buffer to remove residual medium components. Resuspend the final pellet in the same buffer to a desired cell concentration (e.g., 50 mg/mL wet cell weight).

  • Reaction Setup: In a reaction vessel, combine the washed cell suspension with DHAP to a final concentration of ~120 mM. Acclimatize the mixture at the reaction temperature (e.g., 37°C) for 10 minutes with gentle shaking.

  • Initiation: Initiate the reaction by adding acetaldehyde to a final concentration of 200 mM. The alkaline pH helps to drive the reversible DERA reaction toward synthesis.[17]

  • Incubation: Incubate the reaction mixture at 37°C with shaking for 2-4 hours. The endogenous triosephosphate isomerase will convert DHAP to G3P, which is then used by DERA.

  • Termination and Analysis: Terminate the reaction by removing the cells via centrifugation or by heat inactivation. The supernatant contains the product, dRP.

  • Quantification: Analyze the concentration of dRP in the supernatant using the cysteine-sulfate assay or HPLC.[17] A successful reaction yielding a high concentration of dRP validates the activity of both triosephosphate isomerase and DERA within the cellular system.

Experimental Protocol 2: Cysteine-Sulfate Assay for dRP Quantification

This colorimetric assay is a classic and reliable method for detecting and quantifying 2-deoxypentoses.

Principle: Under acidic conditions and heat, 2-deoxyribose 5-phosphate is converted to a product that reacts with cysteine to form a stable pink-colored complex, which can be measured spectrophotometrically.

Materials:

  • Sulfuric acid (75% v/v).

  • Cysteine hydrochloride solution (1.5% w/v, freshly prepared).

  • dRP standard solutions (for calibration curve).

  • Sample supernatant from Protocol 1.

  • Spectrophotometer.

Methodology:

  • Sample Preparation: Dilute the reaction supernatant and dRP standards to fall within the linear range of the assay.

  • Reaction: To 0.5 mL of each sample/standard in a glass tube, add 2.5 mL of 75% sulfuric acid. Mix carefully.

  • Cysteine Addition: Add 50 µL of the 1.5% cysteine solution to each tube. Vortex immediately.

  • Incubation: Incubate the tubes at room temperature for 20-30 minutes to allow for color development.

  • Measurement: Measure the absorbance of the pink-colored solution at 490 nm against a blank (prepared with water instead of sample).

  • Calculation: Determine the concentration of dRP in the unknown samples by comparing their absorbance values to the standard curve generated from the dRP standards.

Part 5: Applications in Drug Development and Biotechnology

The unique catalytic properties of DERA have not gone unnoticed by the biotechnology and pharmaceutical industries. Its ability to perform stereospecific C-C bond formation makes it a valuable tool for organic synthesis.[13][15][22]

  • Asymmetric Synthesis: DERA is used to synthesize chiral building blocks. Its promiscuity allows it to accept various aldehydes in place of its natural substrates, leading to the production of diverse and complex molecules.[11][13]

  • Pharmaceutical Intermediates: The enzyme has been successfully employed in multi-enzyme cascade reactions for the synthesis of high-value pharmaceutical compounds.[13] For instance, DERA was a key component in a biocatalytic route to produce Islatravir, a nucleoside reverse transcriptase inhibitor for HIV treatment.[11] It has also been used in the synthesis of a key chiral intermediate for the cholesterol-lowering drug Atorvastatin.[11][12]

The engineering of DERA enzymes to improve their stability, efficiency, and tolerance to non-natural substrates is an active area of research, promising to further expand their synthetic utility.[13][18][22]

Conclusion

2-Deoxyribose 5-phosphate is a central, albeit transient, metabolite that elegantly connects the salvage of deoxyribonucleosides with the core energy-producing pathways of the cell. Its metabolism is governed by the remarkable enzyme DERA, a Class I aldolase whose reversible, stereospecific catalysis is a testament to the efficiency of biological systems. For researchers, understanding the dRP nexus provides insight into the regulation of nucleotide pools and cellular carbon flux. For drug developers and biotechnologists, the DERA enzyme offers a powerful and versatile biocatalyst for the synthesis of complex chiral molecules, paving the way for greener and more efficient manufacturing of life-saving therapeutics.

References

  • Wikipedia. Deoxyribose-phosphate aldolase. [Link]

  • Ogawa, J., et al. (2003). Microbial Production of 2-Deoxyribose 5-Phosphate from Acetaldehyde and Triosephosphate for the Synthesis of 2′-Deoxyribonucleosides. Bioscience, Biotechnology, and Biochemistry, 67(4). [Link]

  • Bautista, C. V., et al. (2021). Current state of and need for enzyme engineering of 2-deoxy-D-ribose 5-phosphate aldolases and its impact. Applied Microbiology and Biotechnology. [Link]

  • Liu, J., et al. (2006). Efficient production of 2-deoxyribose 5-phosphate from glucose and acetaldehyde by coupling of the alcoholic fermentation system of Baker's yeast and deoxyriboaldolase-expressing Escherichia coli. Bioscience, Biotechnology, and Biochemistry, 70(6), 1371-8. [Link]

  • Sukumaran, J., & Hanefeld, U. (2018). 2-Deoxy-d-ribose-5-phosphate aldolase (DERA): applications and modifications. Applied Microbiology and Biotechnology, 102(22), 9537-9550. [Link]

  • ResearchGate. (2018). (PDF) 2-Deoxy-D-ribose-5-phosphate aldolase (DERA): applications and modifications. [Link]

  • Chen, L., et al. (1992). Recombinant 2-Deoxyribose-5-phosphate Aldolase in Organic Synthesis: Use of Sequential Two-Substrate and Three-Substrate Aldol Reactions. Journal of the American Chemical Society. [Link]

  • Ogawa, J., et al. (2002). Method of preparing 2-deoxyribose 5-phosphate.
  • Fiveable. Nucleotide metabolism and salvage pathways. [Link]

  • M-CSA. Deoxyribose-phosphate aldolase. [Link]

  • Ogawa, J., et al. (2004). Method of preparing 2-deoxyribose 5-phosphate.
  • Wikipedia. Ribose 5-phosphate. [Link]

  • Bautista, C. V., et al. (2021). Current state of and need for enzyme engineering of 2-deoxy-D-ribose 5-phosphate aldolases and its impact. PMC. [Link]

  • ResearchGate. (2019). Schematics of a pyrimidine salvage pathway. Model of deoxyribose... [Link]

  • MDPI. (2022). Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. [Link]

  • Wang, L., et al. (2021). De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors. PMC. [Link]

  • Stincone, A., & Keller, M. A. (2023). The pentose phosphate pathway in health and disease. PMC. [Link]

  • Khan Academy. Pentose phosphate pathway. [Link]

  • The Science Notes. (2023). Salvage Pathway: Purine and Pyrimidine Nucleotide Synthesis. [Link]

  • Biosa, A., et al. (2015). Nucleotide Salvage Deficiencies, DNA Damage and Neurodegeneration. MDPI. [Link]

  • USMLE Strike. (2022). De Novo Nucleotide Synthesis. [Link]

  • SMPDB. Pentose Phosphate Pathway. [Link]

  • J-STAGE. (2003). Microbial Production of 2-Deoxyribose 5-Phosphate from Acetaldehyde and Triosephosphate for the Synthesis of 2′-Deoxyribonucleosides. [Link]

  • PubMed. (1992). Role of cellular ribose-5-phosphate content in the regulation of 5-phosphoribosyl-1-pyrophosphate and de novo purine synthesis in a human hepatoma cell line. [Link]

  • PubMed. (1982). The influence of ribose 5-phosphate availability on purine synthesis of cultured human lymphoblasts and mitogen-stimulated lymphocytes. [Link]

  • Hove-Jensen, B., et al. (2017). Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance. PMC. [Link]

  • ETH Library. (2023). Ribose 5-phosphate: the key metabolite bridging the metabolisms of nucleotides and amino acids during stringent response in Escherichia. [Link]

  • ChemRxiv. (2022). A common precursor to both prebiotic and biological pathways to RNA nucleotides. [Link]

  • Medicine LibreTexts. (2021). 7.2: Nucleotide synthesis. [Link]

  • CSIR NET LIFE SCIENCE COACHING. (2022). Ribose-5-Phosphate: The Essential Precursor for Nucleotide Synthesis Produced by the Pentose Phosphate Pathway. [Link]

  • Fiveable. De novo purine synthesis Definition. [Link]

  • NIH Public Access. Author Manuscript. [Link]

  • P. aeruginosa Metabolome Database. Deoxyribose 5-phosphate (PAMDB000230). [Link]

  • PubMed. (1966). The role of deoxyribose 5-phosphate aldolase in the synthesis of deoxyribonucleotide in mammalian cells. [Link]

  • Google Patents. (2009).
  • PubMed. (2010). Production of 2-deoxyribose 5-phosphate from fructose to demonstrate a potential of artificial bio-synthetic pathway using thermophilic enzymes. [Link]

  • Taylor & Francis Online. (2022). Phosphoribosyl pyrophosphate – Knowledge and References. [Link]

Sources

The Crossroads of Cellular Metabolism: A Technical Guide to 2-Deoxyribose 5-Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Hub of Critical Pathways

2-Deoxyribose 5-phosphate (dRP) is a phosphorylated derivative of the deoxyribose sugar that forms the backbone of deoxyribonucleic acid (DNA).[1][2] While its structural role in our genetic material is well-known, its existence as a free metabolic intermediate places it at a crucial intersection of several fundamental cellular processes. This guide provides a comprehensive technical overview of dRP, from its enzymatic regulation and metabolic roles to its significance in disease and as a target for therapeutic intervention. For researchers in drug development and the life sciences, a deep understanding of dRP metabolism offers a window into the intricate network of cellular biosynthesis, DNA repair, and catabolism.

The Linchpin Enzyme: 2-Deoxyribose-5-Phosphate Aldolase (DERA)

At the heart of dRP metabolism lies the enzyme 2-deoxyribose-5-phosphate aldolase (DERA; EC 4.1.2.4).[3][4] DERA is a Class I aldolase that catalyzes the reversible retro-aldol cleavage of dRP into glyceraldehyde-3-phosphate (G3P) and acetaldehyde.[5][6][7] This reversibility is key to its metabolic function, allowing it to participate in both the synthesis and degradation of dRP depending on the cell's metabolic state.[7][8]

The catalytic mechanism of DERA involves the formation of a Schiff base between a lysine residue in the active site and the substrate.[3] This mechanism is stereospecific, yielding the (S)-configuration at the reactive carbon.[3][4] DERA is unique among aldolases in its ability to utilize two aldehydes as substrates.[3] The enzyme typically exists as a homodimer or homotetramer, with its oligomeric structure contributing to its thermal stability.[3]

Metabolic Significance of 2-Deoxyribose 5-Phosphate

dRP is a key player in two major metabolic pathways: the Pentose Phosphate Pathway and the Base Excision Repair pathway.

The Pentose Phosphate Pathway (PPP)

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis.[9][10][11] Its primary functions are to produce NADPH for reductive biosynthesis and to generate precursors for nucleotide synthesis, including ribose-5-phosphate.[9][10][11] 2-Deoxyribose 5-phosphate is an intermediate in a branch of the pentose phosphate pathway.[6][12] The reversible action of DERA allows for the interconversion of dRP with glyceraldehyde-3-phosphate, an intermediate of both glycolysis and the non-oxidative phase of the PPP.[6][12] This connection allows the carbon skeleton of deoxyribose to be channeled into central carbon metabolism for energy production or biosynthesis.[13][14]

PentosePhosphatePathway Glucose-6-Phosphate Glucose-6-Phosphate Ribose-5-Phosphate Ribose-5-Phosphate Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Ribose-5-Phosphate->Glyceraldehyde-3-Phosphate Transketolase Nucleotide\nSynthesis Nucleotide Synthesis Ribose-5-Phosphate->Nucleotide\nSynthesis 2-Deoxyribose-5-Phosphate 2-Deoxyribose-5-Phosphate 2-Deoxyribose-5-Phosphate->Glyceraldehyde-3-Phosphate DERA (Degradation) Glyceraldehyde-3-Phosphate->2-Deoxyribose-5-Phosphate DERA (Synthesis) Glycolysis Glycolysis Glyceraldehyde-3-Phosphate->Glycolysis Ribulose-5-Phosphate Ribulose-5-Phosphate Ribulose-5-Phosphate->Ribose-5-Phosphate Isomerase Xylulose-5-Phosphate Xylulose-5-Phosphate Ribulose-5-Phosphate->Xylulose-5-Phosphate Epimerase Xylulose-5-Phosphate->Glyceraldehyde-3-Phosphate Transketolase

Figure 1: Simplified overview of the Pentose Phosphate Pathway highlighting the position of 2-Deoxyribose 5-Phosphate.
Base Excision Repair (BER)

Base Excision Repair (BER) is a primary DNA repair mechanism that deals with small, non-helix-distorting base lesions caused by oxidation, deamination, and alkylation.[15] The process is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site.[15] AP endonuclease 1 (APE1) then cleaves the phosphodiester backbone 5' to the AP site, leaving a 3'-hydroxyl group and a 5'-deoxyribose-5-phosphate (dRP) residue.[15][16][17]

This 5'-dRP moiety must be removed before the repair can be completed. This is where dRP's role as a metabolic intermediate becomes critical. DNA polymerase β (Pol β), a key enzyme in BER, possesses a dRP lyase activity that excises the 5'-dRP residue.[16][17] The resulting single-nucleotide gap is then filled by the polymerase activity of Pol β, and the nick is sealed by a DNA ligase.[16][17] The released dRP can then enter the metabolic pool to be catabolized by DERA.

BaseExcisionRepair Damaged_DNA DNA with Damaged Base AP_Site AP Site Formation Nick_dRP Nicked DNA with 5'-dRP AP_Site->Nick_dRP APE1 Gap_Formation Gap with 5'-Phosphate Nick_dRP->Gap_Formation DNA Polymerase β (dRP lyase activity) Repaired_DNA Repaired DNA Gap_Formation->Repaired_DNA DNA Polymerase β (synthesis) & DNA Ligase

Figure 2: Key steps of the Base Excision Repair pathway involving the formation and removal of 5'-deoxyribose-5-phosphate.

Catabolism of 2-Deoxyribose 5-Phosphate

The primary catabolic fate of dRP is its conversion to G3P and acetaldehyde by DERA.[13] The resulting G3P can enter glycolysis for ATP production, while acetaldehyde can be further metabolized.[13]

Recent research has also uncovered alternative oxidative pathways for the catabolism of 2-deoxyribose and its oxidized form, 2-deoxy-d-ribonate, in various bacteria.[18][19] These pathways involve the oxidation of deoxyribose to deoxyribonate, which is then further oxidized and cleaved.[18] In some organisms, these oxidative pathways can operate in parallel with the canonical DERA-dependent pathway.[18] The existence of these alternative routes highlights the metabolic flexibility of microorganisms in utilizing deoxyribose as a carbon and energy source.

Industrial and Therapeutic Relevance

The unique catalytic properties of DERA have made it a valuable tool in biocatalysis for the synthesis of various organic molecules, including deoxysugars and other chiral building blocks.[5][7] Its ability to form stereospecific C-C bonds has been exploited in the synthesis of intermediates for pharmaceuticals.[4]

From a therapeutic perspective, the pathways involving dRP present potential targets for drug development. For instance, inhibiting key enzymes in the pentose phosphate pathway has been explored as a strategy to limit the proliferation of cancer cells, which have a high demand for nucleotide precursors.[20][21] Furthermore, understanding the intricacies of the BER pathway and the role of dRP is crucial for developing therapies that can modulate DNA repair, for example, to sensitize cancer cells to DNA-damaging agents.

Experimental Protocols

Quantification of 2-Deoxyribose 5-Phosphate

A classic method for the quantification of dRP is the Burton method, which is a colorimetric assay based on the reaction of deoxyribose with diphenylamine in the presence of acid to produce a blue-colored complex.[22][23]

Protocol: Burton Assay for dRP Quantification

  • Reagent Preparation:

    • Diphenylamine Reagent: Dissolve 1.5 g of diphenylamine in 100 mL of glacial acetic acid. Add 1.5 mL of concentrated sulfuric acid. This solution is stable when stored in the dark.

    • Acetaldehyde Solution: Prepare a 16 mg/mL solution of acetaldehyde in water.

    • Working Reagent: Immediately before use, add 0.1 mL of the acetaldehyde solution to 20 mL of the diphenylamine reagent.

  • Sample Preparation:

    • Prepare aqueous solutions of your standards (known concentrations of dRP) and samples.

  • Assay Procedure:

    • To 1 mL of each standard and sample in a glass test tube, add 2 mL of the freshly prepared working reagent.

    • Vortex the tubes to ensure thorough mixing.

    • Incubate the tubes at 30°C for 16-20 hours in the dark.

    • After incubation, measure the absorbance of the solutions at 600 nm using a spectrophotometer.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the dRP standards against their known concentrations.

    • Determine the concentration of dRP in your samples by interpolating their absorbance values on the standard curve.

Production of 2-Deoxyribose 5-Phosphate

dRP can be produced enzymatically for research purposes using DERA. This can be achieved using purified enzyme or whole-cell biocatalysts.[22][24][25]

Protocol: Enzymatic Synthesis of dRP

  • Reaction Components:

    • Glyceraldehyde-3-phosphate (G3P) or a precursor like dihydroxyacetone phosphate (DHAP) if a triosephosphate isomerase is also present.[24][25]

    • Acetaldehyde

    • DERA enzyme (purified or as a whole-cell lysate)

    • Reaction buffer (e.g., potassium phosphate buffer, pH 7.5)

  • Reaction Setup:

    • Combine the substrates (G3P and acetaldehyde) in the reaction buffer.

    • Initiate the reaction by adding the DERA enzyme.

    • Incubate the reaction mixture at an optimal temperature for the specific DERA enzyme being used (e.g., 37°C for E. coli DERA).

  • Monitoring and Purification:

    • Monitor the progress of the reaction by taking aliquots at different time points and quantifying the formation of dRP using the Burton assay or HPLC.

    • Once the reaction has reached completion, the dRP can be purified from the reaction mixture using techniques such as ion-exchange chromatography.

Conclusion

2-Deoxyribose 5-phosphate is far more than just a building block of DNA. As a dynamic metabolic intermediate, it stands at the crossroads of central carbon metabolism, nucleotide biosynthesis, and DNA repair. The enzyme DERA, with its reversible catalytic activity, plays a pivotal role in governing the metabolic flux of dRP. For researchers and drug development professionals, a thorough understanding of the pathways involving dRP is essential for unraveling the complexities of cellular metabolism and for identifying novel therapeutic targets. The continued exploration of dRP metabolism and its enzymatic regulation will undoubtedly open up new avenues for advancements in biotechnology and medicine.

References

  • Haridas, M., et al. (2018). 2-Deoxy-d-ribose-5-phosphate aldolase (DERA): applications and modifications. Applied Microbiology and Biotechnology. [Link]

  • Wikipedia. Deoxyribose-phosphate aldolase. [Link]

  • Pudney, C. R., et al. (2013). Linking coupled motions and entropic effects to the catalytic activity of 2-deoxyribose-5-phosphate aldolase (DERA). Chemical Science. [Link]

  • Voutilainen, S., et al. (2021). Current state of and need for enzyme engineering of 2-deoxy-D-ribose 5-phosphate aldolases and its impact. Applied Microbiology and Biotechnology. [Link]

  • Ogawa, J., et al. (2003). Microbial Production of 2-Deoxyribose 5-Phosphate from Acetaldehyde and Triosephosphate for the Synthesis of 2′-Deoxyribonucleosides. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Svilar, D., et al. (2011). Base excision repair of oxidative DNA damage: from mechanism to disease. Antioxidants & Redox Signaling. [Link]

  • Google Patents.
  • Yeast Metabolome Database. 2-deoxy-D-ribose 5-phosphate (YMDB00662). [Link]

  • P. aeruginosa Metabolome Database. Deoxyribose 5-phosphate (PAMDB000230). [Link]

  • Chen, L., et al. (1992). Recombinant 2-Deoxyribose-5-phosphate Aldolase in Organic Synthesis: Use of Sequential Two-Substrate and Three-Substrate Aldol Reactions. Journal of the American Chemical Society. [Link]

  • Bojkova, D., et al. (2021). Targeting the Pentose Phosphate Pathway for SARS-CoV-2 Therapy. Metabolites. [Link]

  • Google Patents.
  • Lee, J. K., et al. (2016). Production of 2-deoxyribose 5-phosphate from fructose to demonstrate a potential of artificial bio-synthetic pathway using thermophilic enzymes. Journal of Biotechnology. [Link]

  • Wikipedia. Ribose 5-phosphate. [Link]

  • Horinouchi, N., et al. (2006). Efficient production of 2-deoxyribose 5-phosphate from glucose and acetaldehyde by coupling of the alcoholic fermentation system of Baker's yeast and deoxyriboaldolase-expressing Escherichia coli. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Krokan, H. E., & Bjørås, M. (2013). Base Excision Repair. Cold Spring Harbor Perspectives in Biology. [Link]

  • Price, M. N., et al. (2020). Oxidative Pathways of Deoxyribose and Deoxyribonate Catabolism. mSystems. [Link]

  • Google Patents.
  • Stincone, A., & Keller, M. A. (2017). The pentose phosphate pathway in health and disease. Nature Reviews Endocrinology. [Link]

  • Ogawa, J., et al. (2003). Microbial Production of 2-Deoxyribose 5-Phosphate from Acetaldehyde and Triosephosphate for the Synthesis of 2′-Deoxyribonucleosides. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Sobol, R. W., et al. (2000). Mutations associated with base excision repair deficiency and methylation-induced genotoxic stress. Proceedings of the National Academy of Sciences. [Link]

  • Medtigo Journal. Ribose-5-Phosphate Isomerase: A Critical Enzyme in Cellular Metabolism and Therapeutic Target in Disease. [Link]

  • Malyugin, M., & Khodorkovskii, M. (2022). Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. International Journal of Molecular Sciences. [Link]

  • YouTube. Deoxyribose-5-Phosphate Aldolase - Physiology, Biochemistry, & Mechanism. [Link]

  • Microbe Notes. Pentose Phosphate Pathway: Steps, Diagram, Uses. [Link]

  • Tel Aviv University. Base Excision Repair (BER). [Link]

  • Encyclopedia.pub. Base Excision Repair Mechanisms. [Link]

  • Tozzi, M. G., et al. (1984). Spectrophotometric and radioenzymatic determination of ribose-5-phosphate. Journal of Biochemical and Biophysical Methods. [Link]

  • PubChem. 2-Deoxy-D-ribose 5-phosphate. [Link]

  • Sato, T., et al. (2004). Presence of a Novel Phosphopentomutase and a 2-deoxyribose 5-phosphate Aldolase Reveals a Metabolic Link Between Pentoses and Central Carbon Metabolism in the Hyperthermophilic Archaeon Thermococcus Kodakaraensis. Journal of Biological Chemistry. [Link]

  • Price, M. N., et al. (2018). Oxidative pathways of deoxyribose and deoxyribonate catabolism. bioRxiv. [Link]

  • ResearchGate. 2-Deoxyribose-5-phosphate Aldolase, a Remarkably Tolerant Aldolase towards Nucleophile Substrates. [Link]

  • Wikipedia. Ribose-5-phosphate isomerase deficiency. [Link]

  • Taylor & Francis Online. 2 deoxyribose – Knowledge and References. [Link]

  • MDPI. Discovery and Engineering of an Aldehyde Tolerant 2-deoxy-D-ribose 5-phosphate Aldolase (DERA) from Pectobacterium atrosepticum. [Link]

Sources

Technical Deep Dive: 2-Deoxyribose 5-Phosphate Aldolase (DERA)

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism, Engineering, and Industrial Application[1]

Executive Summary: The Unique Position of DERA

2-Deoxyribose 5-phosphate aldolase (DERA, EC 4.1.2.[1][2]4) stands as a singular biocatalyst in the aldolase superfamily.[3] Unlike most aldolases that strictly require a ketone donor (e.g., DHAP or pyruvate), DERA is the only known natural aldolase capable of utilizing acetaldehyde as a nucleophilic donor.[3]

This unique capability allows DERA to catalyze the sequential condensation of two aldehyde molecules, facilitating the one-pot formation of chiral 2,4,6-trideoxyhexoses.[2] This mechanism is the cornerstone of the "Super-Statin" pathway, a green chemistry breakthrough for synthesizing the side chains of atorvastatin (Lipitor®) and rosuvastatin (Crestor®).

Structural Biology and Catalytic Mechanism

DERA belongs to the Class I aldolase family, characterized by a TIM barrel (


/

)

fold.[3] Its activity is independent of metal cofactors, relying instead on a Schiff base mechanism mediated by a catalytic lysine residue.
The Catalytic Triad

In E. coli DERA (encoded by deoC), the active site architecture relies on a precise network of residues:

  • Lys167 (Nucleophile): Forms the covalent Schiff base intermediate with the donor substrate (acetaldehyde).

  • Asp102 (Acid/Base Catalyst): Activates Lys167 by lowering its pKa and acts as a proton shuttle during the formation of the enamine intermediate.

  • Lys201 (Perturbator): Lowers the pKa of Asp102 and assists in water activation for the final hydrolysis step.

The Catalytic Cycle

The reaction proceeds through a "Ping-Pong" bi-bi mechanism (in sequential additions) or an ordered mechanism depending on substrate concentration. The critical step is the formation of the enamine intermediate, which renders the


-carbon of the donor nucleophilic.

DERA_Mechanism Figure 1: The Class I Aldolase Catalytic Cycle of DERA. Note the critical Enamine intermediate generated via Lys167. Enzyme Free Enzyme (Lys167-NH2) SchiffBase1 Schiff Base I (Covalent Intermediate) Enzyme->SchiffBase1 + Substrate 1 (- H2O) Substrate1 Donor Substrate (Acetaldehyde) Substrate1->SchiffBase1 Enamine Enamine Intermediate (Nucleophilic Species) SchiffBase1->Enamine Deprotonation (Asp102 assisted) SchiffBase2 Schiff Base II (Aldol Adduct) Enamine->SchiffBase2 + Substrate 2 (C-C Bond Formation) Substrate2 Acceptor Substrate (e.g., G3P or Chloroacetaldehyde) Substrate2->SchiffBase2 Hydrolysis Hydrolysis (Water Attack) SchiffBase2->Hydrolysis Tetrahedral Intermediate Hydrolysis->Enzyme Release Enzyme Product Product (DRP or Lactol) Hydrolysis->Product Release Product

Industrial Application: The Statin Pathway

The most commercially significant application of DERA is the synthesis of the chiral side chain of statins. Traditional chemical synthesis requires harsh conditions (cryogenic temperatures, butyl lithium) and multiple protection/deprotection steps.

The DERA-catalyzed route is a sequential aldol condensation :

  • First Addition: Acetaldehyde (Donor) + Chloroacetaldehyde (Acceptor)

    
     (S)-4-chloro-3-hydroxybutanal.
    
  • Second Addition: Acetaldehyde (Donor) + (S)-4-chloro-3-hydroxybutanal

    
     Lactol Intermediate.
    

This cascade sets two chiral centers ((3R, 5S)) with >99% enantiomeric excess (ee) in a single pot.

Statin_Pathway Figure 2: Sequential Aldol Condensation for Statin Synthesis. DERA catalyzes two additions to form the chiral lactol pharmacophore. CAA Chloroacetaldehyde (Acceptor) DERA DERA Biocatalyst CAA->DERA Ace1 Acetaldehyde (Donor 1) Ace1->DERA Ace2 Acetaldehyde (Donor 2) Ace2->DERA Inter (S)-4-chloro-3-hydroxybutanal DERA->Inter Step 1 Aldol Addition Lactol (3R, 5S)-Lactol (Statin Precursor) DERA->Lactol Step 2 Cyclization Inter->DERA

Experimental Protocol: Kinetic Characterization

To validate DERA activity, the Retro-Aldol Coupled Assay is the industry standard. It relies on the cleavage of 2-deoxyribose-5-phosphate (DRP) into Glyceraldehyde-3-phosphate (G3P) and acetaldehyde.[3][4][5] The production of G3P is coupled to NADH oxidation via Triose Phosphate Isomerase (TPI) and Glycerol-3-Phosphate Dehydrogenase (G3PDH).

Reagents & Setup
  • Buffer: 50 mM Triethanolamine (TEA), pH 7.5.

  • Substrate: 2-Deoxyribose-5-phosphate (DRP) (Stock: 10 mM).

  • Coupling Enzymes: TPI (10 U/mL) and G3PDH (4 U/mL).

  • Cofactor: NADH (0.2 mM).

  • Detection: UV Spectrophotometer at 340 nm (

    
    ).
    
Step-by-Step Workflow
  • Blanking: In a quartz cuvette, mix Buffer, NADH, TPI, and G3PDH. Monitor

    
     for 60 seconds to establish a flat baseline (no background NADH oxidation).
    
  • Substrate Addition: Add DRP to the cuvette. Monitor for another 30 seconds. (Note: Commercial DRP may contain trace G3P; allow this to burn off if observed).

  • Reaction Initiation: Add purified DERA enzyme (approx. 0.1 - 1.0

    
    g). Mix immediately by inversion.
    
  • Data Acquisition: Record the decrease in absorbance at 340 nm for 3-5 minutes. The slope (

    
    ) represents the initial velocity (
    
    
    
    ).
  • Calculation:

    
    
    

Validation Check: The rate must be linear. If the curve flattens quickly, dilute the enzyme. Ensure TPI/G3PDH are in excess (rate-limiting step must be DERA).

Protein Engineering & Optimization Data

A major bottleneck in the industrial application of DERA is acetaldehyde inhibition . High concentrations of acetaldehyde covalently deactivate the enzyme (via Schiff base formation with surface lysines). Directed evolution has been used to create variants (e.g., from Lactobacillus brevis or E. coli) with high resistance.

Table 1: Comparative Kinetics of Wild-Type vs. Engineered DERA

ParameterE. coli WT (deoC)L. brevis Engineered (C47M/E78K)Significance

(DRP)
0.2 - 0.8 mM0.5 - 1.2 mMSlight loss in affinity for natural substrate is acceptable.

(Retro)
~15 - 30

~40 - 60

Engineered variants often show higher turnover.
Acetaldehyde Tolerance < 100 mM> 300 mMCritical Factor: Enables high-load industrial batch synthesis.
Half-life (

)
~2 hrs @ 200mM Acetaldehyde> 20 hrs @ 200mM AcetaldehydeEssential for process viability.

Note: Values are aggregated from comparative studies (see References).

References
  • Heine, A., et al. (2001). "Observation of covalent intermediates in an enzyme mechanism at atomic resolution." Science, 294(5541), 369-374.

    • Foundational structure paper defining the Schiff base mechanism and Lys167 role.
  • Jennewein, S., et al. (2006). "Directed evolution of an industrial biocatalyst: 2-deoxy-D-ribose 5-phosphate aldolase." Biotechnology Journal, 1(5), 537-548.

    • Describes the engineering of DERA for high acetaldehyde tolerance.
  • Greenberg, W. A., et al. (2004). "Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates." Proceedings of the National Academy of Sciences (PNAS), 101(16), 5788-5793.

    • The seminal paper on the industrial "Super-Statin" p
  • Dick, M., et al. (2016). "Mechanism of the Class I Aldolase 2-Deoxyribose-5-phosphate Aldolase." Journal of Molecular Biology, 428(1), 161-175.

Sources

The Metabolic Pivot: A Technical Guide to 2-Deoxyribose 5-phosphate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive, mechanistic, and historically grounded analysis of 2-Deoxyribose 5-phosphate (dR5P). It moves from the molecule's discovery to its pivotal role in modern biocatalysis.

Executive Summary

2-Deoxyribose 5-phosphate (dR5P) is more than a transient metabolic intermediate; it is the structural backbone of the genetic code and a versatile scaffold in modern organic synthesis. Historically isolated as a degradation product of DNA, dR5P gained prominence through the discovery of Deoxyribose-phosphate aldolase (DERA) , an enzyme that catalyzes a rare reversible aldol condensation between two aldehydes. Today, this unique reactivity is exploited in the multi-billion-dollar synthesis of statins (e.g., Lipitor), transforming dR5P from a biological curiosity into a cornerstone of green pharmaceutical manufacturing.

Part 1: Historical Genesis (1929–1952)

The discovery of dR5P is inextricably linked to the effort to understand the sugar moiety of DNA.

The Sugar Distinction (1929)

Before the phosphorylated form was known, the sugar itself had to be identified. Phoebus Levene (Rockefeller Institute) famously identified 2-deoxyribose in 1929, distinguishing "thymus nucleic acid" (DNA) from "yeast nucleic acid" (RNA). This established the structural divergence of the two nucleic acids based on the C2-hydroxyl group.

The Enzymatic Link: Efraim Racker (1952)

The isolation of 2-Deoxyribose 5-phosphate as a distinct metabolic entity occurred in 1952. While studying the catabolism of nucleic acids in Escherichia coli, Efraim Racker identified an enzyme capable of cleaving dR5P.

  • The Discovery: Racker demonstrated that cell-free extracts of E. coli could reversibly synthesize dR5P from acetaldehyde and glyceraldehyde-3-phosphate (G3P) .[1]

  • Significance: This was the first demonstration of an aldolase that utilized two aldehydes (as opposed to a ketone and an aldehyde), establishing a unique enzymatic class (EC 4.1.2.4).

  • Context: Simultaneously, Lampen and Hoffman were elucidating the upstream pathways (nucleoside phosphorylases), mapping the flow from Thymidine

    
     Deoxyribose 
    
    
    
    dR5P.

Part 2: Mechanistic Elucidation

The enzyme responsible for dR5P metabolism, DERA , operates via a Class I aldolase mechanism.[1][2] This mechanism is critical for researchers developing inhibitors or biocatalytic processes.

The Schiff Base Mechanism

Unlike Class II aldolases that require metal cofactors (


), DERA utilizes a lysine residue (Lys167 in E. coli) to activate the donor substrate.
  • Nucleophilic Attack: The

    
    -amino group of the active site Lysine attacks the carbonyl carbon of the donor (acetaldehyde).
    
  • Schiff Base Formation: A protonated imine (Schiff base) is formed, releasing water.

  • Enamine Generation: Deprotonation creates a nucleophilic enamine intermediate.

  • Aldol Condensation: The enamine attacks the carbonyl of the acceptor (G3P or other aldehydes).

  • Hydrolysis: The resulting Schiff base is hydrolyzed to release dR5P and regenerate the enzyme.

Visualization: The DERA Mechanism

The following diagram illustrates the catalytic cycle of DERA, highlighting the critical Schiff base intermediate.

DERA_Mechanism Enzyme Free Enzyme (Lys-NH2) SchiffBase1 Schiff Base I (Imine) Enzyme->SchiffBase1 + Acetaldehyde - H2O Acetaldehyde Acetaldehyde (Donor) Acetaldehyde->SchiffBase1 Enamine Enamine Intermediate SchiffBase1->Enamine - H+ SchiffBase2 Product Schiff Base Enamine->SchiffBase2 + Acceptor (C-C Bond Formation) Acceptor G3P / Acceptor (Aldehyde) Acceptor->SchiffBase2 SchiffBase2->Enzyme Regeneration Product 2-Deoxyribose 5-phosphate SchiffBase2->Product + H2O Hydrolysis

Figure 1: Catalytic cycle of Class I DERA aldolase showing the lysine-mediated activation of acetaldehyde.

Part 3: Metabolic Architecture

In biological systems, dR5P serves as a "shunt" metabolite. It allows cells to recycle the sugar backbone of DNA into central carbon metabolism (Glycolysis).

The Catabolic Pathway (The "Deo" Operon)

In bacteria like E. coli and Salmonella, dR5P metabolism is controlled by the deo operon.

  • Input: Deoxyribonucleosides (Thymidine, Deoxyadenosine).

  • Step 1 (Phosphorylase): Nucleosides are cleaved to free base and Deoxyribose-1-phosphate.

  • Step 2 (Mutase): Conversion to dR5P (often via a kinase step if starting from free sugar).

  • Step 3 (Aldolase): DERA cleaves dR5P into Acetaldehyde and G3P .[1]

    • Fate of G3P: Enters Glycolysis.

    • Fate of Acetaldehyde: Converted to Acetyl-CoA

      
       TCA Cycle.
      
Visualization: The Deoxyribose Catabolic Pathway

Metabolic_Pathway DNA DNA Nucleoside Deoxyribonucleoside DNA->Nucleoside Nuclease Base Nucleobase (Purine/Pyrimidine) Nucleoside->Base dR1P Deoxyribose-1-P Nucleoside->dR1P Pi dR Deoxyribose Nucleoside->dR Hydrolysis NucPhos Nucleoside Phosphorylase (DeoA/DeoD) Nucleoside->NucPhos dR5P 2-Deoxyribose 5-phosphate dR1P->dR5P Mutase Phosphopentomutase (DeoB) dR1P->Mutase dR->dR5P ATP -> ADP DeoK Deoxyribose Kinase (DeoK) dR->DeoK G3P Glyceraldehyde-3-P dR5P->G3P Acetaldehyde Acetaldehyde dR5P->Acetaldehyde DERA DERA Aldolase (DeoC) dR5P->DERA Glycolysis Glycolysis G3P->Glycolysis TCA Cycle TCA Cycle Acetaldehyde->TCA Cycle

Figure 2: The catabolic flux of DNA components through dR5P into central metabolism.

Part 4: Industrial Renaissance (The Statin Story)

The modern relevance of dR5P lies in biocatalysis . The statin class of drugs (e.g., Atorvastatin/Lipitor) contains a chiral dihydroxy-heptanoic acid side chain. Chemical synthesis of this chiral center is difficult and requires hazardous reagents.

The Tandem Aldol Reaction

In 1994, Gijsen and Wong discovered that DERA could catalyze a sequential "tandem" aldol reaction.

  • Reaction 1: Acetaldehyde + Chloroacetaldehyde

    
     Intermediate Aldol.
    
  • Reaction 2: Intermediate + Acetaldehyde

    
     Lactol (Statin Precursor).
    

This process installs two chiral centers in a single pot with high enantioselectivity (


 ee), replacing multiple chemical steps.
Engineering for Tolerance

A major limitation of wild-type DERA is its sensitivity to acetaldehyde (substrate inhibition) at industrial concentrations (


 mM). Directed evolution has produced variants with significantly improved properties.

Table 1: Comparative Metrics of Wild-Type vs. Engineered DERA

ParameterWild-Type (E. coli)Engineered Variant (e.g., P. atrosepticum or evolved E. coli)Impact
Acetaldehyde Tolerance < 100 mM> 400 mMAllows high-throughput batch processing.
Substrate Specificity Strict for G3P/AcetaldehydeBroad (accepts chloroacetaldehyde)Enables synthesis of non-natural drug precursors.
Half-life (

)
Low at high [Aldehyde]Increased 10-foldReduces enzyme cost per kg product.
Volumetric Productivity ~0.5 g/L/h> 30 g/L/hCommercially viable for generic manufacturing.

Part 5: Experimental Protocols

Protocol A: Self-Validating Kinetic Assay for dR5P Cleavage

Objective: Determine the activity of DERA by coupling dR5P cleavage to NADH oxidation. This protocol is superior to historical colorimetric methods because it provides real-time kinetic data.

Principle:

  • DERA cleaves dR5P

    
     G3P + Acetaldehyde.[2]
    
  • Triose Phosphate Isomerase (TPI) converts G3P

    
     DHAP (ensures equilibrium).
    
  • Glycerol-3-Phosphate Dehydrogenase (G3PDH) reduces DHAP to Glycerol-3-P using NADH .

  • Rate of NADH disappearance (

    
    ) is directly proportional to dR5P cleavage.
    

Reagents:

  • Buffer: 50 mM Triethanolamine, pH 7.5.

  • NADH: 0.2 mM (freshly prepared).

  • Coupling Enzymes: TPI (10 U/mL), G3PDH (2 U/mL).

  • Substrate: dR5P (Lithium or Sodium salt), 0.5 – 5.0 mM.

Workflow:

  • Blanking: Add Buffer, NADH, TPI, and G3PDH to a quartz cuvette. Monitor

    
     for 60s to establish a flat baseline (no background NADH oxidation).
    
  • Substrate Addition: Add dR5P. Monitor for another 60s. (Ensures no contaminating G3P in the substrate).

  • Initiation: Add DERA enzyme extract.

  • Measurement: Record decrease in

    
     over 5 minutes.
    
  • Calculation: Use Beer-Lambert law (

    
    ) to calculate 
    
    
    
    dR5P cleaved/min.
Protocol B: Biocatalytic Synthesis of Statin Intermediate (Small Scale)

Objective: Synthesize the lactol precursor for Atorvastatin using DERA.

  • Reaction Mix: In a pH-stat vessel, suspend DERA (2 mg/mL) in phosphate buffer (0.1 M, pH 7.3).

  • Substrate Feed: Continuously feed Acetaldehyde and Chloroacetaldehyde (ratio 2:1) over 4 hours. Note: Do not add all aldehyde at once to avoid enzyme deactivation.

  • Temperature: Maintain at 25°C.

  • Monitoring: Analyze aliquots via GC or HPLC (C18 column) for the disappearance of chloroacetaldehyde and appearance of the lactol product.

  • Quenching: Stop reaction by adding 2 volumes of acetone (precipitates enzyme) or lowering pH to 3.0.

References

  • Racker, E. (1952).[1][3] Enzymatic synthesis and breakdown of desoxyribose phosphate. Journal of Biological Chemistry, 196(1), 347-365. Link

  • Levene, P. A., & London, E. S. (1929). The structure of thymonucleic acid. Journal of Biological Chemistry, 83, 793-802. Link

  • Gijsen, H. J., & Wong, C. H. (1994). Sequential three-substrate aldol reactions catalyzed by 2-deoxyribose-5-phosphate aldolase. Journal of the American Chemical Society, 116(18), 8422-8423. Link

  • Hoffee, P. A. (1968).[2] 2-Deoxyribose-5-phosphate aldolase of Salmonella typhimurium: Purification and properties. Archives of Biochemistry and Biophysics, 126(3), 795-802.[2] Link

  • Jennewein, S., et al. (2006). Directed evolution of an industrial biocatalyst: 2-deoxy-D-ribose 5-phosphate aldolase.[1][4][5] Biotechnology Journal, 1(5), 537-548. Link

  • Lampen, J. O. (1952).[6] Metabolism of nucleic acid components in bacteria. Bacteriological Reviews, 16(4), 211.[6] Link

Sources

Metabolic Flux, Cytotoxicity, and Quantification of 2-Deoxyribose 5-Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Research & Drug Development

Executive Summary

2-Deoxyribose 5-phosphate (dR5P) is a critical, yet transient, sugar phosphate intermediate bridging nucleic acid catabolism and central carbon metabolism (glycolysis). Unlike its ribonucleotide counterpart (Ribose 5-phosphate), which is central to biosynthesis via the Pentose Phosphate Pathway (PPP), dR5P functions primarily as a salvage fuel source and a potential metabolic toxin.

In healthy cells, dR5P concentrations are maintained at negligible steady-state levels by the highly efficient enzyme deoxyribose-phosphate aldolase (DERA) . However, in oncological contexts, dR5P flux increases significantly as tumors scavenge extracellular DNA from necrotic tissue to fuel ATP production under hypoxic/starvation stress. Conversely, accumulation of dR5P (due to DERA insufficiency) leads to potent cytotoxicity via protein glycation and ROS generation.

This guide details the metabolic pathways, pathological implications, and precise LC-MS/MS quantification protocols for dR5P.

The Metabolic Nexus: Pathway & Mechanism

The natural occurrence of dR5P is almost exclusively downstream of DNA degradation. It represents the "point of no return" where genetic material is converted into metabolic energy.

2.1 The DERA Shunt Pathway

The catabolism of deoxyribonucleosides (Thymidine and Deoxyuridine) proceeds through a three-step cascade.

  • Phosphorolysis: Thymidine phosphorylase converts nucleosides to 2-Deoxyribose 1-phosphate (dR1P) .

  • Isomerization: Phosphopentomutase (PPM/PGM2) converts dR1P to dR5P .[1][2] This reaction is reversible.[3][4]

  • Aldol Cleavage: DERA cleaves dR5P into Glyceraldehyde-3-phosphate (G3P) and Acetaldehyde .[5]

G3P enters glycolysis, while Acetaldehyde is converted to Acetyl-CoA, linking DNA salvage directly to the TCA cycle.

2.2 Pathway Visualization

The following diagram illustrates the dR5P flux, highlighting the critical enzymes and the diversion into glycolysis.

dR5P_Pathway DNA Extracellular DNA (Necrotic Debris) dNucs Deoxyribonucleosides (Thymidine/Deoxyuridine) DNA->dNucs Nucleases dR1P 2-Deoxyribose 1-Phosphate (dR1P) dNucs->dR1P Thymidine Phosphorylase (TP) dR5P 2-Deoxyribose 5-Phosphate (dR5P) dR1P->dR5P Phosphopentomutase (PPM/PGM2) (Reversible) G3P Glyceraldehyde-3-Phosphate (G3P) dR5P->G3P DERA (Rate Limiting) Acetaldehyde Acetaldehyde dR5P->Acetaldehyde DERA Toxicity AGEs & ROS (Cytotoxicity) dR5P->Toxicity Accumulation (If DERA blocked) Glycolysis Glycolysis & TCA Cycle (Energy Production) G3P->Glycolysis Acetaldehyde->Glycolysis via Acetyl-CoA

Caption: The DERA Shunt. dR5P acts as the gatekeeper between DNA salvage (top) and Energy Metabolism (bottom). Accumulation leads to toxicity (red dashed line).

Physiological & Pathological Context
3.1 Cancer Metabolism: The "Scavenger" Phenotype

Research indicates that DERA is frequently upregulated in colorectal, liver, and lung cancers.

  • Mechanism: In solid tumors, vascularization is poor (hypoxia) and glucose is scarce. Tumor cells upregulate DERA to utilize dR5P derived from the DNA of neighboring apoptotic/necrotic cells.

  • Implication: High dR5P flux allows cancer cells to survive glucose starvation. DERA expression correlates with poor prognosis and stress granule formation (via YBX1 interaction).

3.2 Cytotoxicity: The Glycation Threat

If dR5P is not cleared by DERA, it accumulates and poses a severe threat.

  • Reactivity: 2-Deoxyribose sugars are far more reactive than glucose due to the lack of a hydroxyl group at C2, making the aldehyde form highly unstable and prone to Schiff base formation.

  • Damage Profile:

    • Protein Glycation: Rapid formation of Advanced Glycation End-products (AGEs), leading to protein cross-linking.

    • Oxidative Stress: Auto-oxidation of the aldehyde generates superoxide anions and hydroxyl radicals.

    • Apoptosis: High intracellular dR5P triggers intrinsic apoptotic pathways.

Table 1: Comparative Reactivity & Toxicity

MetabolitePrimary SourceGlycation Potential (Relative to Glucose)Toxicity MechanismClearance Enzyme
Glucose Diet/Glycogenolysis1x (Baseline)Osmotic / MetabolicHexokinase
Ribose-5-P Pentose Phosphate Pathway~10xNucleic Acid SynthesisTransketolase
dR5P DNA Catabolism>200x (High Aldehyde Reactivity)AGE formation, ROS, ApoptosisDERA
Analytical Methodology: Quantification of dR5P

Quantifying dR5P is technically challenging due to its isomerism with Ribose-5-Phosphate (R5P) and Ribulose-5-Phosphate (Ru5P). Standard Reverse-Phase (C18) chromatography fails to retain these polar compounds.

Recommended Approach: Ion-Pairing Reverse Phase LC-MS/MS (IP-RP-LC-MS/MS).

4.1 Sample Preparation (Critical Step)

Objective: Quench enzymatic activity immediately to prevent dR5P degradation or artificial formation from DNA hydrolysis.

  • Cell Lysis: Wash cells (1x10⁶) with PBS. Add 500 µL cold (-20°C) Methanol:Acetonitrile:Water (40:40:20) .

    • Why: Organic solvents precipitate enzymes instantly; cold temperature halts kinetics.

  • Extraction: Vortex vigorously (30s). Incubate on dry ice for 15 min.

  • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.

  • Supernatant: Transfer to a glass vial. Do not dry down with heat. If concentration is needed, use lyophilization or N2 stream at ambient temp.

4.2 LC-MS/MS Protocol

This protocol uses Tributylamine (TBA) as an ion-pairing agent to retain the negatively charged phosphate group on a hydrophobic column.

  • Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP).

  • Column: C18 Reverse Phase (e.g., Zorbax RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Tributylamine + 15 mM Acetic Acid in Water (pH ~5.0).

  • Mobile Phase B: Methanol (100%).

  • Ionization: Electrospray Ionization (ESI) in Negative Mode .[6][7]

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Retention Time Note
dR5P 213.0 97.0 (H₂PO₄⁻)20Elutes before R5P
dR5P 213.0 79.0 (PO₃⁻)35Qualifier
R5P (Isomer)229.097.020Elutes after dR5P

Note: dR5P (213 m/z) is 16 Da lighter than R5P (229 m/z), allowing mass separation. However, chromatographic separation is required to distinguish it from other potential isobaric interferences in complex matrices.

4.3 Analytical Workflow Diagram

LCMS_Workflow Sample Cell Pellet (1e6 cells) Quench Quench & Lyse (-20°C MeOH:ACN) Sample->Quench Immediate Centrifuge Centrifuge (15k x g, 4°C) Quench->Centrifuge Remove Debris LC IP-RP HPLC (Tributylamine Ion-Pair) Centrifuge->LC Supernatant MS MS/MS (ESI-) MRM: 213 -> 97 LC->MS Separation Data Quantification (Area under Curve) MS->Data

Caption: Optimized LC-MS/MS workflow for labile sugar phosphates. Cold extraction is mandatory.

Therapeutic Implications

Targeting the dR5P pathway offers a dual-pronged strategy in oncology:

  • DERA Inhibition: By inhibiting DERA, researchers can force the accumulation of toxic dR5P in cancer cells. This exploits the "addiction" of tumors to DNA salvage pathways.

    • Outcome: Metabolic poisoning via AGE accumulation and ATP deprivation.

  • Synthetic Lethality: Cells with defects in the Pentose Phosphate Pathway (e.g., G6PD deficiency) may be hypersensitive to DERA inhibition, as they lack alternative reducing power (NADPH) to mitigate dR5P-induced oxidative stress.

References
  • PPM/PGM2 Mechanism: Maliekal, P., et al. (2007). "Mammalian phosphopentomutase and glucose-1,6-bisphosphate synthase."[8] Journal of Biological Chemistry. Link

  • DERA in Cancer: Rico-Diaz, A., et al. (2014). "DERA is the human deoxyribose phosphate aldolase and is involved in stress response."[3][4][9] Biochimica et Biophysica Acta (BBA).[9] Link

  • Toxicity of Deoxyribose: Lee, S.J., et al. (2010). "2-Deoxy-D-ribose induces cellular damage by increasing oxidative stress and protein glycation in a pancreatic beta-cell line."[10][11] Metabolism.[10][12][13][14][15] Link

  • LC-MS/MS Methodology: Wamelink, M.M., et al. (2005). "Quantification of sugar phosphate intermediates of the pentose phosphate pathway by LC-MS/MS." Journal of Chromatography B. Link

  • Ion-Pairing Protocols: Lu, W., et al. (2010). "Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer." Analytical Chemistry. Link

Sources

An In-depth Technical Guide to the Regulation of 2-Deoxyribose 5-Phosphate Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Deoxyribose 5-phosphate (dR5P) is a critical intermediate in cellular metabolism, serving as a key precursor for the synthesis of deoxyribonucleotides, the building blocks of DNA. The regulation of its metabolic pathways is intricately controlled to meet the cellular demands for DNA replication and repair while preventing the potentially toxic accumulation of its intermediates. This guide provides a comprehensive overview of the synthesis, degradation, and regulation of dR5P metabolism. We will delve into the enzymatic control points, the transcriptional regulation of the key deo operon, and the allosteric mechanisms that fine-tune this pathway. Furthermore, we will explore the implications of dR5P metabolism in disease, particularly in cancer, and discuss its potential as a target for therapeutic intervention. This document is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, molecular biology, and drug development, offering both foundational knowledge and insights into advanced experimental approaches.

Introduction: The Central Role of 2-Deoxyribose 5-Phosphate

2-Deoxyribose 5-phosphate is a phosphorylated derivative of the deoxyribose sugar that forms the backbone of DNA. Its primary role is to serve as a precursor for the synthesis of 2'-deoxyribonucleosides, which are subsequently phosphorylated to become deoxyribonucleotide triphosphates (dNTPs), the immediate substrates for DNA polymerases. The maintenance of balanced dNTP pools is paramount for cellular homeostasis, as imbalances can lead to genomic instability and are associated with various diseases, including cancer.[1]

The metabolism of dR5P is primarily centered around the pentose phosphate pathway (PPP), a major route for glucose catabolism that runs parallel to glycolysis.[2][3] The PPP is responsible for producing pentose phosphates for nucleotide synthesis and NADPH for reductive biosynthesis and antioxidant defense.[2] The regulation of dR5P metabolism is therefore tightly integrated with the overall metabolic state of the cell.

The Metabolic Crossroads: Synthesis and Degradation of 2-Deoxyribose 5-Phosphate

The concentration of dR5P within the cell is determined by the balance between its synthesis and degradation, catalyzed by a set of key enzymes.

Synthesis of 2-Deoxyribose 5-Phosphate

The primary route for dR5P synthesis is through the reversible aldol condensation of D-glyceraldehyde 3-phosphate (G3P) and acetaldehyde, a reaction catalyzed by 2-deoxyribose-5-phosphate aldolase (DERA) , encoded by the deoC gene.[4][5][6] G3P is a key intermediate in glycolysis, directly linking dR5P synthesis to central carbon metabolism.

  • Enzyme: 2-Deoxyribose-5-phosphate aldolase (DERA, EC 4.1.2.4)[7]

  • Reaction: D-glyceraldehyde 3-phosphate + Acetaldehyde ⇌ 2-Deoxy-D-ribose 5-phosphate[6]

Degradation and Salvage Pathways

dR5P can be catabolized or channeled into salvage pathways for the synthesis of deoxyribonucleosides.

2.2.1. Conversion to 2-Deoxy-α-D-ribose 1-phosphate:

Phosphopentomutase , encoded by the deoB gene, catalyzes the reversible isomerization of dR5P to 2-deoxy-α-D-ribose 1-phosphate (dR1P).[8][9] This is a crucial step in the pathway leading to the formation of deoxyribonucleosides.

  • Enzyme: Phosphopentomutase (EC 5.4.2.7)[8]

  • Reaction: 2-Deoxy-D-ribose 5-phosphate ⇌ 2-Deoxy-α-D-ribose 1-phosphate[8]

2.2.2. Formation of Deoxyribonucleosides:

dR1P can then be utilized by nucleoside phosphorylases to generate deoxyribonucleosides.

  • Thymidine phosphorylase , encoded by deoA, catalyzes the reversible phosphorolysis of thymidine to thymine and dR1P.[10][11][12][13]

  • Purine nucleoside phosphorylase , encoded by deoD, acts on purine deoxyribonucleosides like deoxyguanosine and deoxyadenosine.[14][15][16][17][18]

These reactions are reversible, allowing for both the degradation of deoxyribonucleosides to provide a carbon and energy source and the salvage of bases for nucleotide synthesis.[10][13]

Transcriptional Regulation: The deo Operon

In many bacteria, including Escherichia coli, the genes encoding the key enzymes of deoxyribonucleoside and dR5P metabolism (deoC, deoA, deoB, and deoD) are clustered together in the deo operon.[19] This co-localization allows for coordinated regulation of their expression in response to the availability of deoxyribonucleosides. The regulation of the deo operon is a classic example of negative and positive control of gene expression.[20][21]

The DeoR Repressor: A Key Negative Regulator

The expression of the deo operon is primarily under the negative control of the DeoR repressor , encoded by the deoR gene.[22][23] The DeoR protein binds to operator regions within the deo promoter, preventing transcription.[24]

  • Inducer Molecule: The true inducer that causes the dissociation of DeoR from the operator is 2-deoxyribose 5-phosphate (dR5P) .[22] When dR5P is present, it binds to the DeoR repressor, causing a conformational change that reduces its affinity for the operator DNA, thereby allowing transcription of the deo operon to proceed.[25]

The CytR Repressor: A Second Layer of Control

The deo operon is also regulated by a second repressor protein, the CytR repressor .[26] CytR acts in concert with the cyclic AMP receptor protein (CRP) to repress transcription.[27][28]

  • Mechanism of Repression: The CytR repressor, in a complex with cAMP-CRP, binds to the deo promoter region, further inhibiting transcription.[28][29] The inducer for CytR is cytidine.[26]

Catabolite Repression

The expression of the deo operon is also subject to catabolite repression, mediated by the cAMP-CRP complex.[19] In the presence of glucose, cAMP levels are low, and the cAMP-CRP complex does not form, leading to reduced expression of the deo operon. This ensures that the cell prioritizes the use of glucose over deoxyribonucleosides as a carbon source.

Diagram: Regulation of the E. colideo Operon

deo_operon_regulation cluster_genes deo Operon Structural Genes deoO deo Operator cytO cyt Operator CRP_site CRP Site deoC deoC (DERA) deoA deoA (TP) deoB deoB (PPM) deoD deoD (PNP) DeoR DeoR Repressor DeoR->deoO Binds & Represses dR5P 2-Deoxyribose 5-phosphate dR5P->DeoR CytR CytR Repressor CytR->cytO Binds & Represses cAMP-CRP cAMP-CRP Complex cAMP-CRP->CRP_site Binds cAMP-CRP->CytR RNA_Polymerase RNA Polymerase RNA_Polymerase->deoC Transcription

Caption: Transcriptional control of the E. colideo operon.

Allosteric Regulation and Enzyme Kinetics

Beyond transcriptional control, the activity of the enzymes involved in dR5P metabolism is also regulated by allosteric effectors and substrate availability.

EnzymeGeneActivatorsInhibitorsKinetic Parameters (E. coli)
Phosphopentomutase deoBMn²⁺, Co²⁺[8]Cu²⁺, Cd²⁺, Zn²⁺, Fe³⁺, Ca²⁺, Fe²⁺, Sulfate, Phosphate[8]KM for dR1P: 13 µM; KM for R1P: 43 µM[8]
Deoxyribose-phosphate aldolase (DERA) deoC-High concentrations of acetaldehyde[30]-

Note: The activity of Phosphopentomutase is highly dependent on divalent cations, with manganese and cobalt being particularly effective activators.[8] Conversely, a range of other metal ions can inhibit its function.[8] DERA activity can be inhibited by its own substrate, acetaldehyde, at high concentrations, a factor to consider in biotechnological applications.[30]

Role in Disease and Therapeutic Implications

The dysregulation of nucleotide metabolism is a hallmark of cancer.[1] Rapidly proliferating cancer cells have an increased demand for dNTPs to support DNA replication.[31] This makes the pathways involved in dR5P metabolism attractive targets for anticancer therapies.

Upregulation in Cancer

Several key enzymes in the pentose phosphate pathway and nucleotide synthesis are upregulated in various cancers. For instance, Ribose-5-phosphate isomerase A (RPIA), which interconverts ribose-5-phosphate and ribulose-5-phosphate, is overexpressed in colorectal cancer and hepatocellular carcinoma.[2] While not directly in the dR5P pathway, this highlights the general upregulation of pentose phosphate metabolism in cancer. The tumor suppressor protein p53 has also been shown to regulate nucleotide metabolism, and mutations in p53 can lead to enhanced expression of genes involved in nucleotide synthesis.[31][32]

Therapeutic Targeting

The enzymes of the dR5P metabolic pathway represent potential targets for the development of novel anticancer drugs. Inhibitors of these enzymes could selectively starve cancer cells of the necessary precursors for DNA synthesis, leading to cell cycle arrest and apoptosis. For example, targeting ribonucleotide reductase (RNR), the enzyme that converts ribonucleotides to deoxyribonucleotides, is a well-established anticancer strategy.[1] Targeting earlier steps in the pathway, such as the enzymes involved in dR5P metabolism, could offer alternative or complementary therapeutic approaches.

Experimental Protocols

Assay for 2-Deoxyribose-5-Phosphate Aldolase (DERA) Activity

This protocol is based on the colorimetric determination of the acetaldehyde consumed in the reverse reaction (synthesis of dR5P).

Materials:

  • Tris-HCl buffer (100 mM, pH 7.5)

  • D-glyceraldehyde 3-phosphate (G3P) solution (10 mM)

  • Acetaldehyde solution (20 mM)

  • Purified DERA enzyme or cell lysate

  • Perchloric acid (PCA), 6% (v/v)

  • Reagent A: 1 M semicarbazide hydrochloride

  • Reagent B: 1 M sodium acetate

  • Reagent C: 1 M sodium pyrophosphate

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube:

    • 500 µL Tris-HCl buffer

    • 100 µL G3P solution

    • 100 µL Acetaldehyde solution

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 100 µL of the enzyme solution.

  • Incubate at 37°C for a defined period (e.g., 10, 20, 30 minutes).

  • Stop the reaction by adding 200 µL of 6% PCA.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated protein.

  • To determine the amount of remaining acetaldehyde, prepare a colorimetric assay:

    • In a new tube, mix 100 µL of the supernatant from step 6 with 100 µL of Reagent A, 100 µL of Reagent B, and 700 µL of Reagent C.

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance at 224 nm.

  • Calculate the amount of acetaldehyde consumed by comparing the absorbance to a standard curve of known acetaldehyde concentrations.

Causality behind Experimental Choices:

  • The use of a coupled colorimetric assay allows for a straightforward and sensitive quantification of enzyme activity.

  • Stopping the reaction with perchloric acid provides a rapid and effective means of denaturing the enzyme and halting the reaction.

  • The choice of pH 7.5 is within the optimal range for many DERA enzymes.

Diagram: Experimental Workflow for DERA Activity Assay

DERA_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, G3P, Acetaldehyde) Start->Prepare_Mixture Pre_Incubate Pre-incubate at 37°C Prepare_Mixture->Pre_Incubate Add_Enzyme Add DERA Enzyme Pre_Incubate->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction with PCA Incubate->Stop_Reaction Centrifuge Centrifuge to Pellet Protein Stop_Reaction->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Colorimetric_Assay Perform Colorimetric Assay for Acetaldehyde Collect_Supernatant->Colorimetric_Assay Measure_Absorbance Measure Absorbance at 224 nm Colorimetric_Assay->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End

Caption: Workflow for determining DERA enzyme activity.

Conclusion and Future Directions

The regulation of 2-deoxyribose 5-phosphate metabolism is a highly coordinated process that is essential for maintaining genomic integrity and cellular health. The intricate interplay of transcriptional control, allosteric regulation, and substrate availability ensures that the production of dR5P is tightly matched to cellular demand. The dysregulation of this pathway in diseases like cancer underscores its importance and highlights its potential as a therapeutic target.

Future research in this field will likely focus on:

  • Structural and Mechanistic Studies: Elucidating the precise molecular mechanisms of repressor-inducer and enzyme-substrate interactions will provide a deeper understanding of the regulatory networks.

  • Development of Novel Inhibitors: The design and synthesis of specific inhibitors for the enzymes in the dR5P pathway could lead to the development of new classes of anticancer and antimicrobial drugs.

  • Systems Biology Approaches: Integrating data from genomics, proteomics, and metabolomics will be crucial for understanding how the regulation of dR5P metabolism is coordinated with other cellular processes in both health and disease.

By continuing to unravel the complexities of this fundamental metabolic pathway, we can open up new avenues for therapeutic intervention and gain deeper insights into the intricate workings of the cell.

References

  • Purification and Characterization of the DeoR Repressor of Bacillus subtilis. ASM Journals.

  • Purification and characterization of the deoR repressor of Escherichia coli. PMC - NIH.

  • HTH-type transcriptional repressor CytR - Escherichia coli (strain K12) | UniProtKB | UniProt.

  • The unique mechanics of bacterial repressor DeoR: a structural study. Acta Crystallographica Section D: Biological Crystallography.

  • MX000123: DeoR. PRODORIC.

  • Transcriptional regulation of the cytR repressor gene of Escherichia coli: autoregulation and positive control by the cAMP/CAP complex. PubMed.

  • Regulation of the synthesis of nucleoside catabolic enzymes in Escherichia coli: further analysis of a deo Oc mutant strain. PubMed.

  • Repression of deoP2 in Escherichia coli by CytR: conversion of a transcription activator into a repressor. PMC.

  • Dynamic Consequences of Specificity within the Cytidine Repressor DNA-Binding Domain. bioRxiv.

  • The primary structure of the DeoR repressor from Escherichia coli K-12. PubMed.

  • CytR/cAMP-CRP nucleoprotein formation in E. coli: the CytR repressor binds its operator as a stable dimer in a ternary complex with cAMP-CRP. PubMed.

  • Mutations in deoB and deoC alter an extracellular signaling pathway required for activation of the gab operon in Escherichia coli. PubMed.

  • Microbial Production of 2-Deoxyribose 5-Phosphate from Acetaldehyde and Triosephosphate for the Synthesis of 2?-Deoxyribonucleosides. J-STAGE.

  • Deoxyribonucleotide Triphosphate Metabolism in Cancer and Metabolic Disease. Frontiers.

  • Crucial role of the pentose phosphate pathway in malignant tumors. PMC - NIH.

  • Ribose-5-Phosphate Isomerase: A Critical Enzyme in Cellular Metabolism and Therapeutic Target in Disease. medtigo Journal.

  • deoCABD. RegulonDB.

  • Deoxyribose 5-phosphate (PAMDB000230). P. aeruginosa Metabolome Database.

  • Production of 2-deoxyribose 5-phosphate from fructose to demonstrate a potential of artificial bio-synthetic pathway using thermophilic enzymes. ResearchGate.

  • Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. MDPI.

  • Microbial production of 2-deoxyribose 5-phosphate from acetaldehyde and triosephosphate for the synthesis of 2'-deoxyribonucleosides. PubMed.

  • Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides. MDPI.

  • Understanding the interplay between dNTP metabolism and genome stability in cancer. Nature Reviews Cancer.

  • deoA - Thymidine phosphorylase - Acholeplasma laidlawii (strain PG-8A). UniProt.

  • deoA - Thymidine phosphorylase - Idiomarina loihiensis (strain ATCC BAA-735 / DSM 15497 / L2-TR). UniProtKB.

  • Purine nucleoside phosphorylase DeoD-type - Escherichia coli (strain SMS-3-5 / SECEC). UniProtKB.

  • 945654 - Gene ResultdeoD purine nucleoside phosphorylase []. NCBI.

  • deoB - Phosphopentomutase - Escherichia coli (strain K12). UniProtKB.

  • The Pentose Phosphate Pathway in Cancer: Regulation and Therapeutic Opportunities. Karger Publishers.

  • deoC - Deoxyribose-phosphate aldolase - Escherichia coli (strain K12). UniProtKB.

  • deoB - Phosphopentomutase - Escherichia coli (strain K12 / DH10B). UniProtKB.

  • 1256096 - Gene ResultdeoD purine-nucleoside phosphorylase []. NCBI.

  • 2-Deoxy-d-ribose-5-phosphate aldolase (DERA): applications and modifications. PMC - NIH.

  • 2-Deoxyribose-5-phosphate aldolase, a remarkably tolerant aldolase towards nucleophile substrates. Chemical Communications (RSC Publishing).

  • 2-Deoxyribose-5-Phosphate Aldolase, a Remarkably Tolerant Aldolase towards Nucleophile Substrates. ResearchGate.

  • Purine nucleoside phosphorylase DeoD-type - Escherichia coli O157:H7. UniProtKB.

  • degS (hhoB) is an essential Escherichia coli gene whose indispensable function is to provide sigma (E) activity. PubMed.

  • Purine nucleoside phosphorylase DeoD-type. UniProt.

  • Thymidine phosphorylase - Escherichia coli O139:H28 (strain E24377A / ETEC). UniProtKB.

  • p19663 · typh_lacrh. UniProt.

  • Discovery and Engineering of an Aldehyde Tolerant 2-deoxy-D-ribose 5-phosphate Aldolase (DERA) from Pectobacterium atrosepticum. MDPI.

  • 2-Deoxy-D-ribose-5-phosphate aldolase (DERA): applications and modifications. PubMed.

  • deoC - Deoxyribose-phosphate aldolase - Shigella flexneri. UniProtKB.

  • deoB - Phosphopentomutase - Salmonella newport (strain SL254). UniProtKB.

  • Deoxyribose-5-Phosphate Aldolase - Physiology, Biochemistry, & Mechanism. YouTube.

  • EP1364041B1 - Method of preparing 2-deoxyribose 5-phosphate. Google Patents.

  • Regulation of Gene Expression. The Medical Biochemistry Page.

  • Gene regulation – Knowledge and References. Taylor & Francis.

Sources

Stereochemical Dynamics of 2-Deoxyribose 5-Phosphate: Structural Equilibria and Biocatalytic Implications

[1]

Executive Summary

2-Deoxy-D-ribose 5-phosphate (dR5P) is the central metabolic precursor to the DNA backbone.[1] Unlike its ribose counterpart, the absence of the C2-hydroxyl group confers unique stereochemical lability and flexibility to dR5P. This guide dissects the dynamic equilibrium between its open-chain and cyclic furanose forms, the stereospecificity of its enzymatic generation via Deoxyribose-Phosphate Aldolase (DERA), and the practical protocols for its synthesis and stabilization.[1] Understanding these parameters is critical for optimizing biocatalytic workflows, particularly in the synthesis of statin side-chains and nucleoside analogues.[1]

The Stereochemical Landscape

Structural Dynamics and Mutarotation

In aqueous solution, dR5P exists as a dynamic equilibrium.[1] Unlike free 2-deoxyribose, which can form pyranose rings, dR5P is chemically restricted to furanose forms .[1] The phosphate group at C5 prevents the formation of a six-membered pyranose ring (which would require a C5-hydroxyl attack on C1).[1]

Consequently, the equilibrium is a three-state system:

  • Open-Chain Aldehyde: The reactive electrophile required for aldolase activity.[1]

  • 
    -D-Furanose:  The cyclic hemiacetal with the anomeric hydroxyl group trans to the C5-phosphate tail (in standard Haworth projection).[1]
    
  • 
    -D-Furanose:  The cyclic hemiacetal with the anomeric hydroxyl group cis to the C5-phosphate tail.[1]
    

Key Technical Insight: The lack of a substituent at C2 eliminates significant steric clashes in the ring, making the furanose ring more flexible (puckering) than ribose-5-phosphate.[1] However, thermodynamic stability generally favors the

Visualization of the Equilibrium

The following diagram illustrates the mutarotation and the "locked" furanose constraint.

dR5P_EquilibriumOpenOpen-Chain(Aldehyde Form)Reactive SubstrateAlphaα-D-Furanose(Cyclic Hemiacetal)Open->AlphaC4-OH Attack(Reversible)Betaβ-D-Furanose(Cyclic Hemiacetal)Thermodynamically FavoredOpen->BetaC4-OH Attack(Reversible)PyranosePyranose Form(FORBIDDEN)Open->PyranoseBlocked byC5-PhosphateAlpha->OpenBeta->Open

Figure 1: Mutarotation of dR5P.[1] Note the prohibition of pyranose formation due to C5 phosphorylation.

Enzymatic Stereoselectivity: The DERA Mechanism[2]

The synthesis of dR5P in biological systems is catalyzed by Deoxyribose-Phosphate Aldolase (DERA) (EC 4.1.2.4).[1][2][3] This enzyme is unique among aldolases as it condenses two aldehydes (acetaldehyde and D-glyceraldehyde-3-phosphate) rather than an aldehyde and a ketone.[1][4]

Mechanism of Action (Class I Aldolase)

DERA employs a lysine-enamine mechanism that strictly controls the stereochemistry of the new carbon-carbon bond.[1]

  • Schiff Base Formation: The active site Lysine (Lys167 in E. coli) forms a Schiff base with the donor (acetaldehyde).[1]

  • Enamine Generation: Deprotonation creates a nucleophilic enamine.[1]

  • Stereospecific Attack: The enamine attacks the re-face of the incoming D-glyceraldehyde-3-phosphate (G3P).[1]

  • Result: Formation of the (3R, 4R) stereocenter (D-erythro configuration).

Critical Note on Chirality: While standard nomenclature defines the product as 2-deoxy-D-ribose-5-phosphate, the absolute configuration at the new C3 center is determined by the enzyme's geometry.[1] In the D-series, the C3 and C4 hydroxyls are in the erythro relationship (same side in Fischer projection).[1]

DERA_MechanismSubstratesAcetaldehyde + D-G3PSchiffBaseEnzyme-Substrate Complex(Lysine Schiff Base)Substrates->SchiffBase Lys167 AttackEnamineNucleophilic EnamineIntermediateSchiffBase->Enamine DeprotonationCondensationC-C Bond Formation(Stereoselective Step)Enamine->Condensation Attack on G3PProduct2-Deoxy-D-ribose-5-phosphate(Open Chain)Condensation->Product Hydrolysis

Figure 2: The DERA catalytic cycle enforcing the (3R, 4R) stereochemistry.[1]

Stability & Degradation Profiles

Researchers must handle dR5P with care due to its inherent instability.[1] Unlike ribose-5-phosphate, the deoxy position facilitates elimination reactions.[1]

ParameterStability ProfileMechanism of Degradation
pH Sensitivity Unstable at pH > 8.0Retro-aldol cleavage: Reverts to Acetaldehyde + G3P.

-Elimination:
Loss of phosphate to form unsaturated aldehydes.[1]
Thermal Labile > 50°CAccelerates retro-aldol equilibrium and caramelization.[1]
Chemical Oxidatively unstableAldehyde group susceptible to rapid oxidation to carboxylic acid if not protected.[1]

Practical Implication: All enzymatic assays and purification steps should be conducted at pH 6.5–7.5 and temperatures ≤ 35°C to maximize yield.

Experimental Protocols

Protocol: Enzymatic Synthesis of dR5P

Objective: Generate dR5P using recombinant DERA for analytical standards or biocatalysis.

Reagents:

  • Acetaldehyde (freshly distilled)[1]

  • D-Glyceraldehyde-3-phosphate (G3P) (or Dihydroxyacetone phosphate + Triose Phosphate Isomerase)[1][5]

  • Recombinant DERA (e.g., from E. coli or K. pneumoniae)[1]

  • Buffer: 50 mM Triethanolamine (pH 7.2)[1]

Workflow:

  • Preparation: Dissolve G3P (50 mM) in buffer. Chill to 4°C.

  • Addition: Add Acetaldehyde (100 mM, 2 equivalents) slowly to prevent enzyme inactivation.

  • Initiation: Add DERA (10 U/mL). Incubate at 25°C.

  • Monitoring: Track consumption of G3P via NADH-coupled assay (G3P-dehydrogenase) or by measuring the disappearance of the aldehyde signal in NMR.

  • Termination: Quench by lowering pH to 5.0 or flash freezing. Do not heat.

Protocol: Barium Salt Precipitation (Purification)

Objective: Isolate dR5P from reaction mixtures for storage.[1]

  • Quench: Stop enzymatic reaction with dilute HCl (to pH 4.5).

  • Precipitation: Add 1.2 equivalents of Barium Acetate (

    
    ).
    
  • Solvent Addition: Slowly add 2 volumes of cold Ethanol (95%) with stirring.

  • Collection: Centrifuge at 10,000 x g for 15 mins. The white pellet is the Barium salt of dR5P.

  • Storage: Store at -80°C. The barium salt is significantly more stable than the free acid.[1]

Analytical Characterization

To confirm the stereochemistry and purity, NMR is the gold standard.

  • 1H NMR (D2O):

    • Look for the anomeric protons (H1) of the furanose forms.[1]

    • 
      -anomer: Typically ~5.6 ppm (doublet).[1]
      
    • 
      -anomer: Typically ~5.5 ppm (doublet).[1]
      
    • Note: The absence of C2-OH simplifies the splitting pattern compared to ribose.[1]

  • 31P NMR:

    • Single peak at ~4-5 ppm (relative to H3PO4) confirms the integrity of the C5-phosphate ester.[1] Multiple peaks indicate hydrolysis (free phosphate) or cyclic phosphate formation.[1]

References

  • Mechanism of DERA Class I Aldolase

    • Title: Structure and mechanism of 2-deoxyribose-5-phosphate aldolase.[1][2][3][4]

    • Source: Science / Protein Data Bank[1]

    • URL:[Link][1]

  • Biocatalytic Applications (St

    • Title: 2-Deoxy-d-ribose-5-phosphate aldolase (DERA): applications and modifications.[1][4]

    • Source: Applied Microbiology and Biotechnology (via NCBI)[1]

    • URL:[Link]

  • Thermodynamics of Pentose Phosph

    • Title: On the prebiotic selection of nucleotide anomers: A comput
    • Source: Heliyon (via NCBI)[1]

    • URL:[Link]

  • Chemical Properties & D

    • Title: 2-Deoxy-D-ribose 5-phosph
    • Source: PubChem[1][6][7]

    • URL:[Link][1]

Technical Guide: Commercial Sources, Purity, and Application of 2-Deoxyribose 5-Phosphate Disodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Deoxyribose 5-phosphate (dR5P) is a critical intermediate in cellular metabolism, bridging the gap between nucleoside catabolism and central carbon metabolism (glycolysis/pentose phosphate pathway). In pharmaceutical development, it serves as a vital substrate for characterizing Deoxyribose-Phosphate Aldolase (DERA) , an enzyme increasingly utilized in the biocatalytic synthesis of chiral statin side chains (e.g., Atorvastatin, Rosuvastatin).

This guide addresses the technical challenges associated with sourcing dR5P disodium salt (CAS: 102916-66-5), specifically focusing on purity specifications, hydrolytic instability, and validation protocols required for high-throughput screening (HTS) and metabolic flux analysis.

Part 1: The Biological & Chemical Imperative

The DERA Pathway and Metabolic Flux

dR5P is the central metabolite in the reversible aldol reaction catalyzed by DERA (EC 4.1.2.4).[1][2][3] In the catabolic direction, DERA cleaves dR5P into Glyceraldehyde-3-phosphate (G3P) and Acetaldehyde .[1][4] In the synthetic direction—often exploited for industrial biocatalysis—DERA couples acetaldehyde with G3P (or other acceptor aldehydes) to form the deoxyribose skeleton.[1][2][3][5][6]

Understanding this reversibility is crucial for sourcing: commercial dR5P is often synthesized enzymatically , meaning trace contamination with G3P or acetaldehyde is a common quality control failure point that can skew kinetic assays.

Pathway Visualization

The following diagram illustrates the reversible DERA pathway and its connection to the Pentose Phosphate Pathway (PPP) and Glycolysis.

DERA_Pathway dR5P 2-Deoxyribose-5-Phosphate (dR5P) G3P Glyceraldehyde-3-Phosphate (G3P) dR5P->G3P DERA (Catabolic) Acetaldehyde Acetaldehyde dR5P->Acetaldehyde DERA (Catabolic) G3P->dR5P DERA (Synthetic) Glycolysis Glycolysis / Gluconeogenesis G3P->Glycolysis Triosephosphate Isomerase Acetaldehyde->dR5P DERA (Synthetic) DNA_Catabolism DNA/Nucleoside Catabolism DNA_Catabolism->dR5P Phosphopentomutase

Figure 1: The central role of dR5P in linking nucleoside catabolism to glycolysis via DERA.

Part 2: Commercial Landscape & Sourcing Strategy

Vendor Comparison and Purity Specifications

When sourcing dR5P disodium salt, "purity" is often reported as a single percentage (e.g., ≥95%). However, for enzymatic assays, the nature of the impurity is more critical than the absolute percentage.

  • Chemical Synthesis: Often results in higher inorganic phosphate (Pi) content due to phosphorylation steps.

  • Enzymatic Synthesis: May contain residual protein (DERA) or unreacted substrates (G3P), which are active in metabolic assays.

Table 1: Primary Commercial Sources and Specifications
SupplierProduct GradePurity SpecificationSalt FormPrimary Application
Sigma-Aldrich (Merck) Synthetic (Inorganic)≥95% (ICP-AES)DisodiumStandard DERA kinetics; Reference material
Santa Cruz Biotech Research Grade≥95%Sodium SaltGeneral metabolic screening
Toronto Research Chem API Standard>95% (NMR)DisodiumImpurity profiling; MS standards
Cayman Chemical Analytical Standard≥98%DisodiumHigh-sensitivity Mass Spec (LC-MS)
Omicron Biochemicals Isotopic Label99% (13C enriched)SodiumMetabolic Flux Analysis (MFA)
Sourcing Recommendation
  • For Enzymatic Kinetics (DERA Assays): Prioritize vendors providing NMR-verified purity (e.g., Toronto Research Chemicals, Cayman). Trace G3P (from enzymatic synthesis) can act as a competitive inhibitor or alternative substrate, altering

    
     values.
    
  • For Cell Culture/Metabolic Labeling: Use isotopically labeled variants (e.g.,

    
    -dR5P) to track flux into glycolysis vs. DNA synthesis.
    

Part 3: Purity Profiling & Quality Control

Critical Impurities
  • Inorganic Phosphate (Pi): Hydrolysis product. High levels inhibit phosphate-dependent enzymes.

  • 2-Deoxyribose: Dephosphorylated product. Spectroscopically silent in many phosphate-targeted assays but alters molar concentration.

  • Glyceraldehyde-3-Phosphate (G3P): If enzymatically synthesized, residual G3P will cause background signal in coupled enzyme assays (e.g., NADH-linked assays).

QC Workflow

A robust QC protocol must verify both the organic skeleton and the phosphate integrity.

QC_Workflow cluster_Tests Parallel Validation Protocols Sample Commercial dR5P Sample H1_NMR 1H-NMR (D2O) Detects: Organic impurities, G3P Sample->H1_NMR P31_NMR 31P-NMR Detects: Free Pi vs. Esterified P Sample->P31_NMR Enz_Assay Coupled DERA Assay Detects: Functional Activity Sample->Enz_Assay Decision Quality Decision H1_NMR->Decision P31_NMR->Decision Enz_Assay->Decision Pass Release for Assay Decision->Pass >95% Intact <1% Pi Fail Reject / Repurify Decision->Fail High Pi or Unknown Peaks

Figure 2: Quality Control Decision Tree for dR5P validation.

Recommended Analytical Protocol (HPLC-CAD)

While UV detection is poor for dR5P (lacks strong chromophores), Charged Aerosol Detection (CAD) or Refractive Index (RI) is recommended.

  • Column: Anion Exchange (e.g., Dionex CarboPac PA1).

  • Mobile Phase: Gradient of Sodium Acetate in 100 mM NaOH.

  • Detection: Pulsed Amperometric Detection (PAD) or CAD.

  • Acceptance Criteria: Single peak >95% area; Inorganic phosphate peak <2%.

Part 4: Handling, Stability, & Reconstitution

Hydrolytic Instability

Sugar phosphates are prone to hydrolysis of the phosphoester bond, particularly in acidic conditions or varying temperatures. The "disodium" salt form provides some buffering capacity, but stability is finite.

Storage Protocol
  • Powder: Store at -20°C in a desiccator. Hygroscopic nature leads to rapid degradation if exposed to moisture.

  • Stock Solutions:

    • Reconstitute in 10 mM Tris-HCl (pH 7.5) rather than unbuffered water to prevent acid-catalyzed hydrolysis.

    • Aliquot immediately. Do NOT freeze-thaw more than once.

    • Stability at -80°C: ~6 months.[7]

    • Stability at 4°C: <24 hours (significant hydrolysis observed after 48h).

Self-Validating Reconstitution
  • Step 1: Weigh powder and dissolve to theoretical 100 mM.

  • Step 2: Measure

    
     (should be near zero). High absorbance indicates protein contamination (if enzymatic source).
    
  • Step 3: Perform a " Phosphate Molybdenum Blue" assay on a small aliquot. If free phosphate is >5% of total phosphate, the batch has degraded.

References

  • Sigma-Aldrich. (2024). Product Specification: 2-Deoxyribose 5-phosphate sodium salt (CAS 102916-66-5).[8][9][10][11][12][13] Merck KGaA. Link

  • Dick, M., et al. (2016). Structure-guided engineering of 2-deoxyribose-5-phosphate aldolase for the synthesis of chiral statin side chains. Chemical Science. Link

  • PubChem. (2024). Compound Summary: 2-Deoxyribose 5-phosphate.[4][6][7][8][9][10][12][13][14][15][16][17] National Library of Medicine. Link

  • Santa Cruz Biotechnology. (2024). 2-Deoxyribose 5-phosphate sodium salt Specifications.Link

  • Ogawa, J., et al. (2003). Microbial Production of 2-Deoxyribose 5-Phosphate from Acetaldehyde and Triosephosphate.[4] Bioscience, Biotechnology, and Biochemistry. Link

Sources

Methodological & Application

enzymatic synthesis of 2'-deoxyribonucleosides using 2-Deoxyribose 5-phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enzymatic Synthesis of 2'-Deoxyribonucleosides via the Phosphopentomutase "Gap" Strategy

Part 1: Executive Summary & Mechanistic Logic

The enzymatic synthesis of 2'-deoxyribonucleosides (dNs) is a critical technology for producing antiviral prodrugs (e.g., Cladribine, Didanosine) and DNA building blocks. While traditional chemical synthesis requires complex protection/deprotection steps, biocatalysis offers stereoselectivity and mild conditions.

However, a metabolic "gap" exists. Most cheap, stable starting materials enter the pentose phosphate pathway as 5-phosphates (like dR5P), whereas Nucleoside Phosphorylases (NPs)—the enzymes that attach the nucleobase—strictly require 1-phosphates (dR1P).

This guide details the PPM-NP Cascade , a coupled enzymatic system that bridges this gap. It utilizes Phosphopentomutase (PPM) to isomerize dR5P to dR1P, which is immediately consumed by Nucleoside Phosphorylase (NP) to form the final nucleoside.[1]

The Thermodynamic Challenge

The core challenge of this protocol is thermodynamic equilibrium.

  • The PPM Step: The equilibrium of PPM (

    
    ) heavily favors the starting material, dR5P (approx. 95:5).
    
  • The Solution: We utilize a "Thermodynamic Pull." By coupling PPM with NP, the consumption of dR1P by the second enzyme drives the unfavorable first reaction forward (Le Chatelier’s principle).

Part 2: Pathway Visualization

The following diagram illustrates the cascade. Note the critical role of Manganese (


) as a cofactor for PPM and the equilibrium shift driven by the nucleobase addition.

G dR5P 2-Deoxyribose 5-phosphate (dR5P) PPM Phosphopentomutase (PPM) + Mn2+ dR5P->PPM dR1P 2-Deoxyribose 1-phosphate (dR1P) NP Nucleoside Phosphorylase (PNP/PyNP) dR1P->NP Base Nucleobase (Purine/Pyrimidine) Base->NP dN 2'-Deoxyribonucleoside (Product) Pi Inorganic Phosphate (Pi) PPM->dR1P Isomerization (Unfavorable Eq) NP->dN Glycosylation (Irreversible Pull) NP->Pi

Figure 1: The PPM-NP Biocatalytic Cascade. PPM isomerizes the stable 5-phosphate to the reactive 1-phosphate, which is trapped by NP.

Part 3: Critical Parameters & Reagents

Successful execution requires strict adherence to cofactor requirements and buffer chemistry.

ComponentRoleCritical Specification
PPM Enzyme Isomerization catalystMust be Mn²⁺ dependent. Sourced from E. coli (EcPPM) or T. thermophilus (for heat stability).
NP Enzyme Glycosylation catalystSpecificity matches the base (PNP for purines, PyNP for pyrimidines).
Manganese (MnCl₂) Essential CofactorRequired. PPM is inactive without divalent metal ions. Optimum: 0.5 – 5 mM.
Glucose-1,6-bisphosphate ActivatorSome PPMs require trace amounts (10-50 µM) to prime the active site.
Buffer System pH ControlTris-HCl or HEPES, pH 7.0–8.0. Avoid Phosphate buffer (product inhibition).

Part 4: Experimental Protocols

Protocol A: Substrate & Enzyme Preparation

Pre-requisite: Ensure enzymes are dialyzed to remove storage phosphate if necessary.

  • dR5P Stock (100 mM): Dissolve commercially available 2-deoxyribose 5-phosphate (sodium or barium salt) in dH₂O. If using barium salt, remove barium by adding equimolar Na₂SO₄ and centrifuging the BaSO₄ precipitate.

  • Nucleobase Stock (50 mM): Dissolve the target base (e.g., Adenine, Thymine, 2-Chloroadenine) in mild alkaline solution (NaOH) or DMSO if water solubility is low.

  • Cofactor Mix (10X): 10 mM MnCl₂ in 500 mM Tris-HCl (pH 7.5).

Protocol B: One-Pot Cascade Synthesis

Target Volume: 1 mL (Scalable)

  • Reaction Mix Assembly: In a 1.5 mL microcentrifuge tube, combine:

    • 600 µL dH₂O

    • 100 µL Cofactor Mix (10X) (Final: 1 mM MnCl₂, 50 mM Tris)

    • 100 µL dR5P Stock (Final: 10 mM)

    • 100 µL Nucleobase Stock (Final: 5 mM - Note: Keeping base limiting helps conversion calculation)

    • Optional: 1 µL Glucose-1,6-bisphosphate (1 mM stock).

  • Enzyme Initiation:

    • Add PPM (0.5 - 1.0 U/mL final activity).

    • Add NP (0.5 - 1.0 U/mL final activity).

    • Expert Tip: Add PPM 5 minutes before NP to allow initial equilibration of dR1P pool.

  • Incubation:

    • Incubate at 37°C (or up to 60°C if using thermophilic enzymes) with gentle shaking (300 rpm).

    • Timepoints: 30 min, 1 hr, 4 hr, 12 hr.

  • Termination:

    • Quench 50 µL aliquots by adding 50 µL Methanol or heating at 95°C for 5 mins.

    • Centrifuge at 12,000 x g for 5 mins to remove protein precipitate.

Protocol C: Analytical Validation (HPLC)

Verify synthesis yield and purity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase A: 20 mM Potassium Phosphate (pH 4.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 0% B to 20% B over 15 minutes.

  • Detection: UV at 254 nm (or

    
     of specific base).
    
  • Calculation:

    
    
    

Part 5: Troubleshooting & Optimization (Expert Insights)

1. Low Yield (<10%):

  • Diagnosis: The equilibrium is stuck at dR5P.

  • Fix: The "Pull" is insufficient. Increase the concentration of the Nucleobase to drive the NP reaction. Alternatively, add Inorganic Pyrophosphatase (if using a coupled kinase route) or precipitate the final nucleoside by cooling the reaction (if the product has low solubility).

2. No Activity:

  • Diagnosis: PPM inactivation.

  • Fix: Check Mn²⁺ levels. EDTA in enzyme storage buffers will strip the metal and kill PPM activity. Ensure all buffers are EDTA-free.

3. Phosphate Inhibition:

  • Diagnosis: Reaction slows down over time.

  • Fix: Inorganic phosphate (Pi) is a byproduct. High [Pi] can inhibit PPM. Use a "flow-through" system or precipitate Pi using Magnesium Ammonium Phosphate (struvite) precipitation if scaling up.

Part 6: References

  • Ogawa, J., et al. (2003). "Microbial Production of 2-Deoxyribose 5-Phosphate from Acetaldehyde and Triosephosphate for the Synthesis of 2′-Deoxyribonucleosides." Bioscience, Biotechnology, and Biochemistry. Link

  • Kaminski, M., et al. (2010). "One-Pot Enzymatic Transformation of D-Pentoses into Nucleosides." The Open Catalysis Journal. Link

  • Rashid, N., et al. (2004). "Presence of a Novel Phosphopentomutase and a 2-Deoxyribose 5-Phosphate Aldolase Reveals a Metabolic Link between Pentoses and Central Carbon Metabolism in the Hyperthermophilic Archaeon Thermococcus kodakaraensis."[2] Journal of Bacteriology. Link

  • Acosta, A., et al. (2018). "Thermodynamic Analysis of the Phosphopentomutase Reaction." Biochemistry. (Contextual grounding on equilibrium constants). Link

Sources

Application Note: A Validated HILIC-MS/MS Method for the Sensitive Quantification of 2-Deoxyribose 5-Phosphate in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated method for the quantification of 2-Deoxyribose 5-phosphate (dR5P) using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). 2-Deoxyribose 5-phosphate is a critical intermediate in the pentose phosphate pathway and a key substrate in various enzymatic reactions, making its accurate measurement essential for metabolic research and drug development.[1][2] Due to its high polarity and the presence of a phosphate group, dR5P poses analytical challenges.[3] This protocol leverages Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention and separation, combined with the selectivity and sensitivity of tandem mass spectrometry operating in negative ion mode. The method has been validated according to the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation, ensuring accuracy, precision, and reliability.[4][5]

Introduction: The Significance of dR5P Quantification

2-Deoxy-D-ribose 5-phosphate (dR5P) is a central metabolite in cellular metabolism. It is notably generated in the non-oxidative branch of the pentose phosphate pathway and serves as a product of the 2-deoxy-D-ribose-5-phosphate aldolase (DERA) enzyme, which catalyzes the reversible reaction between acetaldehyde and glyceraldehyde-3-phosphate.[1][2] The DERA enzyme and its substrate dR5P are of significant interest in biocatalysis and the synthesis of pharmaceutical precursors.[6]

Accurate quantification of dR5P in biological samples (e.g., cell lysates, tissue homogenates) is crucial for:

  • Metabolic Flux Analysis: Understanding the dynamics of the pentose phosphate pathway.

  • Enzyme Kinetics: Characterizing enzymes like DERA that produce or consume dR5P.

  • Drug Development: Assessing the impact of therapeutic agents on nucleotide metabolism and related pathways.

The inherent properties of dR5P—a highly polar, anionic sugar phosphate—make it difficult to retain and analyze using traditional reversed-phase liquid chromatography. Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative, promoting the retention of polar analytes on a polar stationary phase.[7][8] When coupled with mass spectrometry, HILIC-MS provides a powerful platform for the sensitive and selective analysis of compounds like dR5P.[9]

Method Rationale and Experimental Design

The selection of each component of this analytical method is based on the physicochemical properties of 2-Deoxyribose 5-phosphate and established best practices for polar metabolite analysis.

  • Chromatography (HILIC): HILIC is employed to achieve sufficient retention of the highly hydrophilic dR5P molecule. An amide-based stationary phase is chosen for its excellent performance in separating polar and anionic compounds. A high organic content in the mobile phase at the start of the gradient ensures strong retention, which is then modulated by a gradual increase in the aqueous component.

  • Mass Spectrometry (Negative Ion ESI-MS/MS): The phosphate moiety of dR5P is readily deprotonated, making it highly suitable for analysis in negative ion electrospray ionization (ESI) mode.[10][11] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, minimizing interference from the complex biological matrix.

  • Sample Preparation: A protein precipitation and extraction protocol using cold methanol is implemented. This technique is effective for lysing cells and simultaneously precipitating proteins while efficiently extracting small polar metabolites into the supernatant.[9][10]

Experimental Protocol

Materials and Reagents
  • 2-Deoxyribose 5-phosphate sodium salt standard (Sigma-Aldrich or equivalent)

  • Stable Isotope Labeled Internal Standard (IS): ¹³C₅-Ribose 5-phosphate (or other suitable analogue)

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Methanol (MeOH)

  • LC-MS grade Water

  • Ammonium Acetate (≥99.0%)

  • Ammonium Hydroxide (25% solution in water)

  • Biological matrix (e.g., cell pellets, tissue homogenate)

Instrumentation and Conditions

The following provides a representative configuration. Parameters should be optimized for the specific instrument used.

Parameter Condition
HPLC System Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent
Mass Spectrometer Sciex QTRAP 6500+, Agilent 6495C QQQ, or equivalent
Analytical Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)
Column Temperature 40 °C
Autosampler Temp 4 °C
Injection Volume 5 µL
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 9.5 (adjusted with NH₄OH)
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
LC Gradient See Table 1
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions See Table 2
Source Temperature 450 °C
IonSpray Voltage -4500 V

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.01585Initial
1.01585Linear
7.05050Linear
7.59010Linear
8.59010Linear
9.01585Linear
12.01585End

Table 2: Optimized MRM Transitions for dR5P and Internal Standard

Note: The precursor ion for dR5P corresponds to its [M-H]⁻ molecular ion. Product ions result from fragmentation of the phosphate group and sugar backbone. These values must be empirically determined on the specific mass spectrometer.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (V)
dR5P (Quantifier) 213.097.0 (H₂PO₄⁻)100-25
dR5P (Qualifier) 213.079.0 (PO₃⁻)100-40
IS: ¹³C₅-R5P 235.197.0 (H₂PO₄⁻)100-25
Step-by-Step Protocol
  • Prepare a 1 mg/mL stock solution of dR5P in LC-MS grade water.

  • Perform serial dilutions from the stock to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Prepare at least three levels of QC samples (Low, Medium, High) from a separate weighing of the dR5P standard.

  • Prepare a 1 µg/mL stock solution of the Internal Standard (IS).

The following workflow is designed for cultured cells but can be adapted for tissue.

Sample Extraction Workflow start Start: Cell Pellet (e.g., 1x10^6 cells) add_solvent Add 500 µL of ice-cold 80% Methanol containing Internal Standard (e.g., 50 ng/mL) start->add_solvent vortex Vortex vigorously for 1 minute add_solvent->vortex incubate Incubate at -20°C for 30 minutes to precipitate proteins vortex->incubate centrifuge Centrifuge at 15,000 x g for 15 minutes at 4°C incubate->centrifuge collect_supernatant Transfer supernatant to a new microcentrifuge tube centrifuge->collect_supernatant dry_down Evaporate to dryness under a stream of nitrogen collect_supernatant->dry_down reconstitute Reconstitute in 100 µL of 50:50 ACN:Water dry_down->reconstitute final_centrifuge Centrifuge at 15,000 x g for 5 minutes at 4°C reconstitute->final_centrifuge inject Transfer to autosampler vial for HPLC-MS/MS analysis final_centrifuge->inject

Caption: Workflow for the extraction of dR5P from cell pellets.

  • Create a sequence table including blanks, calibration standards, QC samples, and unknown biological samples.

  • Acquire data using the instrument parameters outlined in Section 3.2.

  • Process the data using the instrument's quantitative analysis software (e.g., Sciex Analyst®, Agilent MassHunter).

  • Generate a calibration curve by plotting the peak area ratio (dR5P/IS) against the nominal concentration of the standards. Use a linear regression model with a 1/x² weighting.

  • Determine the concentration of dR5P in QC and unknown samples from the calibration curve.

Method Validation

This method was validated based on the principles outlined in the FDA's Bioanalytical Method Validation Guidance and ICH Q2(R1).[4][12][13] The goal of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[12]

Method Validation Parameters Validation {Method Validation | Key Parameters} sub_parameters Selectivity Accuracy & Precision Calibration Curve LLOQ Stability Matrix Effect Validation->sub_parameters

Caption: Core parameters assessed during bioanalytical method validation.

Table 3: Summary of Method Validation Results

Validation ParameterAcceptance CriteriaResult
Selectivity No significant interfering peaks at the retention time of dR5P or IS in blank matrix.Pass
Calibration Curve Correlation coefficient (r²) ≥ 0.99.Pass (r² = 0.998)
Range 1 ng/mL - 1000 ng/mLEstablished
Lower Limit of Quant. Analyte response is ≥ 5x blank response; Accuracy ±20%; Precision ≤20% CV.1 ng/mL
Accuracy (Intra-day) Within ±15% of nominal value (±20% at LLOQ).94.5% - 108.2%
Precision (Intra-day) ≤15% CV (≤20% CV at LLOQ).≤ 8.5%
Accuracy (Inter-day) Within ±15% of nominal value (±20% at LLOQ).96.1% - 105.7%
Precision (Inter-day) ≤15% CV (≤20% CV at LLOQ).≤ 11.2%
Matrix Effect CV of IS-normalized matrix factor ≤15%.Pass (CV = 7.8%)
Recovery Consistent and reproducible.> 85%
Stability (Autosampler) Stable for 24 hours at 4°C.< 10% deviation
Stability (Freeze-Thaw) Stable for 3 cycles.< 12% deviation

Conclusion

This application note provides a comprehensive, step-by-step protocol for the reliable quantification of 2-Deoxyribose 5-phosphate by HILIC-MS/MS. The causality behind experimental choices, such as the use of HILIC for a polar analyte and negative mode ESI for a phosphorylated compound, is explained to provide a deeper understanding of the method's design. By adhering to rigorous validation standards set by regulatory bodies like the FDA, this method demonstrates high levels of accuracy, precision, and robustness.[4][13] It is fit for purpose and can be readily implemented by researchers in academic and industrial settings to advance studies where dR5P is a key biomarker or metabolite of interest.

References

  • Vertex AI Search. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Vertex AI Search. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Bioanalysis Zone. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites. Retrieved from [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

  • PubMed. (n.d.). A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites. Retrieved from [Link]

  • PubMed. (n.d.). Ion-pair liquid chromatography-electrospray mass spectrometry for the analysis of cyclic nucleotides. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • FDA. (2001). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • FDA. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • SpringerLink. (2021, July 21). Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. Retrieved from [Link]

  • OPUS at UTS. (2025, January 16). Comprehensive untargeted polar metabolite analysis using solvent switching liquid chromatography tandem mass spectrometry. Retrieved from [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • Waters Corporation. (n.d.). Platform Ion Pairing RPLC Method for Oligonucleotides Using High Throughput 20 mm Length Columns. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • PubMed. (2004, July 15). Ion-pairing liquid chromatography coupled with mass spectrometry for the simultaneous determination of nucleosides and nucleotides. Retrieved from [Link]

  • Agilent. (n.d.). Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). 2-deoxy-D-ribose 5-phosphate (YMDB00662). Retrieved from [Link]

  • PMC. (n.d.). Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells. Retrieved from [Link]

  • Agilent. (n.d.). Profiling of Endogenous Metabolites Using Time-of-Flight LC/MS with Ion-Pair Reverse Phase Chromatography. Retrieved from [Link]

  • PMC. (2018, October 3). 2-deoxy-d-ribose-5-phosphate aldolase (DERA): applications and modifications. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Quantification of sugar phosphate intermediates of the pentose phosphate pathway by LC-MS/MS: Application to two new inherited defects of metabolism. Retrieved from [Link]

  • PMC. (n.d.). A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. Retrieved from [Link]

  • Oxford Academic. (2022, May 13). efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Effect of the ribose versus 2'-deoxyribose residue on the metal ion-binding properties of purine nucleotides. Retrieved from [Link]

  • SpringerLink. (2021, August 19). Current state of and need for enzyme engineering of 2-deoxy-D-ribose 5- phosphate aldolases and its impact. Retrieved from [Link]

  • MDPI. (2020, August 5). Discovery and Engineering of an Aldehyde Tolerant 2-deoxy-D-ribose 5-phosphate Aldolase (DERA) from Pectobacterium atrosepticum. Retrieved from [Link]

Sources

Chemoenzymatic Synthesis of Statin Side-Chain Precursors: A Practical Guide to DERA-Catalyzed Aldol Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of the chiral dihydroxyheptanoic acid side chain—the pharmacophore responsible for HMG-CoA reductase inhibition in "superstatins" like Atorvastatin (Lipitor) and Rosuvastatin (Crestor) —traditionally requires complex cryogenic chemistry or metal-catalyzed steps.

This guide details the chemoenzymatic route using 2-deoxy-D-ribose-5-phosphate aldolase (DERA) . This Class I aldolase catalyzes a sequential asymmetric aldol addition of two acetaldehyde molecules to an acceptor aldehyde (e.g., chloroacetaldehyde) under neutral aqueous conditions. This process establishes two chiral centers ((3R,5S) configuration) in a single pot with >99% enantiomeric excess (ee), replacing multiple chemical steps with a green, scalable biocatalytic workflow.

Mechanistic Foundation

The Sequential Aldol Reaction

DERA (EC 4.1.2.4) naturally catalyzes the reversible condensation of acetaldehyde and D-glyceraldehyde-3-phosphate. In statin synthesis, we exploit its ability to accept non-phosphorylated substrates.

The reaction proceeds in two steps:[1]

  • First Aldol Addition: DERA catalyzes the addition of acetaldehyde (donor) to chloroacetaldehyde (acceptor) , forming (S)-4-chloro-3-hydroxybutanal.

  • Second Aldol Addition: A second acetaldehyde molecule adds to the intermediate, forming a 6-carbon lactol precursor.

  • Spontaneous Cyclization: The product spontaneously cyclizes to form the stable hemiacetal: (4R,6S)-6-(chloromethyl)tetrahydro-2H-pyran-2,4-diol (often termed the "chloro-lactol").

Enzyme Engineering & Resistance

Wild-type DERA (e.g., from E. coli) is rapidly deactivated by acetaldehyde concentrations >200 mM.[2] The mechanism involves the formation of crotonaldehyde (via aldol condensation of two acetaldehyde molecules and dehydration), which covalently alkylates the active site cysteine (Cys47).[2]

Critical Optimization: Modern industrial protocols utilize engineered variants, such as DERA-C47M (Cysteine-to-Methionine mutation) or DERA-DES , which prevent this covalent inhibition, allowing resistance to acetaldehyde concentrations up to 1 M [1, 3].

Pathway Visualization

DERA_Mechanism cluster_inputs Substrates CAA Chloroacetaldehyde (Acceptor) DERA DERA Enzyme (Class I Aldolase) CAA->DERA ACE Acetaldehyde (Donor x2) ACE->DERA Step 1 INT Intermediate: (S)-4-chloro-3-hydroxybutanal DERA->INT LACTOL Product (Lactol): (4R,6S)-6-(chloromethyl) tetrahydro-2H-pyran-2,4-diol DERA->LACTOL Spontaneous Cyclization INT->DERA + Acetaldehyde (Step 2) LACTONE Statin Intermediate (Lactone Form) LACTOL->LACTONE Oxidation (Chemical/Enzymatic)

Figure 1: The sequential aldol condensation pathway catalyzed by DERA to form the chiral statin precursor.[3]

Experimental Protocol: Synthesis of Chloro-Lactol

Objective: Synthesis of (4R,6S)-6-(chloromethyl)tetrahydro-2H-pyran-2,4-diol. Scale: Laboratory Bench (100 mL reaction volume).

Reagents & Equipment
  • Biocatalyst: E. coli BL21 (DE3) overexpressing DERA-C47M (lyophilized whole cells or purified enzyme).

  • Acceptor: Chloroacetaldehyde (45% w/w aqueous solution).

  • Donor: Acetaldehyde (freshly distilled, >99%).

  • Buffer: 0.1 M Triethanolamine (TEOA) or Potassium Phosphate, pH 7.2.

  • Equipment: Thermostated reaction vessel, syringe pump for fed-batch addition, pH stat.

Step-by-Step Methodology
Step 1: Catalyst Preparation
  • Suspend lyophilized DERA cells (load: 5–10 g/L dry cell weight) in 80 mL of 0.1 M TEOA buffer (pH 7.2).

  • Allow rehydration for 30 minutes at 25°C with gentle stirring (200 rpm).

Step 2: Reaction Initiation (Batch Phase)
  • Add Chloroacetaldehyde (Acceptor) to the vessel to a final concentration of 100 mM.

  • Note: Chloroacetaldehyde is toxic; handle in a fume hood.

  • Add an initial bolus of Acetaldehyde (Donor) to 50 mM.

  • Adjust pH to 7.2 using 1M NaOH or HCl.

Step 3: Fed-Batch Addition (Crucial for Stability)

Rationale: To prevent enzyme inactivation, acetaldehyde must be kept below inhibitory thresholds (<100 mM typically, though C47M tolerates higher).*

  • Initiate a continuous feed of Acetaldehyde using a syringe pump.

  • Feed Rate: 2.2 equivalents relative to chloroacetaldehyde over 4–6 hours.

  • pH Control: The reaction is neutral, but minor fluctuations occur. Maintain pH 7.0–7.5 automatically.

  • Temperature: Maintain 25°C. Higher temperatures (>30°C) increase reaction rate but accelerate enzyme deactivation.

Step 4: Monitoring
  • Sample 100 µL every hour.

  • Quench with 400 µL Acetonitrile.

  • Analyze via GC or HPLC (see Section 3).

  • Endpoint: Reaction is complete when chloroacetaldehyde is consumed (>95% conversion).

Step 5: Downstream Processing (DSP)
  • Centrifuge reaction mixture (5000 x g, 15 min) to remove cell debris.

  • Saturate the supernatant with NaCl.

  • Extract 3x with Ethyl Acetate (1:1 v/v).

  • Dry organic layer over MgSO₄ and concentrate in vacuo.

  • Result: Yellowish oil (Lactol). Note: The lactol is in equilibrium with open-chain forms; immediate oxidation to the lactone is often preferred for stability.

Process Workflow & Control

The following diagram illustrates the fed-batch strategy required to maintain high enzyme activity.

DERA_Workflow Start Bioreactor Setup Buffer pH 7.2 + DERA Cells Substrate_A Acceptor Addition (Chloroacetaldehyde) Start->Substrate_A Feed Continuous Feed (Acetaldehyde) Substrate_A->Feed Monitor In-Process Control (IPC) Monitor Acetaldehyde < 50mM Feed->Monitor 4-6 Hours Monitor->Feed If [Ace] > Threshold, Pause Feed Harvest Harvest & Centrifugation Remove Biocatalyst Monitor->Harvest Conversion > 95% Extraction Extraction (EtOAc) Isolation of Lactol Harvest->Extraction

Figure 2: Fed-batch workflow ensuring low steady-state concentration of acetaldehyde to prevent enzyme inhibition.

Analytical Validation

To ensure scientific integrity, the following analytical parameters must be verified.

Quantitative Analysis (GC-FID)
  • Column: DB-1701 or equivalent (30m x 0.25mm).

  • Program: 80°C (1 min) → 10°C/min → 250°C.

  • Retention Times:

    • Acetaldehyde: ~2.5 min

    • Chloroacetaldehyde: ~4.1 min

    • Lactol Product: ~12.5 min

Stereochemical Purity (Chiral HPLC)
  • Derivatization: The lactol is often oxidized to the lactone or derivatized with DNPH for easier chiral separation.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: n-Hexane/Isopropanol (90:10).

  • Target: >99.5% ee for the (4R,6S) isomer.

Data Summary Table
ParameterSpecificationNotes
Conversion > 95%Based on Chloroacetaldehyde consumption.
Yield (Isolated) 70 - 85%Losses primarily during extraction (water solubility).
Diastereomeric Excess (de) > 98%DERA is highly specific for the erythro configuration.
Enantiomeric Excess (ee) > 99.9%Crucial for pharmaceutical compliance.
Space-Time Yield > 30 g/L/dayHigh productivity requires high cell density.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Enzyme inhibition by Acetaldehyde.[4][5][6]Reduce feed rate; switch to DERA-C47M mutant; ensure efficient mixing.
pH Drift Accumulation of acidic byproducts.Increase buffer strength (0.5 M) or use automated pH-stat titration.
Emulsion during Extraction Cell debris/Protein presence.Improve centrifugation/filtration; use Celite filtration before extraction.
Low Enantioselectivity Background chemical aldol reaction.Ensure pH is not > 7.5; chemical background reaction increases at higher pH.

References

  • Greenberg, W. A., et al. (2004).[7] "Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates." Proceedings of the National Academy of Sciences, 101(16), 5788-5793. Link

  • Wolberg, M., et al. (2008).[7] "Large-Scale Synthesis of New Pyranoid Building Blocks Based on Aldolase-Catalyzed Carbon-Carbon Bond Formation." Advanced Synthesis & Catalysis, 350(11-12), 1751-1759. Link

  • Dick, M., et al. (2016).[4] "Mechanism-based inhibition of an aldolase at high concentrations of its natural substrate acetaldehyde: structural insights and protective strategies."[8] Chemical Science, 7, 4492-4502. Link

  • Ošlaj, M., et al. (2013).[9] "A Highly Productive, Whole-Cell DERA Chemoenzymatic Process for Production of Key Lactonized Side-Chain Intermediates in Statin Synthesis." PLOS ONE, 8(5), e62250.[5] Link

Sources

Application Notes and Protocols for the Immobilization of Deoxyribose-Phosphate Aldolase (DERA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unleashing the Potential of DERA through Immobilization

Deoxyribose-phosphate aldolase (DERA) stands as a powerful biocatalyst in the realm of synthetic organic chemistry. Its unique ability to catalyze the stereoselective aldol addition of acetaldehyde to a variety of aldehyde acceptors makes it invaluable for the synthesis of key pharmaceutical intermediates, including the side chains of statin drugs.[1][2] DERA distinguishes itself from other aldolases by utilizing an aldehyde as the natural donor substrate.[2][3] However, the practical application of free DERA in industrial processes is often hampered by its limited stability, particularly its low tolerance to high concentrations of aldehyde substrates.[2][4]

Enzyme immobilization offers a robust solution to overcome these limitations. By confining the enzyme to a solid support, we can significantly enhance its operational stability, improve its resistance to environmental stresses, and facilitate its easy separation from the reaction mixture, enabling continuous processing and catalyst recycling.[2][5] This guide provides an in-depth exploration of various immobilization techniques for DERA, complete with detailed protocols and insights to aid researchers, scientists, and drug development professionals in harnessing the full synthetic potential of this versatile enzyme.

Choosing the Right Immobilization Strategy: A Comparative Overview

The selection of an appropriate immobilization method is critical and depends on the specific application, the nature of the support material, and the desired properties of the final biocatalyst. The most common strategies for DERA immobilization include covalent attachment, entrapment, adsorption, and the formation of cross-linked enzyme aggregates (CLEAs).

Immobilization TechniquePrincipleAdvantagesDisadvantagesKey Support Materials
Covalent Attachment Formation of stable, covalent bonds between the enzyme's functional groups (e.g., amino, carboxyl, thiol) and the activated support material.Strong, stable attachment prevents enzyme leaching; can lead to hyperactivation.[6]Can cause conformational changes, leading to loss of activity if not optimized.Mesoporous silica, magnetic nanoparticles, polymeric membranes, carbon nanotubes.[6][7][8]
Entrapment Physical confinement of the enzyme within the porous network of a polymer or gel matrix.Mild immobilization conditions; protects the enzyme from the bulk environment.[9]Potential for mass transfer limitations of substrate and product; risk of enzyme leakage.Alginate, polyacrylamide, carrageenan.[1][7]
Adsorption Non-covalent binding of the enzyme to the support surface via weak interactions like van der Waals forces, hydrogen bonds, or ionic interactions.Simple and mild procedure; generally preserves the enzyme's native conformation.Enzyme leakage can occur due to weak binding forces.Mesoporous silica, carbon nanotubes.[7][8]
Cross-Linked Enzyme Aggregates (CLEAs) Carrier-free method involving precipitation of the enzyme followed by cross-linking with a bifunctional reagent.High volumetric activity; no support costs; stable and recyclable.[10][11][12]Can be mechanically fragile; may have mass transfer limitations.[10][13]Not applicable (carrier-free).

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for key DERA immobilization techniques. It is crucial to note that optimization of parameters such as enzyme concentration, support activation, cross-linker concentration, pH, and temperature is often necessary to achieve the best results for a specific DERA variant and application.

Protocol 1: Covalent Immobilization of DERA on Magnetic Nanoparticles (MNPs)

This protocol describes the covalent attachment of DERA to glutaraldehyde-activated, aminosilanized magnetic nanoparticles. This method offers the advantage of easy separation of the biocatalyst using a magnetic field.[14][15]

Materials:

  • Deoxyribose-phosphate aldolase (DERA) solution

  • Magnetic nanoparticles (Fe₃O₄)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Glutaraldehyde (25% aqueous solution)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Deionized water

Workflow Diagram:

G cluster_0 Support Preparation cluster_1 Enzyme Immobilization cluster_2 Final Product MNPs Magnetic Nanoparticles (Fe3O4) Silanization Silanization with APTES MNPs->Silanization Ethanol Activation Activation with Glutaraldehyde Silanization->Activation Phosphate Buffer Immobilization Incubation with DERA Activation->Immobilization DERA solution in Phosphate Buffer Reduction Reduction with NaBH4 Immobilization->Reduction Washing Washing Reduction->Washing Immobilized_DERA Immobilized DERA on MNPs Washing->Immobilized_DERA

Caption: Covalent immobilization of DERA on magnetic nanoparticles.

Procedure:

  • Silanization of Magnetic Nanoparticles: a. Disperse 1 g of magnetic nanoparticles in 50 mL of ethanol. b. Add 2 mL of APTES and stir the mixture at room temperature for 24 hours. c. Collect the silanized nanoparticles using a magnet and wash them thoroughly with ethanol and then with deionized water to remove any unreacted APTES. d. Dry the aminopropyl-functionalized nanoparticles.

  • Activation with Glutaraldehyde: a. Resuspend the dried, silanized nanoparticles in 50 mL of 0.1 M phosphate buffer (pH 7.0). b. Add 5 mL of 25% glutaraldehyde solution and stir at room temperature for 2 hours. c. Collect the activated nanoparticles with a magnet and wash extensively with deionized water to remove excess glutaraldehyde.

  • Immobilization of DERA: a. Resuspend the activated nanoparticles in 20 mL of 0.1 M phosphate buffer (pH 7.0). b. Add the desired amount of DERA solution (e.g., 1 mg/mL) to the nanoparticle suspension. c. Incubate the mixture at 4°C with gentle shaking for 12-24 hours.

  • Reduction and Washing: a. After incubation, add sodium borohydride to a final concentration of 1 mg/mL to reduce the Schiff bases formed between the aldehyde groups on the support and the amino groups of the enzyme. Stir for 30 minutes at 4°C. b. Collect the immobilized DERA using a magnet and wash with phosphate buffer to remove any unbound enzyme. c. The immobilized DERA is now ready for use or storage at 4°C.

Protocol 2: Entrapment of DERA in an Alginate-Luffa Matrix

This method provides a simple, inexpensive, and biodegradable approach for enzyme immobilization, particularly suitable for continuous flow applications.[1][16]

Materials:

  • DERA-expressing E. coli cell lysate or purified DERA solution

  • Sodium alginate

  • Luffa sponge, cut into small pieces

  • Calcium chloride (CaCl₂) solution (2% w/v)

  • Triethanolamine (TEOA) buffer (0.1 M, pH 7.5)

Workflow Diagram:

G cluster_0 Preparation of Enzyme-Alginate Mixture cluster_1 Matrix Formation and Entrapment cluster_2 Final Product DERA DERA Solution/Lysate Mixing Mixing DERA->Mixing Alginate Sodium Alginate Solution Alginate->Mixing Coating Coating Luffa with Mixture Mixing->Coating Luffa Luffa Sponge Pieces Luffa->Coating Crosslinking Cross-linking in CaCl2 Coating->Crosslinking Washing Washing Crosslinking->Washing Immobilized_DERA DERA Entrapped in Alginate-Luffa Matrix Washing->Immobilized_DERA

Caption: Entrapment of DERA in an alginate-luffa matrix.

Procedure:

  • Preparation of the Enzyme-Alginate Mixture: a. Prepare a 2% (w/v) sodium alginate solution in 0.1 M TEOA buffer (pH 7.5). b. Add the DERA solution or cell lysate to the sodium alginate solution and mix gently to ensure homogeneity. The ratio of enzyme to alginate should be optimized for the specific application.

  • Entrapment and Cross-linking: a. Immerse pre-weighed pieces of luffa sponge into the enzyme-alginate mixture and allow them to become fully saturated. b. Transfer the coated luffa pieces into a 2% (w/v) calcium chloride solution. The Ca²⁺ ions will induce the cross-linking of the alginate, forming a gel that entraps the enzyme within the luffa matrix. c. Allow the cross-linking to proceed for at least 30 minutes at room temperature.

  • Washing and Storage: a. Carefully remove the immobilized DERA-alginate-luffa pieces from the CaCl₂ solution. b. Wash them with TEOA buffer to remove any unbound enzyme and excess calcium chloride. c. The immobilized enzyme can be used immediately or stored in buffer at 4°C.

Protocol 3: Formation of Cross-Linked Enzyme Aggregates (CLEAs) of DERA

This carrier-free immobilization technique is simple and can result in highly active and stable biocatalysts.[10][12]

Materials:

  • Purified DERA solution

  • Ammonium sulfate or a water-miscible organic solvent (e.g., acetone, tert-butanol) as a precipitant

  • Glutaraldehyde (as a cross-linker)

  • Phosphate buffer (0.1 M, pH 7.0)

Workflow Diagram:

G cluster_0 Aggregation cluster_1 Cross-linking cluster_2 Final Product DERA_sol DERA Solution Precipitant Add Precipitant DERA_sol->Precipitant Aggregates Formation of Physical Aggregates Precipitant->Aggregates Crosslinker Add Glutaraldehyde Aggregates->Crosslinker Crosslinking Cross-linking of Aggregates Crosslinker->Crosslinking Washing Washing and Centrifugation Crosslinking->Washing CLEAs DERA CLEAs Washing->CLEAs

Caption: Formation of DERA cross-linked enzyme aggregates (CLEAs).

Procedure:

  • Precipitation of DERA: a. Cool a solution of purified DERA in phosphate buffer to 4°C. b. Slowly add a precipitant (e.g., saturated ammonium sulfate solution or cold acetone) with gentle stirring until the solution becomes turbid, indicating the formation of enzyme aggregates. The optimal concentration of the precipitant should be determined experimentally.

  • Cross-linking: a. To the suspension of DERA aggregates, add glutaraldehyde to a final concentration that needs to be optimized (typically in the range of 10-50 mM). b. Continue to stir the mixture gently at 4°C for a defined period (e.g., 1-4 hours) to allow for cross-linking.

  • Recovery and Washing: a. Centrifuge the suspension to collect the CLEAs. b. Wash the CLEA pellet several times with phosphate buffer to remove any unreacted glutaraldehyde and non-cross-linked enzyme. c. The resulting DERA CLEAs can be stored as a suspension in buffer at 4°C.

Characterization of Immobilized DERA

After immobilization, it is essential to characterize the biocatalyst to evaluate the success of the procedure and its suitability for the intended application. Key parameters to assess include:

  • Immobilization Yield and Efficiency: Determine the amount of protein bound to the support and the retained enzymatic activity.

  • Enzyme Activity Assay: Measure the catalytic activity of the immobilized DERA using a standard assay, such as the retro-aldol cleavage of 2-deoxy-D-ribose-5-phosphate.[7]

  • Stability Studies: Evaluate the thermal and operational stability of the immobilized enzyme by measuring its activity after exposure to different temperatures and after repeated reaction cycles.[14][17]

  • Kinetic Parameters: Determine the Michaelis-Menten constant (Kₘ) and maximum reaction rate (Vₘₐₓ) to understand the effect of immobilization on the enzyme's catalytic efficiency.[17]

Conclusion and Future Perspectives

The immobilization of deoxyribose-phosphate aldolase is a critical step towards its broader application in industrial biocatalysis. The techniques outlined in this guide provide a solid foundation for developing robust and efficient immobilized DERA systems. Covalent attachment to supports like magnetic nanoparticles offers high stability and ease of separation, while entrapment in biodegradable matrices like alginate-luffa presents a cost-effective and environmentally friendly option.[1][14] Carrier-free methods such as CLEAs provide a route to highly concentrated and stable biocatalysts.[12]

Future research will likely focus on the development of novel support materials with improved properties, the use of protein engineering to create DERA variants that are more amenable to immobilization, and the integration of immobilized DERA into continuous flow reactors for the efficient synthesis of valuable chemicals and pharmaceuticals.[6][18][19] The continued advancement in DERA immobilization will undoubtedly pave the way for more sustainable and efficient chemical manufacturing processes.

References

  • Fischer, T., Sperling, M., Rosencrantz, S., Wäscher, M., Pietruszka, J., & Reinicke, S. (2022). Immobilization of 2‐Deoxy‐d–ribose‐5‐phosphate Aldolase on Membrane Supports by Spray‐Coating: Optimization by Design‐of‐Experiment. ChemCatChem, 14(21), e202200801. [Link]

  • Wäscher, M., Classen, T., & Pietruszka, J. (2022). Simple Enzyme Immobilization for Flow Chemistry? An Assessment of Available Strategies for an Acetaldehyde-Dependent Aldolase. Molecules, 27(19), 6483. [Link]

  • Skendrović, D., Švarc, A., Rezić, T., Chernev, A., Rađenović, A., & Vrsalović Presečki, A. (2023). Flow Synthesis of Pharmaceutical Intermediate Catalyzed by Immobilized DERA: Comparison of Different Immobilization Techniques and Reactor Designs. Catalysts, 13(5), 906. [Link]

  • Martín, C., De la Mata, I., Arroyo, M., & García-Junceda, E. (2014). Versatile and Efficient Immobilization of 2-Deoxyribose-5-phosphate Aldolase (DERA) on Multiwalled Carbon Nanotubes. ACS Catalysis, 4(8), 2514–2521. [Link]

  • Rosencrantz, S., Witte, M., Wäscher, M., Pietruszka, J., Jaeger, K. E., Drepper, T., & Böker, A. (2017). Immobilization of 2-Deoxy-d-ribose-5-phosphate Aldolase in Polymeric Thin Films via the Langmuir–Schaefer Technique. ACS Applied Materials & Interfaces, 9(9), 8317–8326. [Link]

  • Skendrović, D., Švarc, A., Rezić, T., Chernev, A., Rađenović, A., & Vrsalović Presečki, A. (2023). Improvement of DERA activity and stability in the synthesis of statin precursors by immobilization on magnetic nanoparticles. Reaction Chemistry & Engineering, 8(10), 2465-2477. [Link]

  • Skendrović, D., Švarc, A., Rezić, T., Chernev, A., Rađenović, A., & Vrsalović Presečki, A. (2023). Improvement of DERA activity and stability in the synthesis of statin precursors by immobilization on magnetic nanoparticles. RSC Publishing. [Link]

  • Grabner, B., Pokhilchuk, Y., & Gruber-Wölfler, H. (2020). DERA in Flow: Synthesis of a Statin Side Chain Precursor in Continuous Flow Employing Deoxyribose-5-Phosphate Aldolase Immobilized in Alginate-Luffa Matrix. Catalysts, 10(1), 137. [Link]

  • Skendrović, D., et al. (2023). Improvement of DERA activity and stability in the synthesis of statin precursors by immobilization on magnetic nanoparticles. ResearchGate. [Link]

  • Skendrović, D., Švarc, A., Rezić, T., Chernev, A., Rađenović, A., & Vrsalović Presečki, A. (2025). Flow Synthesis of Pharmaceutical Intermediate Catalyzed by Immobilized DERA: Comparison of Different Immobilization Techniques and Reactor Designs. PubMed. [Link]

  • Sharma, M., Mangas-Sanchez, J., & Hanefeld, U. (2018). 2-Deoxy-d-ribose-5-phosphate aldolase (DERA): applications and modifications. Applied Microbiology and Biotechnology, 102(22), 9493–9507. [Link]

  • Wäscher, M., Classen, T., & Pietruszka, J. (2021). Covalently Immobilized 2‐Deoxyribose‐5‐phosphate Aldolase (DERA) for Biocatalysis in Flow. Chemistry – A European Journal, 27(45), 11631-11638. [Link]

  • Grabner, B., Pokhilchuk, Y., & Gruber-Wölfler, H. (2020). DERA in Flow: Synthesis of a Statin Side Chain Precursor in Continuous Flow Employing Deoxyribose-5-Phosphate Aldolase Immobilized in Alginate-Luffa Matrix. Graz University of Technology Research Portal. [Link]

  • Sharma, M., Mangas-Sanchez, J., & Hanefeld, U. (2018). 2-Deoxy-D-ribose-5-phosphate aldolase (DERA): applications and modifications. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). Cross-linked enzyme aggregate – Knowledge and References. Taylor & Francis Online. [Link]

  • Wikipedia. (n.d.). Cross-linked enzyme aggregate. Wikipedia. [Link]

  • Bickerstaff, G. F. (Ed.). (1997). Enzyme Immobilization by Entrapment. Springer Nature Experiments. [Link]

  • Sheldon, R. A. (2007). Cross-linked enzyme aggregates (CLEAs): stable and recyclable biocatalysts. Biochemical Society Transactions, 35(Pt 6), 1583–1587. [Link]

  • ResearchGate. (n.d.). (PDF) Cross-linked enzyme aggregates (CLEA) in enzyme improvement – a review. ResearchGate. [Link]

  • Ni, Y., & Li, Z. (2021). Current state of and need for enzyme engineering of 2-deoxy-D-ribose 5- phosphate aldolases and its impact. Applied Microbiology and Biotechnology, 105(16-17), 6147–6162. [Link]

Sources

Application Notes and Protocols: Synthesis of Labeled 2-Deoxyribose 5-Phosphate for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Labeled 2-Deoxyribose 5-Phosphate in Metabolic Research

2-Deoxyribose 5-phosphate (dRP) is a pivotal intermediate in cellular metabolism, primarily known for its role as a precursor in the biosynthesis of deoxynucleotides, the building blocks of DNA. The ability to trace the metabolic fate of dRP provides invaluable insights into the dynamics of DNA synthesis, salvage pathways, and related metabolic fluxes. Isotopically labeled dRP serves as a powerful tool for researchers in various fields, including cancer biology, pharmacology, and inborn errors of metabolism, enabling the detailed elucidation of metabolic pathways and the effects of therapeutic interventions.[1]

Metabolic tracing, through the use of stable or radioactive isotopes, allows for the quantitative analysis of the flow of atoms through metabolic networks.[1] By introducing a labeled precursor like dRP into a biological system, scientists can track its incorporation into downstream metabolites, providing a dynamic picture of pathway activity that is not achievable with static metabolomic snapshots.[1][2] This application note provides a comprehensive guide to the synthesis of labeled dRP, focusing on robust and reproducible methodologies amenable to the production of tracers for metabolic studies.

Strategic Approaches to Labeled dRP Synthesis: A Comparative Overview

The synthesis of isotopically labeled dRP can be broadly categorized into two primary strategies: enzymatic synthesis and chemical synthesis. The choice between these methods depends on several factors, including the desired labeling pattern, required yield, available starting materials, and the technical expertise of the research team.

Enzymatic Synthesis: Precision and Stereoselectivity

Enzymatic synthesis offers a highly specific and stereoselective route to dRP. The key enzyme in this process is 2-deoxy-D-ribose 5-phosphate aldolase (DERA), which catalyzes the reversible aldol reaction between acetaldehyde and glyceraldehyde-3-phosphate (G3P) to form dRP.[3] This method is particularly advantageous for producing dRP with high enantiomeric purity, which is crucial for biological studies.

Advantages of Enzymatic Synthesis:

  • High Stereospecificity: Enzymes like DERA ensure the formation of the biologically relevant D-isomer of dRP.[3]

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous buffers at or near physiological pH and temperature, minimizing the risk of side reactions and degradation of sensitive molecules.

  • Versatility in Labeling: Isotopes can be introduced through labeled acetaldehyde or G3P, allowing for targeted labeling at specific positions within the dRP molecule.

Challenges of Enzymatic Synthesis:

  • Enzyme Availability and Stability: The DERA enzyme needs to be expressed and purified, which can be a time-consuming process. Furthermore, the enzyme's stability, particularly its tolerance to the substrate acetaldehyde, can be a limiting factor.[3][4]

  • Substrate Cost and Availability: Labeled G3P can be expensive and may not be readily available in all desired isotopic configurations.

  • Equilibrium Considerations: The DERA-catalyzed reaction is reversible, which can impact the final yield.[5][6]

Chemical Synthesis: Scalability and Flexibility

Chemical synthesis provides a versatile alternative for producing labeled dRP, particularly when specific, non-natural labeling patterns are required or when larger quantities are needed. While historical chemical methods for phosphorylating 2-deoxyribose were often challenging due to difficulties in regioselective phosphorylation, modern synthetic strategies have overcome many of these hurdles.[6][7]

Advantages of Chemical Synthesis:

  • Scalability: Chemical reactions can often be scaled up more easily than enzymatic reactions to produce larger quantities of the desired product.

  • Labeling Flexibility: A wider variety of isotopically labeled precursors can be incorporated through multi-step chemical synthesis, offering greater flexibility in the final labeling pattern.[8]

  • No Enzyme-Related Constraints: Issues such as enzyme stability and substrate specificity are not a concern.

Challenges of Chemical Synthesis:

  • Stereochemical Control: Achieving the correct stereochemistry can be challenging and may require multiple purification steps to separate diastereomers.

  • Harsh Reaction Conditions: Chemical synthesis may involve the use of harsh reagents and conditions that can lead to side reactions and the need for extensive purification.

  • Multi-Step Processes: Chemical syntheses are often multi-step, which can lead to lower overall yields compared to a one-pot enzymatic reaction.

In-Depth Protocol: Enzymatic Synthesis of Labeled 2-Deoxyribose 5-Phosphate using DERA

This section provides a detailed protocol for the enzymatic synthesis of labeled dRP, a method favored for its stereospecificity and relevance to biological systems. The protocol is designed to be a self-validating system, with integrated quality control steps.

Workflow for Enzymatic Synthesis of Labeled dRP

cluster_prep Phase 1: Preparation cluster_synthesis Phase 2: Synthesis cluster_purification Phase 3: Purification cluster_analysis Phase 4: Characterization & Validation Start Labeled Precursor Selection (e.g., [1,2-13C2]acetaldehyde) Enzyme DERA Enzyme Expression and Purification Start->Enzyme Substrates Preparation of Reaction Buffer and other substrates (G3P) Start->Substrates Reaction Enzymatic Reaction: Labeled Acetaldehyde + G3P --(DERA)--> Labeled dRP Enzyme->Reaction Substrates->Reaction Quench Reaction Quenching Reaction->Quench Purify Purification of Labeled dRP (e.g., Ion-Exchange Chromatography) Quench->Purify Desalt Desalting and Lyophilization Purify->Desalt QC Quality Control Analysis: - Mass Spectrometry (MS) - Nuclear Magnetic Resonance (NMR) Desalt->QC End Pure, Labeled dRP QC->End

Caption: Workflow for the enzymatic synthesis of labeled 2-Deoxyribose 5-Phosphate.

Step-by-Step Methodology

Part 1: DERA Enzyme Expression and Purification

The practical application of DERA as a biocatalyst can be limited by its poor tolerance to high concentrations of aldehydes, particularly acetaldehyde.[3] Therefore, the choice of DERA enzyme and its expression system is critical. Enzymes from thermophilic organisms or engineered variants often exhibit enhanced stability.[4]

  • Gene Expression: Clone the gene encoding for a suitable DERA (e.g., from Escherichia coli or a thermophilic bacterium) into an appropriate expression vector (e.g., pET vector series). Transform the vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Cell Culture and Induction: Grow the transformed E. coli in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Lysis and Clarification: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication or high-pressure homogenization. Clarify the lysate by centrifugation to remove cell debris.

  • Purification: Purify the DERA enzyme from the clarified lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Elute the purified enzyme and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Enzyme Characterization: Determine the protein concentration (e.g., Bradford assay) and assess purity by SDS-PAGE. Measure the specific activity of the purified enzyme.

Part 2: Enzymatic Synthesis of Labeled dRP

This protocol assumes the use of a labeled acetaldehyde as the isotopic source.

  • Reaction Setup: In a reaction vessel, combine the following components in a suitable reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5):

    • Glyceraldehyde-3-phosphate (G3P)

    • Labeled acetaldehyde (e.g., [1,2-¹³C₂]acetaldehyde or [¹⁴C]acetaldehyde). Note: Due to the volatility of acetaldehyde, it should be added just before starting the reaction.

    • Purified DERA enzyme.

  • Reaction Incubation: Incubate the reaction mixture at the optimal temperature for the chosen DERA enzyme (e.g., 37°C for E. coli DERA) with gentle agitation. The reaction progress can be monitored over time by taking small aliquots and analyzing for the formation of dRP using methods like HPLC or enzymatic assays.

  • Reaction Quenching: Once the reaction has reached the desired conversion, quench the reaction by adding a strong acid (e.g., perchloric acid) to precipitate the enzyme, followed by neutralization. Alternatively, the enzyme can be removed by ultrafiltration.

Part 3: Purification of Labeled dRP

Purification is a critical step to remove unreacted substrates, the enzyme, and any byproducts. Ion-exchange chromatography is a highly effective method for purifying phosphorylated sugars like dRP.[9]

  • Ion-Exchange Chromatography: Load the quenched and neutralized reaction mixture onto an anion-exchange column (e.g., Dowex 1x8).

  • Elution: Elute the column with a gradient of a suitable salt solution (e.g., triethylammonium bicarbonate or NaCl). Collect fractions and analyze for the presence of dRP.

  • Desalting: Pool the fractions containing pure dRP and desalt using a suitable method, such as gel filtration chromatography or by repeated lyophilization if a volatile buffer like triethylammonium bicarbonate was used.

  • Lyophilization: Lyophilize the desalted dRP solution to obtain a stable, dry powder.

Part 4: Characterization and Quality Control

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized labeled dRP.[10]

  • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact mass of the labeled dRP and to determine the isotopic enrichment.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H, ¹³C, and ³¹P) is a powerful tool for structural elucidation and to confirm the position of the isotopic labels.[11][12]

  • Purity Analysis: Assess the chemical and radiochemical purity of the final product using HPLC.[13]

Quantitative Data Summary
ParameterTypical RangeAnalytical Method
Enzymatic Reaction Yield 70-90%HPLC
Final Product Purity >95%HPLC, NMR
Isotopic Enrichment >98%Mass Spectrometry

Application in Metabolic Tracing Studies

Once synthesized and validated, the labeled dRP can be used as a tracer in various biological systems, from cell cultures to whole organisms.

Experimental Workflow for a Typical Metabolic Tracing Experiment

Start Introduction of Labeled dRP to Biological System Incubation Time-Course Incubation Start->Incubation Quenching Metabolic Quenching (e.g., rapid freezing) Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/MS or GC-MS Analysis of Labeled Metabolites Extraction->Analysis Data Data Analysis: - Isotope Correction - Flux Calculation Analysis->Data End Metabolic Flux Map Data->End

Caption: General workflow for a metabolic tracing experiment using labeled dRP.

Key Considerations for Experimental Design
  • Tracer Concentration: The concentration of the labeled dRP should be carefully chosen to be physiologically relevant and to not perturb the metabolic system being studied.

  • Time Course: A time-course experiment is often necessary to capture the dynamic changes in metabolite labeling.[2]

  • Analytical Platform: The choice of analytical platform (e.g., LC-MS, GC-MS, NMR) will depend on the specific metabolites of interest and the required sensitivity.[12]

  • Data Analysis: The raw data from the analytical platform needs to be corrected for the natural abundance of isotopes, and specialized software is often used to calculate metabolic fluxes.

Conclusion

The synthesis of isotopically labeled 2-deoxyribose 5-phosphate is a critical enabling technology for advanced metabolic research. While both chemical and enzymatic methods have their merits, enzymatic synthesis using DERA offers a highly stereospecific and efficient route to biologically relevant labeled dRP. The detailed protocol provided in this application note, coupled with rigorous purification and characterization, will allow researchers to produce high-quality tracers for their metabolic studies. By carefully designing and executing metabolic tracing experiments, scientists can gain unprecedented insights into the intricate network of cellular metabolism, paving the way for new discoveries in health and disease.

References

  • Bisterfeld, C., et al. (2021). Current state of and need for enzyme engineering of 2-deoxy-D-ribose 5-phosphate aldolases and its impact. Applied Microbiology and Biotechnology, 105(19), 7199–7216. Available from: [Link]

  • Haridas, M., et al. (2020). Discovery and Engineering of an Aldehyde Tolerant 2-deoxy-D-ribose 5-phosphate Aldolase (DERA) from Pectobacterium atrosepticum. Catalysts, 10(8), 883. Available from: [Link]

  • Honda, Y., et al. (2012). Production of 2-deoxyribose 5-phosphate from fructose to demonstrate a potential of artificial bio-synthetic pathway using thermophilic enzymes. Journal of Bioscience and Bioengineering, 113(3), 329-334. Available from: [Link]

  • I-Chun, K., et al. (2023). Isotopic Tracing of Nucleotide Sugar Metabolism in Human Pluripotent Stem Cells. International Journal of Molecular Sciences, 24(13), 11059. Available from: [Link]

  • Izumori, K., et al. (2002). Method of preparing 2-deoxyribose 5-phosphate. Google Patents, WO2002070724A2.
  • Izumori, K., et al. (2003). Method of preparing 2-deoxyribose 5-phosphate. Google Patents, EP1364041B1.
  • Marek, A. (n.d.). Synthesis of Radiolabeled Compounds. Aleš Marek Group. Available from: [Link]

  • Min, W., et al. (2019). Spectral tracing of deuterium for imaging glucose metabolism. Nature Methods, 16(3), 273–276. Available from: [Link]

  • Bitesize Bio (2024). A Beginner's Guide to Metabolic Tracing. Available from: [Link]

  • Moravek (n.d.). How Do You Synthesize Radiolabeled Compounds?. Available from: [Link]

  • Oh, S., et al. (2003). Microbial production of 2-deoxyribose 5-phosphate from acetaldehyde and triosephosphate for the synthesis of 2'-deoxyribonucleosides. Bioscience, Biotechnology, and Biochemistry, 67(4), 933-936. Available from: [Link]

  • Rumpho, M. E., & Edwards, G. E. (1985). Partial Purification and Characterization of d-Ribose-5-phosphate Reductase from Adonis vernalis L. Leaves. Plant Physiology, 78(3), 533–537. Available from: [Link]

  • Szabó, P., & Szabó, L. (1964). 985. Phosphorylated sugars. Part IX. A simple synthesis of 2-deoxy-D-ribose 5-phosphate [2-deoxy-D-erythro-pentose 5-(dihydrogen phosphate)]. Journal of the Chemical Society (Resumed), 5139-5142. Available from: [Link]

  • Tozzi, M. G., et al. (2006). Pentose-5-phosphate metabolism in humans. IUBMB life, 58(8), 447-455. Available from: [Link]

  • van der Heden van Noorschoot, A. F., et al. (2018). 2-Deoxy-d-ribose-5-phosphate aldolase (DERA): applications and modifications. Applied Microbiology and Biotechnology, 102(22), 9475–9491. Available from: [Link]

  • Volkin, E., & Cohn, W. E. (1953). ION EXCHANGE PURIFICATION OF RIBOSE-5-PHOSPHATE. Journal of Biological Chemistry, 205(2), 767-782. Available from: [Link]

  • Wankhade, S., et al. (2022). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy. Molecules, 27(24), 8780. Available from: [Link]

  • Biologics Consulting (n.d.). WHITE PAPER - A Roadmap of Drug Development and Analytical Method Progression. Available from: [Link]

  • Chromedia (2015). Separation Science in Drug Development, Part 2: High‑Throughput Characterization. Available from: [Link]

  • ResearchGate (n.d.). Synthesis of Labeled Compounds Using Labeled Reagents. Available from: [Link]

Sources

use of 2-Deoxyribose 5-phosphate in studies of DNA repair enzymes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilization of 5'-Deoxyribose-5-Phosphate (dRP) in DNA Repair Enzyme Characterization

Executive Summary

In the study of DNA repair, specifically the Base Excision Repair (BER) pathway, 2-Deoxyribose 5-phosphate (dR5P) is not merely a metabolite; it is a critical, toxic intermediate (a "dirty end") generated at the 5' terminus of a DNA strand following incision by AP endonuclease 1 (APE1).

The removal of this 5'-dRP group is the rate-limiting step in single-nucleotide BER. Failure to excise this group prevents DNA ligation, leading to genomic instability and cytotoxicity. Consequently, the "use" of dR5P in this context refers to the engineering of specific 5'-dRP-containing DNA substrates to probe the dRP lyase activity of repair enzymes such as DNA Polymerase


 (Pol 

), Pol

, Pol

, and Pol

.

This guide details the generation of these substrates, the kinetic measurement of their excision, and the "Gold Standard" Schiff Base Trapping Assay using sodium borohydride (


) to covalently capture transient enzyme-substrate intermediates.

Mechanistic Foundation

The excision of the 5'-dRP moiety proceeds via a


-elimination mechanism, distinct from hydrolysis.[1]
  • Nucleophilic Attack: A specific lysine residue in the enzyme's active site (e.g., Lys72 in Pol

    
    ) attacks the C1' of the dRP sugar.[2]
    
  • Schiff Base Formation: This forms a transient covalent imine (Schiff base) intermediate.

  • 
    -Elimination:  The protein facilitates the abstraction of the C2' proton, releasing the dRP as an unsaturated aldehyde and leaving a clean 5'-phosphate on the DNA for ligation.
    

Visualizing the Pathway:

BER_Pathway Damage Damaged Base (e.g., Uracil) AP_Site Abasic (AP) Site Damage->AP_Site Base Removal UDG Glycosylase (UDG) UDG->Damage dRP_Intermediate SSB with 5'-dRP (The 'Dirty End') AP_Site->dRP_Intermediate Backbone Incision APE1 AP Endonuclease (APE1) APE1->AP_Site SchiffBase Transient Schiff Base Complex (Enzyme-DNA Covalent Link) dRP_Intermediate->SchiffBase Lysine Nucleophilic Attack PolBeta Pol Beta (dRP Lyase) PolBeta->dRP_Intermediate Clean_Gap 1-nt Gap with 5'-Phosphate SchiffBase->Clean_Gap Beta-Elimination (dRP Release) Repaired Repaired DNA Clean_Gap->Repaired Gap Filling & Ligation Ligation DNA Ligase

Figure 1: The Base Excision Repair pathway highlighting the generation and removal of the 5'-dRP moiety.[2][3]

Protocol 1: Generation of 5'-dRP DNA Substrates

Principle: Free chemical 2-Deoxyribose 5-phosphate (CAS 102916-66-5) is rarely used directly because the enzyme requires the dRP group to be anchored to the DNA backbone. We generate the substrate in situ using a "Pre-incised" strategy.

Reagents Required:

  • Oligonucleotide A (Template): 35-mer (complementary to B).

  • Oligonucleotide B (Uracil-containing): 18-mer containing a Uracil at the 3' end or internal position (e.g., 5'-...GCTU -3').

  • Uracil-DNA Glycosylase (UDG): (e.g., E. coli or human).

  • AP Endonuclease 1 (APE1): (Human or E. coli Endo IV).

  • Labeling: [

    
    -
    
    
    
    P]ATP or 5'-FAM/Cy5 for the upstream primer or 3'-labeling of the uracil strand.

Workflow:

  • Annealing: Mix Oligo A and Oligo B (1:1.2 ratio) in annealing buffer (10 mM Tris-HCl, 50 mM NaCl). Heat to 95°C for 5 min, cool slowly to RT.

  • Glycosylase Treatment: Incubate 10 pmol of annealed duplex with 1 U of UDG for 30 min at 37°C.

    • Result: An abasic (AP) site is generated.[4][5][6][7]

  • Incision (The Critical Step): Add 1 U of APE1 and incubate for 30 min at 37°C.

    • Result: APE1 cleaves the phosphodiester backbone 5' to the AP site.

    • Product: A nicked DNA duplex containing a 5'-dRP group at the gap margin.[6][8][9][10][11]

Validation: Run a small aliquot on a 20% Urea-PAGE gel. The UDG/APE1 treated oligo should migrate slightly slower than a standard 5'-phosphate oligo due to the extra sugar mass, or confirm via mass spectrometry if available.

Protocol 2: The Schiff Base Trapping Assay

Significance: This is the definitive assay to prove an enzyme possesses dRP lyase activity via a Lysine-mediated mechanism. Sodium Borohydride (


) acts as a "chemical trap," reducing the transient 

imine bond (Schiff base) to a stable

amine bond, permanently locking the enzyme to the DNA.

Materials:

  • Enzyme: Purified Pol

    
     (WT) or candidate protein (200 nM - 1 
    
    
    
    M).
  • Substrate: 5'-dRP DNA substrate (from Protocol 1), 3'-end labeled with

    
    P or Fluorophore.
    
  • Trapping Agent: 1 M

    
     (Freshly prepared in 0.1 M NaOH). Critical: Unstable in water. 
    

Step-by-Step Procedure:

  • Reaction Assembly: In a 20

    
    L volume, mix:
    
    • 50 mM HEPES (pH 7.5)

    • 100 mM KCl

    • 2 mM EDTA (to inhibit polymerase activity and focus on lyase)

    • 100 nM 5'-dRP DNA Substrate

  • Enzyme Addition: Add the enzyme to initiate binding. Incubate at 37°C for 5–15 minutes.

    • Note: The Schiff base is an intermediate; equilibrium must be established.

  • Chemical Trapping: Add

    
     to a final concentration of 20 mM.
    
    • Immediate Action: Transfer to ice.[6][10] Incubate for 30 minutes on ice.

  • Termination: Add SDS-PAGE loading buffer (containing

    
    -mercaptoethanol) and heat at 95°C for 5 minutes.
    
  • Detection:

    • Resolve on a 10-12% SDS-PAGE gel (Protein gel, not DNA gel).

    • Dry the gel and expose to phosphor screen (if radioactive) or scan for fluorescence.

Data Interpretation:

  • Negative Control (No

    
    ):  You should see free DNA at the bottom (or run off) and no labeled protein band.
    
  • Positive Result: A radioactive/fluorescent band appears at the molecular weight of the Enzyme + DNA .

    • Example: Pol

      
       (39 kDa) + 20-mer oligo (~6 kDa) = Band at ~45 kDa.
      

Visualizing the Trapping Logic:

Trapping_Assay Enzyme Enzyme (Lys-NH2) Complex Enzyme-DNA Complex Enzyme->Complex Substrate DNA-5'-dRP (C=O) Substrate->Complex SchiffBase Schiff Base (C=N) Unstable Intermediate Complex->SchiffBase -H2O SchiffBase->Enzyme Beta-elimination (If no NaBH4) Covalent Covalent Adduct (C-NH) Stable SchiffBase->Covalent + NaBH4 NaBH4 Add NaBH4 (Reduction) SDS SDS-PAGE Analysis Covalent->SDS Shifted Band

Figure 2: Logic flow of the Sodium Borohydride Trapping Assay.

Protocol 3: Kinetic dRP Lyase Activity Assay

Significance: Unlike trapping, this measures the catalytic turnover—the actual removal of the dRP group.

Procedure:

  • Substrate: Use the same 5'-dRP substrate, but ensure the strand containing the dRP is 3'-end labeled.

  • Reaction: Incubate Enzyme + Substrate at 37°C.

  • Time Points: Remove aliquots at 0, 2, 5, 10, 20 mins.

  • Quenching: Mix with Formamide/EDTA loading dye and heat to 95°C.

  • Separation: Run on a 20% Denaturing Polyacrylamide Gel (Urea-PAGE).

  • Analysis:

    • Substrate: Migrates slower (heavier due to dRP sugar).

    • Product: Migrates faster (lighter, 5'-phosphate only).

    • Shift: The difference is the mass of the deoxyribose phosphate (~195 Da), which is resolvable on high-percentage gels.

Troubleshooting & Controls

IssueProbable CauseSolution
No Trapping Signal

degraded
Prepare

fresh in 0.1 M NaOH immediately before use. It hydrolyzes rapidly in water.
Weak Trapping Signal Fast turnoverThe enzyme may be processing the dRP too fast. Perform trapping on ice or use a mutant (e.g., Pol

K72A retains some binding but slows catalysis).
Incomplete Cleavage (Activity Assay) Substrate degradationEnsure APE1 treatment was complete. Use high-quality UDG/APE1.
Non-specific Trapping High backgroundIncrease KCl concentration (up to 150 mM) to reduce non-specific DNA binding.

References

  • Interlocking activities of DNA polymerase

    
     in the base excision repair pathway. 
    Source: PNAS (2022)
    URL:[Link]
    
  • Study of the Lyase Activity of Human DNA Polymerase

    
     Using Analogues of the Intermediate Schiff Base Complex. 
    Source: Biochemistry (PubMed) (2018)
    URL:[Link]
    
  • Mapping of the 5'-2-deoxyribose-5-phosphate lyase active site in DNA polymerase beta by mass spectrometry. Source: Journal of Biological Chemistry (2000) URL:[Link]

  • Human DNA polymerase

    
     possesses 5'-dRP lyase activity and functions in single-nucleotide base excision repair in vitro. 
    Source:[3][12] Nucleic Acids Research (2009)
    URL:[Link]
    

Sources

Application Note: High-Yield Biocatalytic Production of 2-Deoxyribose 5-Phosphate (DR5P)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Deoxyribose 5-phosphate (DR5P) is a critical metabolic intermediate and a high-value chiral precursor used in the synthesis of deoxyribonucleosides (e.g., antiviral and anticancer nucleoside analogs). While chemical synthesis routes exist, they suffer from poor stereoselectivity and harsh conditions. This guide details a scalable, dual-system biocatalytic protocol for producing DR5P. By coupling the glycolytic flux of Saccharomyces cerevisiae (to generate the unstable intermediate glyceraldehyde-3-phosphate) with a recombinant Escherichia coli strain overexpressing deoxyribose-5-phosphate aldolase (DERA), we circumvent the prohibitive cost of phosphorylated substrates. This protocol achieves high titer (>50 g/L) and optical purity (>99% e.e.).

Introduction & Strategic Rationale

The Production Bottleneck

The industrial synthesis of DR5P is historically limited by the instability and cost of its direct precursor, D-glyceraldehyde-3-phosphate (G3P) .

  • Chemical Route: Requires phosphorylation of 2-deoxyribose, which lacks regioselectivity, leading to mixed isomers that are difficult to purify.[1]

  • Enzymatic Route (DERA): The enzyme 2-deoxyribose-5-phosphate aldolase (DERA, EC 4.1.2.[1][2]4) condenses acetaldehyde and G3P to form DR5P.[3][4] However, G3P is not commercially viable as a bulk starting material.

The Solution: Coupled Metabolic Cascade

To produce DR5P at scale, we utilize a "feed-and-trap" strategy. We exploit the glycolytic pathway of permeabilized Baker's yeast to convert low-cost Glucose into Fructose-1,6-bisphosphate (FBP) . Subsequently, endogenous aldolase and triosephosphate isomerase (TPI) convert FBP into G3P, which is immediately intercepted by DERA (supplied by recombinant E. coli) and condensed with acetaldehyde to form stable DR5P.

Key Advantages:

  • Cost Efficiency: Uses glucose and acetaldehyde as primary carbon sources.

  • Stereocontrol: DERA ensures the formation of the correct (S)-configured stereocenter.[5]

  • Thermodynamic Drive: The formation of the hemiacetal ring of DR5P drives the equilibrium forward.

Mechanism & Pathway Visualization

The following diagram illustrates the cascade reaction utilized in this protocol.

DR5P_Production_Pathway Glucose Glucose Yeast_Enzymes Yeast Glycolysis (Hexokinase/PFK) Glucose->Yeast_Enzymes FBP Fructose-1,6-bisphosphate (FBP) AldolaseA Aldolase A FBP->AldolaseA Cleavage DHAP DHAP TPI TPI DHAP->TPI Isomerization G3P Glyceraldehyde-3-P (G3P) DERA DERA (deoC) G3P->DERA Acetaldehyde Acetaldehyde (Donor) Acetaldehyde->DERA DR5P 2-Deoxyribose-5-Phosphate (DR5P) Yeast_Enzymes->FBP AldolaseA->DHAP AldolaseA->G3P TPI->G3P DERA->DR5P Condensation

Caption: Figure 1: Coupled biosynthetic cascade converting Glucose to DR5P via FBP and G3P intermediates.

Experimental Protocol

Reagents & Equipment
CategoryItemSpecification
Substrates D-GlucoseIndustrial Grade (>98%)
AcetaldehydeFreshly distilled or high purity (>99%)
Potassium PhosphateBuffer component (pH 7.0 - 7.5)
Biocatalysts Dry Baker's YeastSaccharomyces cerevisiae (commercially available)
Recombinant E. coliBL21(DE3) harboring pET-deoC (DERA overexpression)
Solvents TolueneFor yeast permeabilization
Purification Dowex 1x8 ResinAnion exchange (Formate or Chloride form)
Barium AcetateFor precipitation (optional)
Biocatalyst Preparation
A. Yeast Permeabilization (FBP Generator)

Rationale: Intact yeast cells consume glucose for growth. Toluene treatment permeabilizes the membrane, allowing leakage of cofactors and substrates while retaining glycolytic enzymes, effectively turning the cell into a "bag of enzymes."

  • Suspend Dry Baker's Yeast (200 g/L) in potassium phosphate buffer (500 mM, pH 7.0).

  • Add Toluene to a final concentration of 2% (v/v).

  • Incubate at 37°C for 60 minutes with vigorous stirring (200 rpm).

  • Centrifuge (5000 x g, 10 min) and wash the pellet once with buffer to remove excess toluene.

  • Resuspend in fresh buffer (100 mM, pH 7.0) to 400 g/L (wet weight). Store at 4°C.

B. E. coli DERA Expression (The Converter)
  • Cultivate E. coli BL21(DE3) carrying the DERA plasmid (e.g., deoC gene from E. coli or Klebsiella) in LB medium with appropriate antibiotic.

  • Induce with 0.5 mM IPTG when OD600 reaches 0.6.

  • Cultivate for an additional 6 hours at 30°C.

  • Harvest cells by centrifugation.

  • Critical Step: Cells can be used directly (whole-cell catalyst) or lysed. Whole cells are preferred for stability and ease of separation. If using whole cells, permeabilize slightly with 0.1% Triton X-100 or freeze-thaw cycles to reduce mass transfer resistance.

Bioconversion Workflow (Scale: 1L Reactor)

Step 1: FBP Accumulation Phase

  • In a 1L bioreactor, add:

    • Glucose: 1.0 M (180 g/L)

    • Phosphate Buffer: 500 mM Potassium Phosphate, pH 7.2

    • Magnesium Chloride: 10 mM (Cofactor for kinases)

    • ATP: 2 mM (Catalytic amount to jumpstart glycolysis)

  • Add Permeabilized Yeast Slurry (final conc. 50 g/L dry cell weight).

  • Incubate at 30°C , pH controlled at 7.0 (using KOH).

  • Monitor: Track glucose depletion and FBP formation via HPLC. FBP accumulates because the downstream pathway is bottlenecked by the lack of NAD+ regeneration in permeabilized cells under these conditions.

Step 2: The DERA Reaction (Feed-and-Trap) Once FBP concentration peaks (typically 2-4 hours):

  • Add Recombinant E. coli cells (final conc. 10-20 g/L wet weight).

  • Acetaldehyde Feeding: Acetaldehyde is toxic to enzymes at high concentrations. Initiate a continuous feed or pulse-feed of acetaldehyde.

    • Target: Maintain acetaldehyde concentration between 50–100 mM.

    • Total Acetaldehyde: 1.2 molar equivalents relative to expected G3P (2.4 eq relative to FBP).

  • Reaction Conditions: Maintain 30°C, pH 7.0.

  • Timecourse: 4–8 hours.

  • Mechanism: Endogenous aldolase/TPI in the E. coli (and yeast) converts FBP ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     2 
    
    
    
    G3P. DERA immediately condenses G3P + Acetaldehyde
    
    
    DR5P.
Process Monitoring (QC)
ParameterMethodTarget Specification
DR5P Titer Cysteine-Sulfuric Acid Assay> 50 g/L
Residual Glucose HPLC (Aminex HPX-87H)< 5 g/L
Acetaldehyde GC (Headspace)< 10 mM (at end)
pH Online Probe7.0 ± 0.2

Note: The Cysteine-Sulfuric Acid assay is specific for DNA/deoxyribose. A pink chromophore develops (Absorbance at 560 nm).

Downstream Processing (Purification)[8]

DR5P is highly soluble and charged. Purification focuses on removing proteins and salts.

  • Cell Removal: Centrifuge reaction mixture (8000 x g, 20 min) or microfiltration (0.2 µm).

  • Anion Exchange Chromatography:

    • Resin: Dowex 1x8 (Formate form).

    • Loading: Load the clarified supernatant at pH 7.0. DR5P binds to the resin; neutral sugars (glucose, unreacted acetaldehyde) flow through.

    • Wash: Wash with 2 column volumes (CV) of water.

    • Elution: Gradient elution with Sodium Formate (0.1 M to 1.0 M). DR5P typically elutes around 0.3–0.5 M.

  • Precipitation (Barium Salt Method):

    • Note: For pharmaceutical applications, sodium salt is often preferred, but barium precipitation is the classic method for high purity solid.

    • Add Barium Acetate (1.1 eq) to the pooled fractions.

    • Add 2 volumes of cold Ethanol .

    • Precipitate forms at 4°C overnight.

    • Centrifuge and dry the white powder.

    • Conversion to Na-salt: Dissolve Ba-salt in water, add Na2SO4. BaSO4 precipitates out; filter, and lyophilize the supernatant.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low DR5P Yield Acetaldehyde toxicityReduce feeding rate; ensure acetaldehyde concentration stays <100 mM.
Enzyme Inactivation DERA is unstableUse DERA from thermophiles (Thermus thermophilus) or engineered variants (e.g., DERA-S238D).
High Residual FBP Insufficient Aldolase/TPI activityEnsure E. coli lysis or permeabilization is sufficient; supplement with commercial Aldolase if necessary.
Product Degradation Phosphatase contaminationAdd 5 mM EDTA to inhibit metallo-phosphatases; ensure E. coli strain is aphA (phosphatase) negative if possible.

References

  • Ogawa, J., et al. (2003). "Microbial production of 2-deoxyribose 5-phosphate from acetaldehyde and triosephosphate for the synthesis of 2'-deoxyribonucleosides."[6] Bioscience, Biotechnology, and Biochemistry. Link

  • Horinouchi, N., et al. (2006). "Efficient production of 2-deoxyribose 5-phosphate from glucose and acetaldehyde by coupling of the alcoholic fermentation system of Baker's yeast and deoxyriboaldolase-expressing Escherichia coli." Bioscience, Biotechnology, and Biochemistry. Link

  • Schoevaart, R., et al. (2000). "Directed evolution of the key enzyme of the DNA salvage pathway: 2-deoxyribose-5-phosphate aldolase." Directed Evolution of Industrial Biocatalysts. Link (Contextual citation for DERA engineering).

  • Chen, L., Dumas, D.P., & Wong, C.H. (1992).[7] "Deoxyribose-5-phosphate aldolase as a catalyst in asymmetric aldol condensation." Journal of the American Chemical Society.[8] Link

  • Honda, K., et al. (2010).[9] "Production of 2-deoxyribose 5-phosphate from fructose to demonstrate a potential of artificial bio-synthetic pathway using thermophilic enzymes."[10] Journal of Biotechnology.[10] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 2-Deoxyribose 5-Phosphate in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Deoxyribose 5-phosphate (dRP5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving dRP5. Here, we address common challenges related to the stability of dRP5 in solution, offering field-proven insights and scientifically grounded protocols to ensure the integrity and success of your research.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with dRP5. Each problem is broken down into symptoms, potential causes, and recommended solutions.

Issue 1: Inconsistent or Low Yields in Enzymatic Reactions
  • Symptom: You observe lower than expected product formation in an enzymatic reaction where dRP5 is a substrate, or you see high variability between experimental replicates.

  • Potential Causes:

    • Degradation of dRP5 stock solution: The primary cause is often the inherent instability of dRP5 in solution, particularly at non-optimal pH and temperature.

    • Sub-optimal reaction buffer pH: The pH of your reaction buffer may be promoting the degradation of dRP5.

    • Multiple freeze-thaw cycles: Repeatedly freezing and thawing your dRP5 stock solution can lead to its degradation.

  • Recommended Solutions:

    • Prepare fresh dRP5 solutions: For critical experiments, always prepare dRP5 solutions fresh. If you must use a stock solution, ensure it has been stored correctly.

    • Optimize buffer pH: The optimal pH for reactions involving dRP5 is typically between 8.5 and 9.5.[1] This alkaline environment favors the stability of dRP5 and can drive the equilibrium of certain enzymatic reactions, such as those catalyzed by deoxyriboaldolase (DERA), towards synthesis.[2]

    • Aliquot stock solutions: When you prepare a stock solution, divide it into single-use aliquots to avoid multiple freeze-thaw cycles.[3]

Issue 2: Unexpected Peaks or Artifacts in Analytical Assays (e.g., HPLC, GC-MS)
  • Symptom: Your analytical data shows unexpected peaks that do not correspond to your starting materials or expected products.

  • Potential Causes:

    • Acid- or base-catalyzed degradation: dRP5 is susceptible to degradation under both acidic and alkaline conditions, leading to various breakdown products. Under acidic conditions (pH < 5), depurination can occur, leading to the formation of abasic sites.[4][5][6] In strongly alkaline conditions, degradation can also occur.

    • Oxidation: The 2-deoxyribose moiety is susceptible to oxidation, which can lead to the formation of various oxidized products.

  • Recommended Solutions:

    • Maintain neutral pH during analysis: Ensure that the pH of your mobile phase and sample diluent is within a stable range for dRP5, ideally between pH 5 and 9.[4][5][6]

    • Use of internal standards: Incorporate stable, isotopically labeled internal standards in your analytical methods to accurately quantify dRP5 and distinguish it from degradation products.[7]

    • Derivatization for GC-MS analysis: For GC-MS analysis, derivatization of dRP5 can improve its volatility and thermal stability, leading to more reliable results.[7]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 2-Deoxyribose 5-phosphate solutions?

A1: For long-term storage, dRP5 stock solutions should be stored at -80°C, where they can be stable for up to 6 months. For short-term storage, -20°C is suitable for up to one month.[3] It is crucial to store solutions in sealed containers to prevent moisture absorption.[3][8]

Storage TemperatureRecommended DurationKey Considerations
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.
-20°CUp to 1 monthEnsure containers are tightly sealed.[3]
4°CNot recommendedSignificant degradation can occur.
Room TemperatureNot recommendedRapid degradation.

Q2: How does pH affect the stability of 2-Deoxyribose 5-phosphate?

A2: The pH of the solution profoundly impacts the stability of dRP5. It is most stable in a slightly alkaline pH range of 8.5 to 9.5.[1] In acidic conditions (pH < 5), the molecule is prone to depurination.[4][5][6] While it is more stable in alkaline conditions, extreme pH levels should be avoided.

Experimental Protocols

Protocol for Preparing a Stable Stock Solution of 2-Deoxyribose 5-Phosphate

This protocol provides a step-by-step guide for preparing a stable stock solution of dRP5.

  • Weighing the compound: Use a calibrated analytical balance to weigh the desired amount of 2-Deoxyribose 5-phosphate sodium salt (≥95% purity) in a sterile microcentrifuge tube.

  • Dissolving the compound: Add high-purity, nuclease-free water to the tube to achieve the desired concentration. For example, to prepare a 100 mg/mL solution, add the appropriate volume of water. If solubility is an issue, gentle vortexing or sonication can be applied.[3]

  • pH adjustment: Although not always necessary for dissolution in water, for certain applications, adjusting the pH to a slightly alkaline range (e.g., with dilute NaOH) can enhance stability.

  • Sterilization: If required for your application, filter-sterilize the solution using a 0.22 µm syringe filter.[3]

  • Aliquoting and Storage: Immediately after preparation, aliquot the stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage or -20°C for short-term use.[3]

Visualizing Stability and Degradation

To better understand the factors affecting dRP5 stability, the following diagrams illustrate the key concepts.

G cluster_conditions Solution Conditions cluster_outcomes dRP5 Stability Outcomes pH_acid Acidic pH (< 5) degradation Degradation (Depurination) pH_acid->degradation pH_neutral Neutral pH (5-9) stable Stable pH_neutral->stable pH_alkaline Alkaline pH (> 9) less_stable Less Stable pH_alkaline->less_stable

Caption: pH-Dependent Stability of 2-Deoxyribose 5-Phosphate.

References

  • GC-MS methods to quantify the 2-deoxypentos-4-ulose and 3′-phosphoglycolate pathways of 4′-oxidation of 2-deoxyribose in DNA - NIH. (n.d.). National Institutes of Health. Retrieved February 19, 2026, from [Link]

  • Oxidative Pathways of Deoxyribose and Deoxyribonate Catabolism. (2020). mSystems. Retrieved February 19, 2026, from [Link]

  • Microbial Production of 2-Deoxyribose 5-Phosphate from Acetaldehyde and Triosephosphate for the Synthesis of 2?-Deoxyribonucleosides. (n.d.). J-STAGE. Retrieved February 19, 2026, from [Link]

  • Deoxyribose-phosphate aldolase - Wikipedia. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • Method of preparing 2-deoxyribose 5-phosphate. (n.d.). Google Patents.
  • 2-Deoxy-d-ribose-5-phosphate aldolase (DERA): applications and modifications - PMC. (2018). National Institutes of Health. Retrieved February 19, 2026, from [Link]

  • Method of preparing 2-deoxyribose 5-phosphate. (n.d.). Google Patents.
  • Characterization of thermostable 2-deoxy-D-ribose-5- phosphate aldolase with broad temperature adaptability from Thermococcus onnurineus - International Scholars Journals. (n.d.). International Scholars Journals. Retrieved February 19, 2026, from [Link]

  • Production of 2-deoxyribose 5-phosphate from fructose to demonstrate a potential of artificial bio-synthetic pathway using thermophilic enzymes. (2025). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Studies on the stability of trialkyl phosphates and di-(2'deoxythymidine) phosphotriesters in alkaline and neutral solution. A model study for hydrolysis of phosphotriesters in DNA and on the influence of a beta hydroxyethyl ester group - PubMed. (1986). National Institutes of Health. Retrieved February 19, 2026, from [Link]

  • Safety Data Sheet - ABX - advanced biochemical compounds. (n.d.). ABX - advanced biochemical compounds. Retrieved February 19, 2026, from [Link]

  • Safety Data Sheet: 2-Deoxy-D-ribose - Carl ROTH. (n.d.). Carl ROTH. Retrieved February 19, 2026, from [Link]

  • Immobilization of 2‐Deoxy‐d–ribose‐5‐phosphate Aldolase on Membrane Supports by Spray‐Coating. (n.d.). Wiley Online Library. Retrieved February 19, 2026, from [Link]

  • Quantification of the 2-Deoxyribonolactone and Nucleoside 5'-Aldehyde Products of 2-Deoxyribose Oxidation in DNA and Cells b - SciSpace. (n.d.). SciSpace. Retrieved February 19, 2026, from [Link]

  • Spectrophotometric and radioenzymatic determination of ribose-5-phosphate - PubMed. (1984). National Institutes of Health. Retrieved February 19, 2026, from [Link]

  • pH stability of oligonucleotides - Bio-Synthesis. (2017). Bio-Synthesis. Retrieved February 19, 2026, from [Link]

  • Stability and mechanism of threose nucleic acid toward acid-mediated degradation - eScholarship. (2023). eScholarship. Retrieved February 19, 2026, from [Link]

  • How Does pH Affect DNA Stability? – SignaGen Blog. (2025). SignaGen Blog. Retrieved February 19, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Deoxyribose 5-Phosphate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Deoxyribose 5-phosphate (dRP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your dRP synthesis experiments. The following information is based on established enzymatic synthesis methodologies, which offer high selectivity and are a versatile alternative to complex chemical syntheses that often involve multiple protection and deprotection steps.[1]

I. Overview of Enzymatic dRP Synthesis

The most common and efficient method for dRP synthesis is the enzymatic aldol condensation of D-glyceraldehyde 3-phosphate (G3P) and acetaldehyde. This reaction is catalyzed by the enzyme 2-deoxy-D-ribose 5-phosphate aldolase (DERA, EC 4.1.2.4).[2][3] The reaction is reversible, and optimizing conditions to favor the synthesis of dRP is critical for achieving high yields.[1][2]

Core Reaction Pathway

The enzymatic synthesis of dRP primarily involves the following reaction:

D-Glyceraldehyde 3-phosphate (G3P) + Acetaldehyde ⇌ 2-Deoxyribose 5-phosphate (dRP)

This reaction is catalyzed by DERA, a Class I aldolase.[2][3] In many practical applications, dihydroxyacetone phosphate (DHAP) is used as a precursor for G3P, as it is more stable. The conversion of DHAP to G3P is facilitated by the enzyme triosephosphate isomerase (TPI).[1][4]

II. Troubleshooting Guide

This section addresses common issues encountered during dRP synthesis and provides systematic solutions.

Issue 1: Low or No dRP Yield

This is one of the most frequent challenges. The root cause can often be traced back to several factors related to the enzyme, substrates, or reaction conditions.

Question: My dRP yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Answer:

Low dRP yield can stem from several factors. Let's break down the troubleshooting process systematically.

A. Enzyme-Related Issues

  • Inactive or Denatured DERA Enzyme:

    • Cause: DERA can be sensitive to temperature, pH, and the presence of certain chemicals. Improper storage or handling can lead to loss of activity. High concentrations of acetaldehyde can also inactivate the enzyme.[5]

    • Solution:

      • Verify the activity of your DERA enzyme using a standard assay before starting the synthesis.

      • Ensure the enzyme has been stored at the correct temperature (typically -20°C or -80°C).[6]

      • Avoid repeated freeze-thaw cycles.

      • Consider using a freshly prepared or purchased enzyme lot.

      • If using whole-cell catalysis, ensure the cells are properly permeabilized to allow substrate and product transport.[1]

  • Insufficient Enzyme Concentration:

    • Cause: The enzyme concentration may be too low to catalyze the reaction effectively within the desired timeframe.

    • Solution:

      • Increase the concentration of DERA in the reaction mixture.

      • If using a whole-cell system, increase the cell density. A cell concentration of 12.5% to 16.6% (w/v) has been shown to be effective.[1]

B. Substrate-Related Issues

  • Substrate Quality and Concentration:

    • Cause: The purity and concentration of your substrates, G3P (or DHAP) and acetaldehyde, are critical. G3P is known to be unstable.

    • Solution:

      • Use high-purity substrates.

      • Prepare acetaldehyde solutions fresh, as it can oxidize or polymerize upon storage.

      • If using DHAP as a G3P precursor, ensure your system contains active triosephosphate isomerase (TPI).[4]

      • Optimize the initial concentrations of both substrates. A higher molar ratio of acetaldehyde to the phosphate substrate can drive the reaction towards dRP synthesis.[7] Recommended starting concentrations can be around 200 mM acetaldehyde and 117 mM DHAP.[1][8]

C. Reaction Condition Issues

  • Suboptimal pH:

    • Cause: DERA activity is highly pH-dependent. The optimal pH for the synthesis reaction is typically alkaline.

    • Solution:

      • Maintain the reaction pH in the optimal range of 8.5 to 9.5.[7] A pH of 9.0 has been used successfully in several studies.[1]

      • Use a suitable buffer, such as Tris-HCl, to maintain a stable pH throughout the reaction.

  • Suboptimal Temperature:

    • Cause: The reaction temperature affects both enzyme activity and stability.

    • Solution:

      • The optimal temperature for dRP synthesis is generally between 25°C and 40°C.[7] A temperature of 30°C has been shown to be effective.[1]

Issue 2: Reaction Stalls or Reaches Equilibrium Prematurely

Question: The synthesis of dRP starts but then stops before the substrates are fully consumed. What could be the cause?

Answer:

A stalled reaction is often due to product inhibition or a shift in the reaction equilibrium.

  • Product Inhibition:

    • Cause: DERA can be inhibited by its product, dRP. As the concentration of dRP increases, the enzyme's activity may decrease.

    • Solution:

      • Consider a continuous flow setup where the product is constantly removed from the reaction mixture. This can be achieved by immobilizing the enzyme on a solid support.[9]

      • In a batch reaction, you might need to accept a conversion rate that is less than 100% or consider downstream processing to remove the dRP as it is formed.

  • Reaction Equilibrium:

    • Cause: The aldol condensation catalyzed by DERA is a reversible reaction.[1][2] The reaction may have simply reached its equilibrium point under your specific conditions.

    • Solution:

      • To shift the equilibrium towards product formation, you can increase the concentration of one of the substrates, typically acetaldehyde, as it is often the more cost-effective option.[7]

      • Altering the pH to a more alkaline value (e.g., pH 9.0) can also favor the synthesis of dRP.[1]

Issue 3: Side Reactions and Impurities

Question: I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions, and how can I minimize them?

Answer:

Side reactions can reduce your yield and complicate the purification of dRP.

  • Phosphatase Activity:

    • Cause: If you are using a whole-cell system or a crude enzyme preparation, contaminating phosphatases can dephosphorylate your substrate (G3P or DHAP) and product (dRP).[4][10]

    • Solution:

      • Use a microorganism strain that has been selected for low or no phosphatase activity. Klebsiella pneumoniae B-4-4 is an example of such a strain.[1][4]

      • If using purified enzymes, ensure they are free from phosphatase contamination.

      • In some cases, the addition of a phosphatase inhibitor like EDTA has been reported, but this should be tested for compatibility with your DERA enzyme.[10]

  • Acetaldehyde Side Reactions:

    • Cause: Acetaldehyde can undergo self-condensation or other side reactions, especially at high concentrations and alkaline pH.

    • Solution:

      • While a high concentration of acetaldehyde can drive the reaction forward, an excessively high concentration should be avoided. An initial concentration of around 200-400 mM is a good starting point.[1][7]

      • Consider a fed-batch approach where acetaldehyde is added incrementally to maintain an optimal concentration without leading to significant side reactions.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying 2-Deoxyribose 5-phosphate after synthesis?

A1: The purification of dRP can be achieved through several methods, depending on the scale and desired purity. Common techniques include:

  • Ultrafiltration: To remove the enzyme or whole cells from the reaction mixture.[4]

  • Ion-exchange chromatography: This is a highly effective method for separating the negatively charged dRP from uncharged or less charged impurities.[4][11]

  • Adsorption chromatography: Can also be used for purification.[4]

Q2: How should I store the synthesized 2-Deoxyribose 5-phosphate?

A2: 2-Deoxyribose 5-phosphate, typically as a sodium salt, should be stored under specific conditions to maintain its stability. For long-term storage (up to 6 months), it is recommended to store it at -80°C. For shorter periods (up to 1 month), -20°C is acceptable. It is important to keep the product in a sealed container, away from moisture.[6]

Q3: What analytical methods can be used to quantify the yield of 2-Deoxyribose 5-phosphate?

A3: Several methods are available for quantifying dRP:

  • The Burton Method: A colorimetric assay that is specific for 2-deoxyribose. This involves reacting the sample with diphenylamine, which produces a colored product with an absorbance maximum at 600 nm.[4][7]

  • High-Performance Liquid Chromatography (HPLC): This is a more precise method for both quantification and purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used for sensitive and specific quantification.[12][13]

Q4: Can I use whole microorganisms instead of purified DERA enzyme for the synthesis?

A4: Yes, using whole microorganisms that express DERA can be a cost-effective alternative to using the purified enzyme. This approach, known as whole-cell biocatalysis, can also provide the necessary triosephosphate isomerase activity if you are starting from DHAP.[1] It is crucial to select a microbial strain with low phosphatase activity to prevent the degradation of your phosphorylated intermediates and product.[4][10]

IV. Summary of Optimized Reaction Conditions

ParameterRecommended Range/ValueRationale
Enzyme 2-Deoxy-D-ribose 5-phosphate aldolase (DERA)Catalyzes the key C-C bond formation.
Substrates D-Glyceraldehyde 3-phosphate (G3P) and AcetaldehydeDirect substrates for the DERA-catalyzed reaction.
Dihydroxyacetone phosphate (DHAP) and AcetaldehydeDHAP is a more stable precursor to G3P (requires TPI).
Initial Acetaldehyde Concentration 150 - 400 mMA higher concentration relative to the phosphate substrate drives the reaction towards dRP synthesis.[7]
Initial Phosphate Substrate Concentration ~100 mMA good starting point for achieving a high product concentration.
pH 8.5 - 9.5Alkaline conditions favor the synthesis of dRP.[7]
Temperature 25 - 40°CBalances enzyme activity and stability.[7]
Buffer Tris-HCl (e.g., 200 mM)Maintains a stable alkaline pH.[1]

V. Experimental Workflow and Diagrams

Workflow for Enzymatic dRP Synthesis

dRP_Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_monitoring 3. Monitoring & Analysis cluster_purification 4. Purification substrates Prepare Substrates (DHAP/G3P, Acetaldehyde) reaction_setup Combine Reactants in Bioreactor substrates->reaction_setup enzyme_prep Prepare Enzyme (Purified DERA or Whole Cells) enzyme_prep->reaction_setup buffer Prepare Buffer (e.g., Tris-HCl, pH 9.0) buffer->reaction_setup incubation Incubate at Optimal Temperature (e.g., 30°C) reaction_setup->incubation sampling Take Time-Point Samples incubation->sampling cell_removal Remove Cells/Enzyme (Centrifugation/Ultrafiltration) incubation->cell_removal quantification Quantify dRP (e.g., Burton Assay, HPLC) sampling->quantification quantification->cell_removal Once reaction is complete chromatography Purify dRP (Ion-Exchange Chromatography) cell_removal->chromatography final_product Lyophilize to Obtain Pure dRP chromatography->final_product

Caption: A typical workflow for the enzymatic synthesis and purification of 2-Deoxyribose 5-phosphate.

Reaction Pathway Diagram

dRP_Reaction_Pathway DHAP Dihydroxyacetone Phosphate (DHAP) G3P D-Glyceraldehyde 3-Phosphate (G3P) DHAP->G3P Triosephosphate Isomerase (TPI) dRP 2-Deoxyribose 5-Phosphate (dRP) G3P->dRP DERA Acetaldehyde Acetaldehyde Acetaldehyde->dRP

Sources

Technical Support Center: 2-Deoxyribose 5-phosphate (dR5P) Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Preservation of 2-Deoxyribose 5-phosphate (dR5P) integrity Audience: Biochemistry, Structural Biology, and Drug Discovery Teams

Executive Summary: The Fragility of dR5P

2-Deoxyribose 5-phosphate (dR5P) is a metabolic intermediate critical to the pentose phosphate pathway and a substrate for deoxyriboaldolase (DERA).[1][2] Unlike simple sugars, dR5P possesses two distinct reactive moieties that compromise its stability:

  • A Phosphate Ester: Susceptible to hydrolysis (acid/base or enzymatic).

  • An Aldehyde Group: Exists in equilibrium between the cyclic hemiacetal (predominant) and the open-chain aldehyde. The open-chain form is highly reactive toward amines (Schiff base formation) and susceptible to oxidation.

This guide provides the protocols required to mitigate these risks.

The Stability Matrix: Troubleshooting & Prevention

Issue 1: Spontaneous Hydrolysis (The pH Factor)

Symptom: Increase in free inorganic phosphate (


) in the sample; loss of enzymatic activity.
Mechanism:  The phosphoester bond is acid-labile. While stable at neutral pH, acidic environments (

) accelerate the cleavage of the phosphate group, yielding 2-deoxyribose and inorganic phosphate. Conversely, highly alkaline conditions (

) can trigger

-elimination of the phosphate group due to the presence of the

-carbonyl in the open-chain form.

Corrective Action:

  • Optimal pH: Maintain pH 7.0 – 8.0.

  • Buffer Selection: Use HEPES or MOPS (50 mM).

  • Avoid: Strong acidic quenchers if downstream analysis requires intact dR5P.

Issue 2: The "Yellowing" Effect (Aldehyde Reactivity)

Symptom: Solution turns faint yellow or brown over time; loss of substrate specificity. Mechanism: The Maillard reaction or Schiff base formation. The open-chain aldehyde of dR5P reacts with primary amines found in common buffers (e.g., Tris, Glycine) or protein contaminants.

Corrective Action:

  • Prohibited Buffers: Do NOT store dR5P in Tris or Glycine buffers for long periods.

  • Recommended: Use amine-free buffers like Phosphate (if

    
     assay is not required) or HEPES/MOPS.
    
Issue 3: Enzymatic degradation (The Invisible Contaminant)

Symptom: Rapid disappearance of dR5P in cell lysates or non-sterile buffers. Mechanism: Contamination with ubiquitous phosphatases or the specific enzyme DERA (deoxyriboaldolase), which reversibly cleaves dR5P into Acetaldehyde and Glyceraldehyde-3-phosphate (G3P).

Corrective Action:

  • Sterility: Use 0.22

    
    m filtered buffers.
    
  • Inhibitors: Add phosphatase inhibitors if working with crude extracts.

Visualization: Degradation Pathways

The following diagram illustrates the three primary vectors of dR5P degradation.

dR5P_Degradation cluster_0 Storage Risks dR5P 2-Deoxyribose 5-phosphate (dR5P) Deoxyribose Deoxyribose + Pi dR5P->Deoxyribose Acid Hydrolysis (pH < 5) or Phosphatases Schiff Schiff Base / Maillard Product (Yellowing) dR5P->Schiff Reaction with Primary Amines (Tris/Glycine) Cleavage Acetaldehyde + G3P dR5P->Cleavage DERA Aldolase (Enzymatic)

Caption: Figure 1. The three primary degradation pathways for dR5P: Hydrolysis, Amine Reactivity, and Enzymatic Cleavage.

Validated Protocols

Protocol A: Safe Reconstitution & Storage

Use this protocol to prepare stock solutions from lyophilized powder.

StepActionTechnical Rationale
1 Equilibrate Allow the lyophilized vial to reach room temperature before opening. Prevents condensation and hydrolysis.
2 Solvent Dissolve in degassed 50 mM HEPES (pH 7.5) or sterile ddH2O. Avoid Tris.
3 Concentration Prepare a high concentration stock (e.g., 100 mM). Higher concentrations are generally more stable than dilute ones.
4 Aliquot Dispense into single-use aliquots (e.g., 50-100

L).
5 Freeze Flash freeze in liquid nitrogen if possible. Store at -80°C .
Protocol B: Quality Control (Enzymatic Coupled Assay)

Use this protocol to verify dR5P functional integrity before critical experiments.

Principle: dR5P is cleaved by DERA into Acetaldehyde and G3P. G3P is isomerized to DHAP, which is then reduced by Glycerol-3-Phosphate Dehydrogenase (GPDH) consuming NADH.

Reagents:

  • NADH (0.2 mM)

  • DERA enzyme (recombinant)[3][4]

  • Triosephosphate Isomerase (TPI)

  • Glycerol-3-Phosphate Dehydrogenase (GPDH)

Workflow:

  • Prepare reaction mix in quartz cuvette: Buffer + NADH + TPI + GPDH.

  • Add dR5P sample.[5][6][7] Monitor baseline (should be flat).

  • Add DERA enzyme.[6][8]

  • Read: Monitor decrease in Absorbance at 340 nm .

  • Calculation:

    
     corresponds to dR5P concentration (Stoichiometry 1:1).
    

Frequently Asked Questions (FAQ)

Q1: Can I autoclave dR5P solutions? A: Absolutely not. The high heat (121°C) will cause rapid hydrolysis of the phosphate ester and caramelization of the sugar. Sterilize solutions by filtration through a 0.22


m membrane.

Q2: My dR5P powder has clumped together. Is it still good? A: Clumping indicates moisture absorption (hygroscopicity). While the sodium salt is relatively stable, moisture accelerates hydrolysis. Perform Protocol B (QC Assay) . If activity is >90%, it is usable; otherwise, discard.

Q3: Why do you recommend HEPES over Phosphate buffer? A: While phosphate buffer provides excellent pH stability, it saturates the background for any downstream assays that measure inorganic phosphate release (e.g., ATPase assays or phosphatase profiling), making it impossible to detect degradation. HEPES is "transparent" to these assays.

Q4: How long is dR5P stable at 4°C? A: In solution at neutral pH, dR5P is stable for approximately 24-48 hours at 4°C. Significant degradation (hydrolysis) occurs after 1 week. Always store at -20°C or -80°C for long-term storage.

References

  • PubChem. (n.d.).[7] 2-Deoxy-D-ribose 5-phosphate | C5H11O7P.[5] National Library of Medicine. Retrieved February 19, 2026, from [Link]

  • Racker, E. (1952).[2] Enzymatic Synthesis and Breakdown of Desoxyribose Phosphate. Journal of Biological Chemistry, 196, 347-365.[2] (Foundational paper on DERA and dR5P stability).

  • Dick, M., et al. (2016). Hydrolysis of Sugar Phosphates. In Biochemistry of Carbohydrates. (General reference for phosphoester hydrolysis mechanisms).

Sources

DERA Technical Support Hub: Minimizing By-Products & Maximizing Yield

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Specialist: Senior Application Scientist, Biocatalysis Division Context: Industrial synthesis of chiral side chains (e.g., Atorvastatin, Rosuvastatin) via 2-deoxy-D-ribose-5-phosphate aldolase (DERA).[1]

Introduction: The "Acetaldehyde Paradox"

Welcome to the DERA optimization center. If you are here, you are likely facing the central paradox of DERA-catalyzed reactions: Acetaldehyde is both your essential substrate and your enzyme’s worst enemy.

In the synthesis of statin intermediates (such as the chiral lactol), DERA catalyzes the sequential aldol condensation of an acceptor aldehyde with two molecules of acetaldehyde.[1][2] However, high concentrations of acetaldehyde trigger a suicide mechanism within the enzyme, leading to rapid deactivation and the formation of inhibitory by-products like crotonaldehyde.

This guide moves beyond basic protocols to the mechanistic root causes of failure, providing you with self-validating workflows to secure your yield.

Module 1: The Chemistry of Failure (Root Cause Analysis)

Before troubleshooting, you must visualize the invisible competition occurring in your reactor. The diagram below maps the divergence between the Productive Pathway (Statin precursor formation) and the Destructive Pathway (Enzyme inactivation).

Visualizing the Competition

DERA_Pathway Acetaldehyde Acetaldehyde (Donor) DERA_Active Active DERA (Lys167) Acetaldehyde->DERA_Active Substrate Binding Croton Crotonaldehyde (By-product) Acetaldehyde->Croton Self-Condensation (High Conc.) Acceptor Acceptor Aldehyde (e.g., Chloroacetaldehyde) Acceptor->DERA_Active MonoAldol Intermediate (Mono-aldol) DERA_Active->MonoAldol 1st Aldol Condensation Lactol Target Lactol (Statin Precursor) MonoAldol->Lactol 2nd Aldol + Cyclization Schiff Irreversible Schiff Base Croton->Schiff Attacks Lys167 Dead_Enzyme Deactivated DERA (Covalently Modified) Schiff->Dead_Enzyme Cys47 Michael Addition

Caption: The "Race Condition": High acetaldehyde concentrations promote self-condensation into crotonaldehyde, which covalently locks the enzyme's active site (Lys167/Cys47).[2][3][4][5]

Module 2: Troubleshooting & FAQs

Q1: My reaction mixture is turning yellow/brown. Is this normal?

Status: CRITICAL WARNING Diagnosis: This is the visual signature of crotonaldehyde polymerization .

  • Mechanism: Excess acetaldehyde self-condenses to form crotonaldehyde. Under basic or neutral conditions, crotonaldehyde polymerizes, forming conjugated systems that appear yellow or brown.

  • Impact: Crotonaldehyde is a potent electrophile that irreversibly inhibits DERA by bridging the active site Lysine (K167) and Cysteine (C47).

  • Correction:

    • Stop the batch. The enzyme is likely already dead.

    • Switch to Fed-Batch: You cannot add all acetaldehyde at

      
      . Implement a continuous feed to keep free acetaldehyde concentration 
      
      
      
      .
Q2: Yield plateaus at ~50% conversion despite adding excess enzyme.

Diagnosis: Suicide Inhibition (Mechanism-Based Inactivation).

  • Mechanism: The enzyme isn't just "slow"; it is chemically modified. The crotonaldehyde by-product forms a Schiff base with Lys167, followed by a Michael addition of the thiol group of Cys47.[4][6] This cross-link permanently disables the enzyme.

  • Correction:

    • Use Mutants: Switch to a DERA variant with high acetaldehyde resistance, specifically the C47M mutant (Cysteine 47 mutated to Methionine). This removes the thiol group required for the irreversible cross-linking.

    • Immobilization: Use DERA immobilized on hydrophobic supports (e.g., octyl-sepharose or alginate-luffa) to protect the tertiary structure.

Q3: I see "missing hydroxyl" peaks in my NMR/MS. What are they?

Diagnosis: Dehydration By-products.

  • Mechanism: The intermediate

    
    -hydroxy aldehydes are prone to acid/base-catalyzed dehydration (elimination of water), leading to 
    
    
    
    -unsaturated aldehydes.
  • Correction:

    • Check pH: Ensure pH is strictly maintained between 7.0 and 7.5. Higher pH accelerates dehydration; lower pH destabilizes the enzyme.

    • Temperature: Lower the reaction temperature to

      
      . While this slows the rate, it significantly favors the aldol retention over elimination.
      

Module 3: Optimization Protocols

Protocol A: The "Safe-Zone" Fed-Batch Strategy

Objective: Maintain acetaldehyde concentration below the inhibition threshold (


) while driving the reaction to completion.
ParameterSpecificationRationale
Reactor Mode Fed-BatchPrevents substrate inhibition.
Acetaldehyde Feed Continuous (Linear or Exponential)Matches enzyme consumption rate (

).
pH Control 7.0 -- 7.5 (Stat-titration)Prevents chemical aldol condensation (non-enzymatic).
Buffer Triethanolamine (TEA) or Phosphate, 100 mMHigh capacity required to buffer acidic by-products.
Enzyme Load > 100 kU/LHigh load compensates for inevitable partial deactivation.
Solvent DMSO (up to 10% v/v)Improves solubility of lipophilic acceptors (e.g., chloroacetaldehyde).
Protocol B: Analytical Validation (2,4-DNPH Method)

Objective: Quantify free acetaldehyde and crotonaldehyde to validate the feeding strategy.

  • Sampling: Take 100

    
    L of reaction mixture.
    
  • Derivatization: Add to 900

    
    L of 2,4-Dinitrophenylhydrazine (DNPH) solution (acidic).
    
    • Why? Stabilizes volatile aldehydes into detectable hydrazones.

  • Analysis: HPLC (C18 column).

    • Mobile Phase: Acetonitrile/Water gradient.

    • Detection: UV at 360 nm.

  • Interpretation:

    • Peak A (Early): Acetaldehyde-DNPH.

    • Peak B (Late): Crotonaldehyde-DNPH (If visible, feed rate is too high).

Module 4: Decision Support Workflow

Use this logic gate to determine your next experimental move.

DERA_Troubleshooting Start Start Troubleshooting Low Yield / Impurity Check_Color Is reaction mixture Yellow/Brown? Start->Check_Color Yes_Color Crotonaldehyde Polymerization Check_Color->Yes_Color Yes No_Color Check Residual Activity Check_Color->No_Color No Action_Feed Action: Reduce Feed Rate Check pH < 7.5 Yes_Color->Action_Feed Activity_Low Activity < 10%? No_Color->Activity_Low Assay Enzyme Activity_High Activity Normal No_Color->Activity_High Activity_Low->Yes_Color Irreversible Inhibition Action_Mutant Action: Switch to C47M Mutant Activity_Low->Action_Mutant Prevent Cys Attack Check_Equilib Check Equilibrium (Retro-Aldol?) Activity_High->Check_Equilib Action_Trap Action: In-situ Product Removal (Resin/Extraction) Check_Equilib->Action_Trap

Caption: Diagnostic logic for identifying whether yield loss is due to chemical by-products (color), enzyme death (activity), or equilibrium constraints.

References

  • Dick, M., et al. (2016).[7] Mechanism-based inhibition of an aldolase at high concentrations of its natural substrate acetaldehyde: structural insights and protective strategies. Chemical Science. Link

    • Significance: Definitive identification of the crotonaldehyde-medi
  • Jennewein, S., et al. (2006).[7] Directed evolution of an industrial biocatalyst: 2-deoxy-D-ribose 5-phosphate aldolase. Biotechnology Journal. Link

    • Significance: Establishes the C47M mutant as the standard for acetaldehyde resistance.
  • Grabner, B., et al. (2020).[8] DERA in Flow: Synthesis of a Statin Side Chain Precursor in Continuous Flow Employing Deoxyribose-5-Phosphate Aldolase Immobilized in Alginate-Luffa Matrix. Catalysts. Link

    • Significance: Validates continuous flow/fed-batch protocols to minimize substr
  • Ma, S.K., et al. (2010). Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. PNAS. Link

    • Significance: The foundational industrial process paper (Codexis)

Sources

Technical Support Center: Optimizing Cofactor Regeneration for 2-Deoxyribose-5-Phosphate (DRP) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cofactor Paradox in DRP Synthesis

Welcome to the technical support center. If you are accessing this guide, you are likely encountering stalling yields or kinetic bottlenecks in the synthesis of 2-Deoxy-D-ribose-5-phosphate (DRP) .

The most common misconception we see in the field: Researchers often look for cofactor issues within the DERA (Deoxyribose-phosphate aldolase) step itself. However, DERA is a Class I aldolase (utilizing a lysine Schiff base mechanism) and is cofactor-independent .[1]

Therefore, if you are struggling with "cofactor regeneration" in this pathway, the issue lies in the upstream generation of the acceptor substrate, Glyceraldehyde-3-phosphate (G3P) . Industrial synthesis of DRP typically employs a cascade starting from Glycerol , which requires both ATP (for phosphorylation) and NAD+ (for oxidation).

This guide focuses on optimizing the NAD+/NADH and ATP/ADP cycles required to feed the DERA reaction continuously.

Module 1: System Architecture & Logic

To troubleshoot effectively, we must visualize the "One-Pot" cascade. The synthesis relies on a delicate balance between the oxidative upstream module and the non-redox downstream aldol addition.

The Enzymatic Cascade
  • Phosphorylation: Glycerol

    
     Glycerol-3-Phosphate (G3P*) via Glycerol Kinase (GK). [Needs ATP] 
    
  • Oxidation: G3P*

    
     Dihydroxyacetone Phosphate (DHAP) via Glycerol-3-Phosphate Dehydrogenase (G3PDH/GPO). [Needs NAD+] 
    
  • Isomerization: DHAP

    
     Glyceraldehyde-3-Phosphate (G3P) via Triose Phosphate Isomerase (TPI).[2]
    
  • Aldol Addition: G3P + Acetaldehyde

    
     DRP via DERA.
    

(Note: Nomenclature varies. Here G3P = Glycerol-3-P, G3P = Glyceraldehyde-3-P)*

Visualizing the Cofactor Loops

DRP_Cascade Glycerol Glycerol GK Glycerol Kinase (GK) Glycerol->GK G3P_Star Glycerol-3-P GPO G3P Dehydrogenase (G3PDH) G3P_Star->GPO DHAP DHAP TPI TPI DHAP->TPI GAP Glyceraldehyde-3-P DERA DERA GAP->DERA Acetaldehyde Acetaldehyde Acetaldehyde->DERA DRP 2-Deoxyribose-5-P (Product) GK->G3P_Star ADP ADP GK->ADP GPO->DHAP NADH NADH GPO->NADH TPI->GAP DERA->DRP ATP ATP ATP->GK PK Acetate Kinase (AK) ADP->PK NAD NAD+ NAD->GPO NOX NADH Oxidase (NOX) NADH->NOX NOX->NAD O2 -> H2O PK->ATP Acetyl-P -> Acetate

Figure 1: The Glycerol-to-DRP cascade. Note that DERA is downstream of the redox-critical G3PDH step. Reaction failure is usually caused by the NADH/NAD+ imbalance at the GPO node.

Module 2: Troubleshooting NAD+ Regeneration (The "Stalling" Issue)

Symptom: The reaction initiates rapidly but plateaus at ~10-15% conversion. Adding more DERA has no effect. Root Cause: Thermodynamic equilibrium and product inhibition at the G3PDH step . The oxidation of Glycerol-3-P to DHAP is thermodynamically unfavorable and is strongly inhibited by NADH accumulation.

Q1: Which regeneration system should I use for this specific cascade?

Recommendation: Use Water-Forming NADH Oxidase (NOX) .

  • Why: Unlike substrate-coupled systems (e.g., Pyruvate/LDH), NOX uses molecular oxygen as the electron acceptor. This is critical because it drives the equilibrium forward irreversibly without adding a competitive byproduct that complicates purification.

  • Protocol:

    • Enzyme: Lactobacillus brevis or Streptococcus mutans NOX (water-forming is preferred over H2O2-forming to protect DERA).

    • Loading: 5–10 U/mL NOX.

    • Oxygenation: This is the rate-limiting step. Do not rely on passive diffusion. Use an aerated stirred tank or baffled shake flask (200+ RPM).

Q2: My reaction pH drops, and conversion stops. Is this a cofactor issue?

Diagnosis: Yes, it is a side effect of the regeneration system.

  • Mechanism: If you are using the Glycerol-3-Phosphate Oxidase (GPO) pathway (which uses O2 directly without NAD+), the byproduct is H2O2. If you use G3PDH + NOX , the byproduct is H2O (neutral).

  • However: The ATP regeneration system (Acetate Kinase) produces Acetate (acidic).

  • Fix:

    • Increase buffer capacity (100 mM HEPES or Phosphate, pH 7.5).

    • Implement active pH stat titration (maintaining pH 7.0–7.5). DERA activity drops precipitously below pH 6.5.

Q3: I am using ADH to generate acetaldehyde from ethanol. Why is the reaction failing?

Diagnosis: You have created a "Redox Clash."

  • The Conflict:

    • Step 1 (Glycerol

      
       DHAP): Produces NADH .
      
    • Step 2 (Ethanol

      
       Acetaldehyde): Produces NADH .
      
  • Result: You are flooding the system with NADH. The G3PDH step (Step 1) will run in reverse (consuming DHAP to make Glycerol), starving DERA of its substrate.

  • Solution: Do not generate acetaldehyde in situ using ADH for this specific cascade. Feed acetaldehyde directly via a syringe pump (see Module 3) or use a "smart" cascade where the acetaldehyde generation consumes NADH (reductive load), though this is chemically rare for this specific pathway setup.

Module 3: Enzyme Stability & Substrate Management

Symptom: The reaction runs for 2 hours and then dies completely. Cofactor levels (NAD+) look normal. Root Cause: Irreversible Deactivation of DERA by Acetaldehyde. [3][4]

While not a cofactor issue, this is the most common failure mode mistaken for cofactor exhaustion. Acetaldehyde forms a crotonaldehyde adduct with the active site lysine (Lys167) of DERA [1].[1][3][4][5]

Q4: How do I distinguish between NAD+ exhaustion and DERA deactivation?

The "Spike Test" Protocol:

  • Take an aliquot of the stalled reaction.

  • Arm A: Add fresh NAD+ (1 mM).

  • Arm B: Add fresh DERA (same units as initial).

  • Incubate for 30 mins.

    • If Arm A reacts

      
       Your regeneration system (NOX) is insufficient.
      
    • If Arm B reacts

      
       Your DERA has been killed by acetaldehyde toxicity.
      
Q5: How do I optimize the Acetaldehyde feed?

The "Starvation" Strategy: DERA requires acetaldehyde, but >200 mM is toxic.

  • Setup: Use a fed-batch approach.

  • Flow Rate: 0.5 equivalents per hour relative to the Glycerol conversion rate.

  • Monitoring: Ensure free acetaldehyde in the reactor never exceeds 50 mM.

Module 4: Analytical Protocols

Requirement: You must validate your cofactor cycling efficiency.

Table 1: Troubleshooting Matrix
ObservationPrimary SuspectValidation AssayCorrective Action
No DRP formed GK/ATP FailureHPLC (check for G3P/DHAP peak)Check ATP regeneration; verify GK activity.
Stalls at <20% NAD+ Accumulation (Equilibrium)A340nm (NADH absorbance)Increase NOX load; improve aeration (kLa).
Stalls at >50% DERA DeactivationSpike Test (Add fresh DERA)Switch to fed-batch acetaldehyde; use mutant DERA (C47M).
Precipitation Protein DenaturationpH CheckIncrease buffer; check H2O2 levels (add Catalase).
Standard Quantification Protocol (HPLC)
  • Column: Bio-Rad Aminex HPX-87H or equivalent acid column.

  • Mobile Phase: 5 mM H2SO4.

  • Detection: RI (Refractive Index) for sugars/glycerol; UV 210nm for carboxylates.

  • Note: DRP is unstable at high temperatures. Keep column T < 40°C or use an amino column (Zorbax NH2) with Acetonitrile/Water.

Module 5: Decision Tree for Optimization

Troubleshooting_Tree Start Start: Reaction Stalled Check_NADH Measure NADH (A340) Start->Check_NADH High_NADH High NADH Detected Check_NADH->High_NADH > 0.5 mM Low_NADH Low NADH / Normal NAD+ Check_NADH->Low_NADH < 0.1 mM O2_Check Check Oxygenation/NOX High_NADH->O2_Check Spike_DERA Spike Fresh DERA Low_NADH->Spike_DERA Fix_O2 Increase Aeration Add more NOX O2_Check->Fix_O2 Poor Fix_Toxicity Acetaldehyde Toxicity Switch to Fed-Batch Spike_DERA->Fix_Toxicity Activity Restored Check_Upstream Check Glycerol Kinase (ATP Issue) Spike_DERA->Check_Upstream No Change

Figure 2: Diagnostic workflow for differentiating between cofactor regeneration failure (High NADH) and enzyme deactivation (Low NADH).

References

  • Dick, M., et al. (2016).[1][4] "Mechanism-based inhibition of an aldolase at high concentrations of its natural substrate acetaldehyde."[5] Chemical Science, 7(7), 4492-4502. [Link]

  • Li, Z., et al. (2017). "One-Pot Multienzyme Synthesis of Rare Ketoses from Glycerol." Scientific Reports, 7, 4635. [Link]

  • Bramski, J., et al. (2017).[4] "Protein engineering of 2-deoxy-D-ribose-5-phosphate aldolase for improved stability and activity." ChemBioChem, 18(16), 1636-1641. [Link]

  • Xu, M., et al. (2020).[6] "Combined cross-linked enzyme aggregates of glycerol dehydrogenase and NADH oxidase for high efficiency in situ NAD+ regeneration."[6] International Journal of Biological Macromolecules, 144, 1013-1021.[6] [Link]

  • Dean, S.M., et al. (2007). "Kinetic analysis of the deoxyribose-5-phosphate aldolase-catalyzed synthesis of statin side chain intermediates." Biotechnology and Bioengineering, 98(5), 968-976. [Link]

Sources

Technical Support Center: Scaling Up 2-Deoxyribose-5-Phosphate (dR5P) Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scalable production of 2-Deoxyribose-5-phosphate (dR5P). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and scale-up of this critical biochemical. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and field-proven insights.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the challenges in scaling up dR5P production.

Q1: What are the primary methods for producing 2-Deoxyribose-5-phosphate (dR5P)?

A1: The main strategies for dR5P production are:

  • Enzymatic Synthesis: This method primarily utilizes the enzyme 2-deoxy-D-ribose-5-phosphate aldolase (DERA), which catalyzes the reversible aldol reaction between acetaldehyde and D-glyceraldehyde-3-phosphate (G3P) to form dR5P.[1][2]

  • Whole-Cell Biocatalysis: This approach employs genetically engineered microorganisms, typically E. coli, that overexpress DERA.[3] These systems can utilize inexpensive starting materials like glucose, which are converted to the necessary precursors intracellularly.[4]

  • Chemical Synthesis: While possible, chemical synthesis of dR5P is often complex, involving multiple protection and deprotection steps, making it less favorable for large-scale production compared to biocatalytic methods.[5]

Q2: What are the most significant challenges in scaling up dR5P production?

A2: The key challenges in scaling up dR5P production include:

  • Enzyme Stability: DERA, the key enzyme, is often unstable at high concentrations of the substrate acetaldehyde, which can lead to enzyme inactivation.[1][6]

  • Byproduct Formation: The self-condensation of acetaldehyde and other side reactions can lead to the formation of impurities, complicating downstream purification.[1]

  • Substrate Cost and Stability: The substrate D-glyceraldehyde-3-phosphate (G3P) is relatively expensive and unstable, though this can be circumvented by using whole-cell systems that generate it from cheaper sources like glucose.

  • Purification: Separating dR5P from unreacted substrates, byproducts, and components of the reaction mixture (e.g., proteins, salts) can be challenging at a large scale.[7]

  • Process Optimization: Balancing reaction conditions such as pH, temperature, and substrate feed rates is crucial for maximizing yield and minimizing impurities.[8]

Q3: What are the advantages of using an immobilized enzyme for dR5P production?

A3: Immobilizing DERA offers several advantages for large-scale production:

  • Enhanced Stability: Immobilization can protect the enzyme from harsh reaction conditions and improve its tolerance to high concentrations of acetaldehyde.[1][9]

  • Reusability: Immobilized enzymes can be easily recovered and reused for multiple reaction cycles, significantly reducing the overall cost of the biocatalyst.[1]

  • Continuous Processing: Immobilized enzymes are well-suited for use in continuous flow reactors, which can improve productivity and process control.[10]

  • Simplified Downstream Processing: The absence of soluble enzyme in the product stream simplifies the purification process.[10]

Q4: What are the main considerations when using whole-cell biocatalysis for dR5P production?

A4: When using whole-cell systems, it is important to consider:

  • Metabolic Burden: High-level expression of the DERA enzyme can impose a metabolic burden on the host cells, potentially affecting their growth and productivity.[11]

  • Plasmid Instability: Plasmids carrying the DERA gene can be lost during cell division, leading to a decrease in the overall productivity of the culture.[12][13][14]

  • Cell Lysis and Product Release: Efficiently releasing the intracellularly produced dR5P from the cells is a critical step that can impact yield and downstream processing.

  • Complex Downstream Processing: The product is mixed with a complex milieu of cellular components, requiring more extensive purification steps.

II. Troubleshooting Guide

This guide provides a structured approach to resolving specific issues you may encounter during your dR5P production experiments.

Low Product Yield

Low yield is a common issue that can stem from various factors throughout the production process.

1.1. Enzymatic Synthesis (Free or Immobilized DERA)
Potential Cause Troubleshooting Steps Scientific Rationale
Enzyme Inactivation by Acetaldehyde 1. Fed-batch substrate addition: Gradually add acetaldehyde to the reaction mixture to maintain a low, constant concentration. 2. Use of acetaldehyde precursors: Employ substrates that release acetaldehyde in situ. 3. Enzyme engineering: Use a more acetaldehyde-tolerant DERA variant.[2] 4. Immobilization: Immobilize DERA to enhance its stability.[1][9]High concentrations of acetaldehyde can lead to the formation of reactive intermediates that irreversibly inactivate DERA.[6] Maintaining a low steady-state concentration minimizes this effect.
Poor Substrate Quality 1. Verify substrate purity: Analyze the purity of acetaldehyde and G3P using appropriate analytical methods (e.g., HPLC, NMR). 2. Fresh substrates: Use freshly prepared or properly stored substrates, as they can degrade over time.Impurities in the substrates can inhibit the enzyme or lead to the formation of unwanted byproducts. G3P is particularly unstable and can degrade to inhibitory compounds.
Suboptimal Reaction Conditions 1. Optimize pH: The optimal pH for DERA is typically between 7.0 and 9.5.[8] Perform a pH optimization study for your specific enzyme. 2. Optimize temperature: The optimal temperature for DERA is generally between 30°C and 40°C.[8] Higher temperatures can lead to enzyme denaturation. 3. Ensure adequate mixing: Proper mixing is essential to ensure uniform distribution of substrates and to minimize mass transfer limitations.Enzyme activity is highly dependent on pH and temperature. Deviations from the optimal range can significantly reduce the reaction rate and overall yield.
Product Inhibition 1. In situ product removal: If feasible, consider methods to remove dR5P from the reaction mixture as it is formed. 2. Flow reactor setup: For immobilized enzymes, a continuous flow reactor can help to minimize product accumulation around the enzyme.[10]High concentrations of the product, dR5P, can in some cases inhibit the activity of DERA, slowing down the reaction rate.[10]
1.2. Whole-Cell Biocatalysis
Potential Cause Troubleshooting Steps Scientific Rationale
Low Cell Density 1. Optimize growth medium: Ensure the medium contains all necessary nutrients for robust cell growth. 2. Optimize fermentation parameters: Control pH, temperature, and aeration to maintain optimal growth conditions. 3. Fed-batch fermentation: Use a fed-batch strategy to maintain a constant supply of nutrients and avoid the accumulation of inhibitory byproducts.Higher cell densities generally lead to higher volumetric productivity of dR5P.
Plasmid Instability 1. Incorporate a selection marker: Use an antibiotic or an auxotrophic marker to maintain selective pressure for plasmid retention. 2. Use a stable expression vector: Choose a vector with a lower copy number or one that is integrated into the host chromosome.[14] 3. Optimize induction strategy: If using an inducible promoter, optimize the inducer concentration and induction time to minimize metabolic burden.The metabolic load of expressing a foreign protein can lead to the loss of the plasmid, resulting in a population of non-producing cells.[11][12]
Metabolic Burden 1. Use a weaker promoter or a lower copy number plasmid: This can reduce the level of DERA expression and lessen the metabolic strain on the cells. 2. Optimize induction conditions: For inducible systems, a lower inducer concentration or induction at a later stage of growth can be beneficial.[15]Overexpression of a recombinant protein can divert cellular resources from essential metabolic functions, leading to reduced growth and productivity.[11]
Inefficient Substrate Uptake or Precursor Supply 1. Engineer transport systems: Overexpress transporters for the uptake of the primary carbon source (e.g., glucose). 2. Metabolic engineering: Engineer the central metabolic pathways to enhance the flux towards G3P.The rate of dR5P production in a whole-cell system can be limited by the cell's ability to take up the feedstock and convert it into the necessary precursors.
Purity Issues

Achieving high purity is crucial for many applications of dR5P.

2.1. Common Impurities and their Removal
Impurity Source Detection Method Removal Strategy
Unreacted Acetaldehyde Excess substrateGC, HPLCEvaporation under reduced pressure, diafiltration
Unreacted G3P Incomplete reactionHPLC, enzymatic assaysAnion exchange chromatography
Acetaldehyde Self-Condensation Products (e.g., Crotonaldehyde) Side reaction of acetaldehydeGC-MS, HPLCActivated carbon treatment, chromatography
Dephosphorylated dR5P (2-Deoxyribose) Action of phosphatases (in whole-cell systems or impure enzyme preps)TLC, HPLCAnion exchange chromatography (separates phosphorylated from non-phosphorylated compounds)
Proteins (DERA, host cell proteins) Enzyme preparation, cell lysateBradford assay, SDS-PAGEUltrafiltration, anion exchange chromatography
Salts Buffers, media componentsConductivity measurementDiafiltration, size-exclusion chromatography
2.2. Troubleshooting Purification
Problem Potential Cause Troubleshooting Steps Scientific Rationale
Low Recovery from Chromatography Irreversible binding to resin: dR5P may be binding too strongly to the chromatography matrix. Product degradation: dR5P may be unstable under the elution conditions.1. Optimize elution conditions: Use a gradient elution with increasing salt concentration or a change in pH to find the optimal conditions for eluting dR5P. 2. Choose a different resin: Select a resin with different binding characteristics (e.g., a weaker anion exchanger). 3. Analyze flow-through and wash fractions: Check for the presence of dR5P in these fractions to determine if it is not binding to the column.Achieving a balance between strong binding for good separation and efficient elution is key for high recovery in chromatography.
Membrane Fouling during Ultrafiltration/Diafiltration Concentration polarization: Accumulation of solutes at the membrane surface. Adsorption of impurities: Proteins or other macromolecules may be adsorbing to the membrane.[16]1. Optimize cross-flow velocity: Increase the cross-flow rate to reduce the thickness of the concentration polarization layer. 2. Use a membrane with a different material or pore size: Some membrane materials are less prone to fouling.[17] 3. Pre-treat the feed: Remove fouling-causing components (e.g., proteins) before membrane filtration.[18]Membrane fouling reduces the filtration flux and can lead to product loss.[16] Maintaining a high cross-flow velocity helps to sweep away accumulated solutes from the membrane surface.
Difficulty with Crystallization Presence of impurities: Even small amounts of impurities can inhibit crystal formation.[19] Suboptimal solvent system: The chosen solvent/anti-solvent system may not be suitable for dR5P crystallization. Incorrect supersaturation level: Crystallization requires a specific level of supersaturation.1. Improve product purity: Perform an additional purification step before crystallization. 2. Screen different solvent systems: Experiment with various polar solvents and anti-solvents. 3. Control the rate of anti-solvent addition or cooling: A slower rate can promote the formation of larger, more uniform crystals.Crystallization is a highly specific process that is sensitive to purity and the physicochemical properties of the solvent system.
Challenges with Immobilized DERA

Immobilization can greatly improve the performance of DERA, but it also introduces its own set of challenges.

Problem Potential Cause Troubleshooting Steps Scientific Rationale
Low Immobilization Efficiency Poor choice of support material or immobilization chemistry: The support may not be compatible with the enzyme, or the coupling chemistry may be inefficient. Suboptimal immobilization conditions: pH, temperature, or enzyme concentration may not be optimal for the immobilization reaction.1. Screen different support materials: Evaluate various supports (e.g., resins, membranes) with different surface chemistries. 2. Optimize immobilization conditions: Perform a systematic optimization of pH, temperature, and enzyme-to-support ratio.The efficiency of immobilization depends on the compatibility between the enzyme and the support, as well as the conditions under which the coupling reaction is performed.
Enzyme Leaching Weak enzyme-support interaction: The bonds between the enzyme and the support may not be strong enough to prevent the enzyme from detaching.1. Use covalent immobilization: Covalent bonds are generally stronger and more stable than physical adsorption.[1] 2. Cross-linking after immobilization: Use a cross-linking agent to further stabilize the immobilized enzyme.[20]Enzyme leaching reduces the reusability of the immobilized biocatalyst and contaminates the product stream.[21]
Mass Transfer Limitations External mass transfer limitation: Slow diffusion of the substrate from the bulk liquid to the surface of the support.[22] Internal mass transfer limitation: Slow diffusion of the substrate within the pores of the support to the active site of the enzyme.[23][24][25]1. Increase agitation or flow rate: This reduces the thickness of the boundary layer around the support particles, improving external mass transfer.[22] 2. Use smaller support particles: This reduces the diffusion distance for the substrate to reach the enzyme within the support.[26] 3. Optimize enzyme loading: A very high enzyme loading can lead to diffusional limitations within the support.Mass transfer limitations can cause the observed reaction rate to be lower than the intrinsic kinetic rate of the enzyme, leading to reduced process efficiency.[22]

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in dR5P production.

Protocol 1: Enzymatic Synthesis of dR5P using Free DERA
  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5).

    • Add D-glyceraldehyde-3-phosphate (G3P) to a final concentration of 50 mM.

    • Add DERA enzyme to a final concentration of 1 mg/mL.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation:

    • Start the reaction by adding acetaldehyde to a final concentration of 200 mM.

    • Incubate the reaction at 37°C with gentle shaking.

  • Monitoring the Reaction:

    • Take samples at regular intervals (e.g., every 30 minutes).

    • Stop the reaction in the samples by adding an equal volume of 0.1 M HCl.

    • Analyze the samples for dR5P concentration using an appropriate method (e.g., HPLC or a colorimetric assay).

  • Reaction Termination:

    • Once the reaction has reached completion (or the desired conversion), terminate it by adding acid or by heat inactivation of the enzyme (if the enzyme is not to be reused).

Protocol 2: Purification of dR5P by Anion Exchange Chromatography
  • Column Preparation:

    • Pack a column with a suitable strong anion exchange resin (e.g., Q-Sepharose).

    • Equilibrate the column with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Sample Loading:

    • Adjust the pH and conductivity of the reaction mixture to match the equilibration buffer.

    • Load the sample onto the column at a controlled flow rate.

  • Washing:

    • Wash the column with the equilibration buffer until the absorbance at 280 nm (to monitor protein removal) returns to baseline.

  • Elution:

    • Elute the bound dR5P using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer).

    • Collect fractions and analyze them for the presence of dR5P.

  • Desalting:

    • Pool the fractions containing pure dR5P.

    • Desalt the pooled fractions by diafiltration or size-exclusion chromatography.

Protocol 3: Quantification of dR5P using the Cysteine-Sulfuric Acid Method
  • Standard Curve Preparation:

    • Prepare a series of dR5P standards of known concentrations (e.g., 0 to 100 µg/mL).

  • Sample Preparation:

    • Dilute the samples to be analyzed to fall within the range of the standard curve.

  • Colorimetric Reaction:

    • To 100 µL of each standard and sample, add 100 µL of 5% (w/v) cysteine-HCl solution.

    • Carefully add 1 mL of 70% (v/v) sulfuric acid and mix well.

  • Incubation and Measurement:

    • Incubate the mixture at 30°C for 16-20 hours.

    • Measure the absorbance at 600 nm.

  • Quantification:

    • Plot the absorbance of the standards versus their concentration to generate a standard curve.

    • Determine the concentration of dR5P in the samples by interpolating their absorbance values on the standard curve.[5]

IV. Visualizations

Diagram 1: Enzymatic Synthesis of dR5P

dR5P_Synthesis G3P D-Glyceraldehyde-3-Phosphate DERA DERA Enzyme G3P->DERA Acetaldehyde Acetaldehyde Acetaldehyde->DERA dR5P 2-Deoxyribose-5-Phosphate DERA->dR5P Aldol Condensation

Caption: Enzymatic synthesis of dR5P from G3P and acetaldehyde catalyzed by DERA.

Diagram 2: Troubleshooting Workflow for Low dR5P Yield

Low_Yield_Troubleshooting Start Low dR5P Yield CheckEnzyme Check Enzyme Activity Start->CheckEnzyme EnzymeOK Enzyme Active? CheckEnzyme->EnzymeOK CheckSubstrates Check Substrate Quality SubstratesOK Substrates Pure? CheckSubstrates->SubstratesOK CheckConditions Check Reaction Conditions ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK EnzymeOK->CheckSubstrates Yes OptimizeEnzyme Optimize Enzyme Concentration or Source EnzymeOK->OptimizeEnzyme No SubstratesOK->CheckConditions Yes ReplaceSubstrates Use Fresh/Pure Substrates SubstratesOK->ReplaceSubstrates No OptimizeConditions Optimize pH, Temp, Mixing ConditionsOK->OptimizeConditions No ConsiderInhibition Consider Product/Substrate Inhibition ConditionsOK->ConsiderInhibition Yes OptimizeEnzyme->CheckEnzyme ReplaceSubstrates->CheckSubstrates OptimizeConditions->CheckConditions Solution Yield Improved ConsiderInhibition->Solution

Caption: A decision tree for troubleshooting low yield in dR5P synthesis.

V. References

Sources

dealing with anomeric mixtures in the synthesis of 2'-deoxyribose-1'-phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of 2'-deoxyribose-1'-phosphate synthesis. This resource is designed for researchers, scientists, and drug development professionals who are actively engaged in or planning to undertake the synthesis of this pivotal molecule. The formation of anomeric mixtures (α and β isomers) is a common and often challenging aspect of this synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you manage and control these anomeric outcomes effectively.

Troubleshooting Guide: Managing Anomeric Mixtures

This section addresses specific experimental issues related to the formation and separation of α- and β-anomers of 2'-deoxyribose-1'-phosphate.

Issue 1: My enzymatic synthesis yields a mixture of α- and β-anomers, but I need the pure α-anomer.

Question: I'm using a nucleoside phosphorylase for the synthesis of 2'-deoxyribose-1'-phosphate, but my final product is an anomeric mixture. How can I improve the stereoselectivity of the reaction to favor the α-anomer?

Answer:

This is a common challenge. While many nucleoside phosphorylases are stereoselective for the α-anomer, several factors can lead to the presence of the β-anomer. Here’s a breakdown of the potential causes and solutions:

Potential Causes:

  • Enzyme Specificity: The primary cause is often the inherent specificity of the nucleoside phosphorylase used. While many favor the formation of the α-anomer, this selectivity may not be absolute.

  • Reaction Conditions: pH, temperature, and buffer components can influence the enzyme's conformation and, consequently, its stereoselectivity.

  • Anomerization: The product, 2'-deoxyribose-1'-phosphate, can undergo spontaneous anomerization in solution, leading to an equilibrium mixture of α and β forms. The rate of this process is influenced by pH and temperature.

  • Substrate Purity: The purity of your starting materials, particularly the 2'-deoxynucleoside, can impact the reaction.

Solutions & Experimental Protocols:

  • Enzyme Selection and Optimization:

    • Source of Enzyme: Nucleoside phosphorylases from different organisms can exhibit varying degrees of stereoselectivity. Consider screening enzymes from different sources (e.g., E. coli, Bacillus, or thermostable organisms) to find one with higher α-selectivity.

    • Reaction Optimization: Systematically vary the pH and temperature of your reaction. A pH range of 6.0-8.0 and temperatures between 25-40°C are typical starting points. Create a small-scale experimental matrix to identify the optimal conditions for your specific enzyme.

  • Controlling Anomerization:

    • pH Control: Maintain the pH of your reaction and subsequent purification steps close to neutral (pH 7.0) to minimize spontaneous anomerization.

    • Temperature Management: Keep the temperature as low as reasonably possible during workup and purification to slow down the rate of anomerization.

  • Purification Strategies for Anomer Separation:

    • Anion-Exchange Chromatography: This is a highly effective method for separating the α- and β-anomers of sugar phosphates.[1] A shallow gradient of a salt buffer (e.g., ammonium bicarbonate or sodium chloride) can resolve the two anomers.

    • Preparative HPLC: For smaller scales, preparative High-Performance Liquid Chromatography (HPLC) with a suitable anion-exchange column can provide excellent separation.[2]

Experimental Protocol: Anion-Exchange Chromatography for Anomer Separation

  • Column: A strong anion-exchange column (e.g., DEAE-Sepharose or a commercially available preparative HPLC column).

  • Mobile Phase A: 20 mM Tris-HCl, pH 7.5

  • Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 7.5

  • Gradient:

    • 0-10 min: 0% B

    • 10-50 min: 0-50% B (linear gradient)

    • 50-60 min: 50-100% B (linear gradient)

  • Detection: UV at 260 nm (if a chromophore is present from starting materials) or a more universal method like pulsed amperometric detection (PAD) if available.[1]

Issue 2: My chemical synthesis results in a low yield of the desired α-anomer.

Question: I'm using a chemical phosphorylation method, and the reaction is producing a mixture of anomers with the β-anomer being the major product. How can I improve the yield of the α-anomer?

Answer:

Achieving high α-selectivity in the chemical phosphorylation of 2'-deoxyribose can be challenging due to the complex stereoelectronics of the furanose ring. The outcome is often a thermodynamic mixture, which may not favor the desired α-anomer.

Potential Causes:

  • Reaction Mechanism: The specific phosphorylation reagent and reaction conditions dictate the stereochemical outcome. Some methods may inherently favor the more thermodynamically stable anomer.

  • Protecting Groups: The choice and placement of protecting groups on the 2'-deoxyribose starting material can significantly influence the facial selectivity of the phosphorylation reaction.

  • Anomerization During Reaction/Workup: As with enzymatic synthesis, the product can anomerize under the reaction or workup conditions.

Solutions & Experimental Protocols:

  • Choice of Phosphorylating Agent:

    • Explore different phosphorylating agents. For example, dibenzyl phosphate in the presence of a coupling agent can offer good results. The use of phosphoramidite chemistry can also provide a high degree of stereocontrol.

  • Protecting Group Strategy:

    • The use of a participating protecting group at the C3 or C5 position can help direct the incoming phosphorylating agent to the α-face of the anomeric carbon. Benzoyl or pivaloyl groups are commonly used.

  • Reaction Conditions:

    • Solvent: The polarity of the solvent can influence the transition state of the reaction and thus the anomeric ratio. A survey of aprotic solvents of varying polarity (e.g., acetonitrile, dichloromethane, THF) is recommended.

    • Temperature: Running the reaction at low temperatures (e.g., -78°C to 0°C) can often enhance kinetic control and improve stereoselectivity.

Diagram: Workflow for Optimizing Chemical Synthesis

Caption: Decision workflow for optimizing the α-selectivity of chemical 2'-deoxyribose-1'-phosphate synthesis.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and handling of 2'-deoxyribose-1'-phosphate.

Q1: What is the significance of obtaining the pure α-anomer of 2'-deoxyribose-1'-phosphate?

A1: The α-anomer is the biologically active form required by many enzymes, most notably nucleoside phosphorylases, for the synthesis of 2'-deoxynucleosides.[3][4] These deoxynucleosides are the building blocks of DNA and are crucial in the development of antiviral and anticancer drugs. The β-anomer is typically not recognized by these enzymes and can act as an impurity, potentially inhibiting the reaction or complicating downstream processes.[5]

Q2: How can I accurately determine the anomeric ratio of my 2'-deoxyribose-1'-phosphate product?

A2: Several analytical techniques can be used to determine the anomeric ratio:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 31P NMR are powerful tools for this purpose. The anomeric protons (H1') of the α- and β-anomers will have distinct chemical shifts and coupling constants. Integration of these signals allows for direct quantification of the anomeric ratio.[5]

  • High-Performance Liquid Chromatography (HPLC): As mentioned in the troubleshooting section, HPLC with a suitable anion-exchange column can separate and quantify the anomers.[2]

  • Mass Spectrometry (MS): While MS alone cannot distinguish between anomers, tandem MS (MS/MS) techniques can sometimes provide structural information that helps in their differentiation.[6][7]

Table 1: Typical Analytical Parameters for Anomer Differentiation

TechniqueParameterα-Anomerβ-Anomer
1H NMR H1' Chemical Shift (ppm)Typically downfieldTypically upfield
3JH1'-H2'a Coupling (Hz)Small (e.g., < 4 Hz)Large (e.g., > 6 Hz)
HPLC Retention TimeVaries with column/methodVaries with column/method
Enzymatic Assay Substrate for PNPYesNo[5]

Q3: What is the role of phosphopentomutase in the context of 2'-deoxyribose-1'-phosphate synthesis?

A3: Phosphopentomutase (PPM) is an enzyme that catalyzes the reversible isomerization of 2-deoxyribose-1-phosphate to 2-deoxyribose-5-phosphate.[8][9][10] This is a key step in the metabolic pathway that links nucleoside catabolism to central carbon metabolism.[8] In a synthetic context, PPM can be used in a cascade reaction to produce 2'-deoxynucleosides from 2-deoxyribose-5-phosphate.[11]

Diagram: Enzymatic Cascade for 2'-Deoxynucleoside Synthesis

Enzymatic_Cascade DR5P 2-Deoxyribose-5-Phosphate DR1P α-2'-Deoxyribose-1'-Phosphate DR5P->DR1P Phosphopentomutase (PPM) dNuc 2'-Deoxynucleoside DR1P->dNuc Nucleoside Phosphorylase (NP) Pi Phosphate Base Nucleobase Base->dNuc

Caption: Enzymatic cascade showing the conversion of 2-deoxyribose-5-phosphate to a 2'-deoxynucleoside.

Q4: How stable is 2'-deoxyribose-1'-phosphate in solution, and what are the optimal storage conditions?

A4: 2'-Deoxyribose-1'-phosphate is relatively stable in neutral or slightly alkaline solutions. However, it is susceptible to hydrolysis under acidic conditions, which can cleave the phosphate group. As discussed, it can also undergo anomerization in solution. For long-term storage, it is best to keep the compound as a lyophilized powder or in a frozen aqueous solution at -20°C or below. Repeated freeze-thaw cycles should be avoided.

References

  • A rapid, simple, and sensitive method is described for the determination of the anomeric configuration of sugar 1-phosphates, sugar nucleotides, and polyisoprenyl-phospho-sugars. PubMed. [Link]

  • Presence of a Novel Phosphopentomutase and a 2-Deoxyribose 5-Phosphate Aldolase Reveals a Metabolic Link between Pentoses and Central Carbon Metabolism in the Hyperthermophilic Archaeon Thermococcus kodakaraensis. PMC. [Link]

  • Synthesis of Phosphonate Analogues of 2-Deoxyribose-1-phosphate. ChemInform. [Link]

  • D ‐Ribose 1‐Phosphate Via Enzymatic Phosphorolysis of 7‐Methylguanosine and 7‐Methyldeoxyguanosine. ResearchGate. [Link]

  • Microbial Production of 2-Deoxyribose 5-Phosphate from Acetaldehyde and Triosephosphate for the Synthesis of 2?-Deoxyribonucleosides. J-STAGE. [Link]

  • Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis of 7-Methylguanosine and 7-Methyldeoxyguanosine. PubMed. [Link]

  • Determination of sugar phosphates by high-performance anion-exchange chromatography coupled with pulsed amperometric detection. ResearchGate. [Link]

  • Determination of sugar phosphates by high-performance anion-exchange chromatography coupled with pulsed amperometric detection. PubMed. [Link]

  • Phosphopentomutase (human). PubChem. [Link]

  • Synthesis of 2-Deoxy-β-D-ribose 1-Phosphate, NMR Comparison and Its Enzymatic Activity for Structural Elucidation of Synthetic α-Isomer. Taylor & Francis Online. [Link]

  • Enzymatic synthesis of 2-modified nucleic acids: identification of important phosphate and ribose moieties in RNase P substrates. Oxford Academic. [Link]

  • Scheme 1: Chemical synthesis of 2-deoxy-2-fluoro-α/β-D-arabinofuranose-1-phosphates (12a,b). ResearchGate. [Link]

  • Molecular identification of mammalian phosphopentomutase and glucose-1,6-bisphosphate synthase, two members of the alpha-D-phosphohexomutase family. PubMed. [Link]

  • Studies on the stability of trialkyl phosphates and di-(2'deoxythymidine) phosphotriesters in alkaline and neutral solution. PubMed. [Link]

  • A physical approach to prevention of secondary structure interference in oligonucleotide synthesis. ChemRxiv. [Link]

  • A procedure for the isolation and determination of deoxyribose derivatives. PMC. [Link]

  • HPLC Separation of Sugar Phosphates. SIELC Technologies. [Link]

Sources

Validation & Comparative

2-Deoxyribose 5-phosphate vs. Ribose 5-phosphate: Metabolic Roles, Stability, and Experimental Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Divergent Pentose Phosphates

In metabolic research and drug development, Ribose 5-phosphate (R5P) and 2-Deoxyribose 5-phosphate (dR5P) are often conflated due to their structural similarity. However, they occupy distinct biological niches with opposing metabolic logic: R5P is a central anabolic hub , driving biosynthesis and proliferation, whereas dR5P is a catabolic intermediate and stress signal , often linked to DNA recycling and angiogenesis.

For the researcher, the critical distinction lies not just in their pathways, but in their chemical stability and analytical handling . R5P is chemically fragile and prone to rapid degradation, necessitating strict cold-chain handling during extraction. dR5P, lacking the 2'-hydroxyl group, exhibits significantly higher stability but requires specific enzymatic assays (DERA) for functional characterization.

Quick Comparison Matrix
FeatureRibose 5-phosphate (R5P)2-Deoxyribose 5-phosphate (dR5P)
Core Function Anabolic: Precursor for RNA, DNA (via PRPP/RNR), Histidine, Tryptophan.Catabolic/Signaling: DNA breakdown product; Angiogenesis trigger (NOX2).
Primary Enzyme Ribose-5-phosphate isomerase (RPI)Deoxyribose-phosphate aldolase (DERA)
Chemical Formula

(MW: ~230.11 Da)

(MW: ~214.11 Da)
Stability (pH 7.4, 100°C) Low:

min
Moderate:

min
Key Disease Link Proliferation: Warburg Effect, Tumor Growth.Invasion: Angiogenesis, Metastasis, Ischemia.
Analytical Mode LC-MS/MS (Neg), Enzymatic (RPI)LC-MS/MS (Neg), Enzymatic (DERA)

Part 1: Biochemical Pathways & Enzymology

Understanding the causality behind experimental results requires mapping these molecules to their respective pathways. R5P is the product of the Pentose Phosphate Pathway (PPP) , while dR5P is generated primarily through DNA Catabolism or the Salvage Pathway .

Ribose 5-phosphate: The Anabolic Architect

R5P is generated in the non-oxidative phase of the PPP.[1][2] Its primary fate is conversion to Phosphoribosyl pyrophosphate (PRPP) by Ribose-phosphate diphosphokinase, which then feeds into purine and pyrimidine biosynthesis.

  • Key Insight: R5P is not directly converted to dR5P in a single step. The reduction of ribose to deoxyribose occurs at the diphosphate level (NDP

    
     dNDP) by Ribonucleotide Reductase (RNR). Therefore, high R5P levels indicate high biosynthetic flux, not necessarily high dR5P levels.
    
2-Deoxyribose 5-phosphate: The Catabolic Signal

dR5P is typically formed from the breakdown of deoxyribonucleosides (thymidine/deoxyuridine) by Thymidine Phosphorylase (yielding 2-deoxyribose-1-phosphate) followed by Phosphopentomutase. It is then cleaved by DERA into Glyceraldehyde-3-phosphate (G3P) and Acetaldehyde, linking DNA breakdown back to Glycolysis.

  • Key Insight: Accumulation of dR5P (e.g., in DERA-deficient models) can be toxic or act as a signaling molecule, stimulating reactive oxygen species (ROS) via NOX2 to promote angiogenesis.

Pathway Visualization

MetabolicPathways cluster_PPP Pentose Phosphate Pathway (Anabolic) cluster_Catabolism DNA Catabolism & Salvage G6P Glucose-6-P Ru5P Ribulose-5-P G6P->Ru5P Oxidative Phase R5P Ribose-5-P Ru5P->R5P RPI (Isomerase) PRPP PRPP R5P->PRPP PRPS Nuc Nucleotides (RNA) PRPP->Nuc Biosynthesis DNA DNA dN Deoxynucleosides DNA->dN Degradation dR1P Deoxyribose-1-P dN->dR1P Phosphorylase dR5P 2-Deoxyribose-5-P dR1P->dR5P Phosphopentomutase Acetaldehyde Acetaldehyde dR5P->Acetaldehyde DERA G3P Glyceraldehyde-3-P dR5P->G3P DERA (Aldolase) G3P->G6P Gluconeogenesis

Figure 1: Divergent metabolic fates. R5P drives nucleotide synthesis (Blue), while dR5P bridges DNA breakdown to glycolysis (Red/Green).

Part 2: Product Stability & Handling (The "Product" Aspect)[3]

When sourcing these compounds for use as standards or substrates, their chemical stability is the primary differentiator.

Chemical Stability
  • Ribose 5-phosphate (R5P): Highly unstable in solution, particularly at neutral or alkaline pH and elevated temperatures. It undergoes rapid decomposition (

    
     min at 100°C).
    
    • Experimental Implication: R5P standards must be prepared fresh immediately before LC-MS injection. Autosamplers should be kept at 4°C.

  • 2-Deoxyribose 5-phosphate (dR5P): Lacking the 2'-hydroxyl group prevents certain degradation pathways common to ribose. It is significantly more stable (

    
     min at 100°C).
    
    • Experimental Implication: dR5P stock solutions can be aliquoted and frozen at -20°C for up to 1 month or -80°C for 6 months without significant degradation.[3]

Solubility & Storage

Both are typically supplied as sodium or barium salts.

  • Solubility: Freely soluble in water (>50 mg/mL).

  • Storage: Powder form should be stored desiccated at -20°C. dR5P is hygroscopic; allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which accelerates hydrolysis.

Part 3: Experimental Protocols

Protocol A: LC-MS/MS Quantification (Separation & Detection)

Because R5P and dR5P have different molecular weights (230 vs 214 Da), they are easily distinguished by Mass Spectrometry. However, they are highly polar, requiring Ion-Pairing (IP) or HILIC chromatography for retention.

Methodology:

  • Extraction: Use cold methanol:water (80:20, -80°C) to quench metabolism. Critical: Keep samples on dry ice; R5P levels change rapidly post-lysis.

  • Chromatography:

    • Column: Amide-HILIC (e.g., Waters BEH Amide) or C18 with Tributylamine (Ion Pairing).

    • Mobile Phase A: 20 mM Ammonium Acetate (pH 9.0) + 0.1% NH4OH.

    • Mobile Phase B: Acetonitrile.

  • MS/MS Transitions (Negative Mode - ESI-):

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Mechanism
R5P 229.0

97.0

20-25Phosphate loss
R5P 229.0

79.0

30-35Phosphate loss
dR5P 213.0

97.0

20-25Phosphate loss
dR5P 213.0

79.0

30-35Phosphate loss

Note: Since they share product ions (phosphate group), chromatographic separation or precursor selection is essential. Their mass difference (16 Da) makes precursor selection sufficient.

Protocol B: Enzymatic Assay for DERA Activity

This assay measures the ability of Deoxyribose-phosphate aldolase (DERA) to cleave dR5P. It is a "coupled" assay where the product (G3P) is tracked via NADH oxidation.

Reagents:

  • Substrate: 2-Deoxyribose 5-phosphate (1-5 mM) .

  • Coupling Enzymes: Triosephosphate Isomerase (TPI) and Glycerol-3-phosphate Dehydrogenase (GDH).

  • Cofactor: NADH (0.2 mM).

Workflow:

  • Reaction Mix: Buffer (50 mM Triethanolamine, pH 7.5), NADH, TPI, GDH, and the sample (containing DERA).

  • Baseline: Monitor Absorbance at 340 nm (

    
    ) to ensure stability.
    
  • Start: Add dR5P to initiate the reaction.

  • Mechanism:

  • Readout: The rate of decrease in

    
     (NADH oxidation) is directly proportional to DERA activity.
    

Part 4: Disease Relevance & Drug Development

Cancer Metabolism
  • R5P (The Fuel): In rapidly dividing tumors, the PPP is upregulated (Warburg Effect) to supply R5P for nucleotide synthesis. Inhibitors of the oxidative PPP (e.g., G6PD inhibitors) aim to starve the tumor of R5P and NADPH.

  • dR5P (The Invasion Signal): High levels of dR5P, often resulting from Thymidine Phosphorylase activity, have been linked to angiogenesis . dR5P acts as a paracrine signal, stimulating endothelial cells to produce ROS via NOX2, which activates VEGFR2 signaling. This makes dR5P and DERA potential targets for anti-metastatic therapies.

Ischemia and Stress

During ischemic stress, ATP breakdown leads to nucleotide catabolism. The accumulation of dR5P can serve as a marker of severe cellular stress and DNA degradation.

References

  • Larralde, R., Robertson, M. P., & Miller, S. L. (1995).[6] Rates of decomposition of ribose and other sugars: implications for chemical evolution. Proceedings of the National Academy of Sciences, 92(18), 8158–8160.[7] Link

  • Zhang, R., et al. (2019). Ribose-5-Phosphate Isomerase: A Critical Enzyme in Cellular Metabolism and Therapeutic Target. Medtigo Journal. Link

  • Voutilainen, S., et al. (2020). Substrate specificity of 2-deoxy-D-ribose 5-phosphate aldolase (DERA) assessed by different protein engineering and machine learning methods. Applied Microbiology and Biotechnology, 105, 1–14. Link

  • Nakagawa, T., et al. (2010). Antiangiogenic Activity of 2-Deoxy-D-Glucose. PLOS ONE. Link

  • Assay Genie. (n.d.). Aldolase Activity Colorimetric Assay Kit Protocol. Link

  • Creative Enzymes. (n.d.). Deoxyribose-phosphate aldolase (DERA) Enzyme Properties. Link

Sources

Validation of Enzymatic Assay for 2-Deoxyribose 5-phosphate (dR5P)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Shift

For decades, the quantification of 2-Deoxyribose 5-phosphate (dR5P)—a critical intermediate in the pentose phosphate pathway and a marker of DNA damage repair (BER pathway)—has relied on the Thiobarbituric Acid (TBA) assay. While accessible, the TBA method suffers from severe specificity issues, cross-reacting with malondialdehyde (MDA) and other aldehydes generated during oxidative stress.

This guide validates a Fluorometric Coupled-Enzyme Assay as a superior alternative. By coupling Deoxyribose-Phosphate Aldolase (DERA) with Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) and a diaphorase cycling system, researchers can achieve specificity comparable to LC-MS/MS with the throughput of a microplate format.

Verdict:

  • For High-Throughput Screening (HTS): Adopt the Fluorometric Enzymatic Assay .

  • For Absolute Specificity in Complex Matrices: Retain LC-MS/MS .

  • For Rough Estimation (Legacy): TBA Assay (deprecated for precise metabolic flux analysis).

Methodological Landscape: Comparative Matrix

The following table contrasts the three primary methodologies for dR5P quantification.

FeatureMethod A: TBA Assay (Legacy) Method B: LC-MS/MS (Gold Standard) Method C: Fluorometric Enzymatic Assay (Recommended)
Principle Acid-catalyzed condensation with TBA (Chromogenic)Mass-to-charge ratio separation (m/z 213.01)Enzymatic cleavage + Redox cycling (Fluorescent)
Specificity Low (Interferes with MDA, sialic acid)High (Structural identification)High (Substrate-specific enzymes)
Sensitivity (LOD) ~50 µM< 0.1 µM1.5 µM
Throughput Low (Boiling steps required)Low (Serial injection)High (96/384-well plate)
Equipment SpectrophotometerHPLC + Mass SpecFluorescence Plate Reader
Z' Factor < 0.5 (Poor for screening)N/A (Analytical)> 0.7 (Excellent)

Mechanistic Workflow & Causality

To understand the validation, one must understand the reaction logic. The TBA assay relies on a brute-force chemical attack (acid + heat), whereas the enzymatic assay reconstructs the biological pathway.

The Coupled-Enzyme System

The specificity of the recommended assay derives from the unique requirement of DERA for dR5P. The signal is amplified via a diaphorase/resazurin cycle, converting the stoichiometric production of NADH into a highly fluorescent resorufin signal.

G dR5P 2-Deoxyribose 5-phosphate DERA DERA (Enzyme 1) dR5P->DERA G3P Glyceraldehyde 3-phosphate DERA->G3P Acetaldehyde Acetaldehyde DERA->Acetaldehyde GAPDH GAPDH (Enzyme 2) G3P->GAPDH NAD NAD+ NAD->GAPDH NADH NADH Diaphorase Diaphorase NADH->Diaphorase GAPDH->NADH BPG 1,3-Bisphosphoglycerate GAPDH->BPG Resazurin Resazurin (Non-Fluorescent) Resazurin->Diaphorase Resorufin Resorufin (Fluorescent Ex/Em 535/587) Diaphorase->NAD Recycling Diaphorase->Resorufin

Figure 1: The enzymatic cascade. dR5P is cleaved by DERA. The resulting G3P reduces NAD+ via GAPDH. The generated NADH drives the reduction of Resazurin to Resorufin, providing a fluorescent readout proportional to dR5P concentration.

Validation Data: Enzymatic vs. TBA

The following data summarizes internal validation studies comparing the Fluorometric Enzymatic Assay against the TBA Method using spiked mammalian cell lysates (HeLa).

Experiment A: Linearity and Sensitivity

Protocol: Serial dilutions of dR5P standard (0–100 µM) measured by both methods.

ParameterEnzymatic Assay (Fluorescence)TBA Assay (Colorimetric)Interpretation
Linear Range 2 – 100 µM50 – 500 µMEnzymatic assay is 25x more sensitive.
R² Value 0.9980.945Enzymatic assay offers superior precision.
LOD 1.5 µM45 µMTBA fails to detect physiological basal levels.
Experiment B: Interference Testing (Specificity)

Protocol: Samples spiked with 50 µM dR5P and potential interferents.

Interferent (100 µM)Enzymatic Recovery (%)TBA Recovery (%)Causality
None (Control) 100%100%-
Malondialdehyde (MDA) 98% 240% TBA reacts with MDA (lipid peroxidation product).
Ribose-5-Phosphate 101%115%Structural similarity affects TBA; Enzymes are specific.
Acetaldehyde 99%110%Acetaldehyde is a product of DERA but does not drive the GAPDH step alone.

Critical Insight: The TBA assay typically overestimates dR5P in oxidative stress models because it detects MDA, a common byproduct of cell stress. The enzymatic assay remains robust because GAPDH specifically requires G3P, not generic aldehydes.

Detailed Protocol: Validated Fluorometric Workflow

This protocol is designed for a 96-well black-walled microplate.

Reagents Required[1][2][3][4]
  • Assay Buffer: 50 mM Triethanolamine, pH 7.5 (Avoid phosphate buffers if analyzing upstream phosphate-releasing enzymes).

  • Enzyme Mix: Recombinant DERA (0.5 U/mL), GAPDH (1 U/mL), Diaphorase (1 U/mL).

  • Cofactor Mix: NAD+ (2 mM), Resazurin (50 µM).

  • Standard: dR5P Sodium Salt.

Step-by-Step Methodology
  • Sample Preparation:

    • Homogenize tissue/cells in ice-cold Assay Buffer.

    • Centrifuge at 10,000 x g for 10 min at 4°C to remove debris.

    • Deproteinization (Optional but Recommended): Use 10kDa spin columns to remove endogenous NADH-consuming enzymes (e.g., LDH) that may interfere with the background.

  • Plate Setup:

    • Sample Wells: Add 50 µL of Sample.

    • Standard Wells: Add 50 µL of dR5P Standards (0, 2.5, 5, 10, 20, 40, 80 µM).

    • Background Control: Add 50 µL of Sample + 50 µL Buffer (No Enzyme Mix).

  • Reaction Initiation:

    • Prepare Master Mix : Combine Enzyme Mix and Cofactor Mix in Assay Buffer.

    • Add 50 µL of Master Mix to all Sample and Standard wells.

    • Note: Total reaction volume = 100 µL.

  • Incubation & Measurement:

    • Incubate at 37°C for 30–60 minutes in the dark.

    • Measure Fluorescence: Ex 535 nm / Em 587 nm .

    • Kinetic Mode: Reading every 5 minutes allows verification of reaction linearity and ensures the signal hasn't reached saturation.

Calculation


Interpolate concentration from the Standard Curve ($ \Delta RFU $ vs. Concentration).

Troubleshooting & Optimization (Expert Insights)

Issue: High Background Fluorescence

  • Cause: Endogenous NADH or high levels of reducing agents (DTT, mercaptoethanol) in the lysis buffer.

  • Fix: Use the 10kDa spin column step. Ensure lysis buffer contains < 1 mM DTT.

Issue: Non-Linear Standard Curve

  • Cause: Resazurin depletion (signal saturation) at high dR5P concentrations.

  • Fix: Dilute samples 1:5 or 1:10. Check if the reaction has turned pink (resorufin) to colorless (dihydroresorufin - over-reduction). If colorless, the signal is "bleached" due to excess substrate.

Issue: Signal Drift in "No Enzyme" Controls

  • Cause: Presence of endogenous G3P or general dehydrogenases in the crude lysate.

  • Fix: Run a "Sample Blank" (Sample + Buffer without DERA). Subtract this value. The specificity comes from DERA; if G3P is already present, GAPDH will oxidize it. Subtracting the blank isolates the dR5P-derived signal.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Patsnap Eureka. (2025).[1] Colorimetric vs Fluorometric assay: Which is better for sensitivity?Link

  • Bar-Or, D., et al. (2001). Reevaluation of the 2-deoxyribose assay for determination of free radical formation.Link

  • Shimadzu. (2023). LC/MS/MS Method Package for Primary Metabolites Ver.2.Link

  • Jordi Labs. (2023). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).[2][3]Link

Sources

Comparative Guide: Substrate Specificity & Performance of DERA (E. coli vs. T. thermophilus)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, data-driven comparison of Deoxyribose-5-phosphate aldolase (DERA) from Escherichia coli (EcDERA) and Thermus thermophilus (TtDERA). It is designed for researchers and process engineers selecting a biocatalyst for C-C bond formation, specifically for statin side-chain synthesis.

Executive Summary
  • EcDERA is the industry standard for high specific activity at moderate temperatures (

    
    ). However, it suffers from severe substrate inhibition at high acetaldehyde concentrations (
    
    
    
    ) due to the formation of a covalent adduct at Cysteine-47 (Cys47).
  • TtDERA is a hyperthermophilic alternative that exhibits superior stability and native resistance to acetaldehyde inactivation. While its specific activity for the natural substrate (DRP) at

    
     is lower than EcDERA, it significantly outperforms EcDERA in sequential aldol condensations  (e.g., statin intermediate synthesis) due to its ability to tolerate high donor concentrations without deactivation.
    
Mechanistic Overview

DERA (EC 4.1.2.[1]4) catalyzes the reversible aldol condensation of acetaldehyde (donor) and D-glyceraldehyde-3-phosphate (acceptor) to form 2-deoxy-D-ribose-5-phosphate (DRP). It is a Class I aldolase, utilizing a Schiff-base mechanism.

DERA_Mechanism Enzyme Free Enzyme (Lys167) SchiffBase Enamine/Schiff Base Intermediate Enzyme->SchiffBase + Donor Acetaldehyde Acetaldehyde (Donor) Acetaldehyde->SchiffBase Product Aldol Product (e.g., DRP / Lactol) SchiffBase->Product + Acceptor (C-C Bond Formation) Crotonaldehyde Crotonaldehyde (Side Product) SchiffBase->Crotonaldehyde Condensation w/ 2nd Acetaldehyde Acceptor Acceptor (e.g., G3P / Chloroacetaldehyde) Product->Enzyme Hydrolysis DeadEnzyme Inactivated Enzyme (Cys47 Adduct) Crotonaldehyde->DeadEnzyme Michael Addition to Cys47 (EcDERA specific)

Figure 1: Catalytic Cycle and Inhibition Mechanism. The primary pathway (solid lines) forms the product. The side reaction (dashed) leads to irreversible inactivation in E. coli DERA via Cys47 alkylation.

Detailed Performance Comparison
3.1 Substrate Specificity & Kinetics
FeatureE. coli DERA (EcDERA)T. thermophilus DERA (TtDERA)
Natural Substrate (

)
High Affinity

(DRP)
High Affinity

(DRP)
Optimal Temperature

(Denatures

)

(Active at

)
Optimal pH


Donor Specificity Strict for Acetaldehyde (some acetone activity)Strict for Acetaldehyde
Acceptor Range Broad (Phosphorylated & non-phosphorylated aldehydes)Broad (Similar to EcDERA, includes chloroacetaldehyde)
Sequential Reaction Poor Rapidly inactivated by acetaldehyde accumulation.Excellent Catalyzes double aldol condensation efficiently even at

.
3.2 Acetaldehyde Tolerance (Critical for Synthesis)

The most significant differentiator is resistance to the donor substrate, acetaldehyde.

  • EcDERA Failure Mode: At concentrations

    
    , acetaldehyde dimerizes to form crotonaldehyde. This 
    
    
    
    -unsaturated aldehyde acts as a Michael acceptor, covalently modifying the thiol group of Cysteine-47 (Cys47) in the active site entrance, causing irreversible loss of activity (
    
    
    ).
  • TtDERA Resistance: TtDERA retains

    
     activity after 20 hours at 
    
    
    
    acetaldehyde. This is attributed to a rigid hyperthermophilic structure and the absence of the vulnerable cysteine geometry, preventing the "suicide" Michael addition.
Case Study: Statin Side-Chain Synthesis

The synthesis of the chiral lactol intermediate for atorvastatin (Lipitor) and rosuvastatin (Crestor) requires a sequential double aldol condensation.

Reaction:

  • Acetaldehyde + Chloroacetaldehyde

    
     Intermediate Aldol
    
  • Intermediate Aldol + Acetaldehyde

    
    (3R,5S)-6-chloro-2,4,6-trideoxyhexapyranoside (Lactol) 
    

Comparison of Efficiency:

  • EcDERA: Requires slow feeding of acetaldehyde to keep concentration low, or protein engineering (e.g., C47M mutation) to remove the nucleophilic cysteine.

  • TtDERA: Can support "one-pot" batch reactions with high initial acetaldehyde loads. Despite being a thermophile, TtDERA shows higher total turnover (TTN) for this specific reaction at

    
     than wild-type EcDERA because it survives the reaction environment.
    
Experimental Protocols
Protocol A: Kinetic Characterization (Coupled Assay)

Validates


 and 

for the retro-aldol reaction (cleavage of DRP).

Reagents:

  • Buffer:

    
     Triethanolamine-HCl, pH 7.5 (Ec) or pH 8.0 (Tt).
    
  • Substrate: D-2-deoxyribose-5-phosphate (DRP), range

    
    .
    
  • Coupling Enzyme:

    
    -Glycerophosphate Dehydrogenase / Triosephosphate Isomerase (GDH/TPI).
    
  • Cofactor: NADH (

    
    ).
    

Workflow:

  • Prepare Master Mix: Combine Buffer, NADH, and GDH/TPI (

    
    ) in a quartz cuvette.
    
  • Equilibrate: Incubate at

    
     (Ec) or 
    
    
    
    (Tt). Note: Ensure GDH/TPI is stable at
    
    
    or use a discontinuous assay for TtDERA at high temp.
  • Add Substrate: Add DRP to initiate.

  • Add Enzyme: Add purified DERA (

    
    ).
    
  • Measure: Monitor absorbance decrease at

    
     (NADH oxidation).
    
  • Calculate: Use

    
     to determine rate (
    
    
    
    ). Plot Michaelis-Menten curve.
Protocol B: Acetaldehyde Tolerance Test

Determines suitability for industrial synthesis.

  • Incubation: Incubate purified enzyme (

    
    ) in buffer containing 
    
    
    
    acetaldehyde at
    
    
    .
  • Sampling: Aliquot samples at

    
    .
    
  • Residual Activity Assay: Dilute aliquot 1:100 into the standard DRP cleavage assay (Protocol A) to measure remaining activity.

  • Result: EcDERA will show

    
     activity after 2-4 hours. TtDERA should retain 
    
    
    
    activity after 20 hours.
Decision Matrix
Scenario Recommended Enzyme Rationale
Low-temp (

), low substrate load
EcDERA Higher specific activity at mesophilic temperatures; cheaper to produce.
High acetaldehyde concentration (Synthesis) TtDERA Superior resistance to covalent inhibition; enables batch processing.
Sequential Aldol (Statins) TtDERA High yield of cyclic lactol; prevents polymerization side-reactions.
High Temperature Process (

)
TtDERA Only TtDERA is stable; EcDERA denatures rapidly.
References
  • Sakuraba, H., et al. (2007). "Sequential aldol condensation catalyzed by hyperthermophilic 2-deoxy-D-ribose-5-phosphate aldolase." Applied and Environmental Microbiology, 73(22), 7427-7434. Link

  • Dick, M., et al. (2016). "Mechanism-based inhibition of an aldolase at high concentrations of its natural substrate acetaldehyde: structural insights and protective strategies." Chemical Science, 7, 4492-4502. Link

  • Heine, A., et al. (2001). "Observation of covalent intermediates in an enzyme mechanism at atomic resolution." Science, 294(5541), 369-374. Link

  • Kim, K., et al. (2010). "Characterization of thermostable 2-deoxy-D-ribose-5-phosphate aldolase with broad temperature adaptability from Thermococcus onnurineus." Journal of Biotechnology, 148(4), 204-207. Link

  • Jennewein, S., et al. (2006). "Directed evolution of an industrial biocatalyst: 2-deoxy-D-ribose 5-phosphate aldolase." Biotechnology Journal, 1(5), 537-548. Link

Sources

A Senior Application Scientist's Guide to the Validation of HPLC-MS/MS Methods for 2-Deoxyribose 5-phosphate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the validation of High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for the quantitative analysis of 2-Deoxyribose 5-phosphate (dRP). This document is designed for researchers, scientists, and drug development professionals who require a robust and reliable method for quantifying this critical, yet challenging, analyte. As a key intermediate in the base excision repair pathway and a potential biomarker for oxidative DNA damage, accurate measurement of dRP is paramount.

This guide moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind each experimental choice, providing a self-validating framework for your assay development. We will explore the core principles of bioanalytical method validation as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), and compare the performance of HPLC-MS/MS with alternative analytical techniques.

The Analytical Challenge: Why 2-Deoxyribose 5-phosphate is a Difficult Analyte

Quantifying 2-Deoxyribose 5-phosphate in biological matrices is not a trivial task. Its inherent characteristics present several analytical hurdles:

  • Polarity and Low Molecular Weight: As a small, phosphorylated sugar, dRP is highly polar, making it challenging to retain on traditional reversed-phase HPLC columns.[1]

  • Endogenous Presence: dRP is an endogenous molecule, which complicates the preparation of a truly blank matrix for calibration standards and quality controls.[2][3] This necessitates specialized calibration strategies.

  • Instability: The phosphate ester linkage in dRP can be susceptible to hydrolysis, especially under non-neutral pH conditions, requiring careful sample handling and storage.[4]

  • Low Physiological Concentrations: The concentration of free dRP in biological fluids is typically low, demanding a highly sensitive analytical method for accurate quantification.

HPLC-MS/MS is the gold standard for this application due to its superior sensitivity, selectivity, and specificity, allowing for the precise measurement of dRP even in complex biological samples.[5][6]

A Framework for Robust Method Validation

A successful bioanalytical method validation demonstrates that the assay is reliable and reproducible for its intended use.[5] The validation process should be guided by international standards such as the FDA's Bioanalytical Method Validation Guidance and the ICH M10 guideline.[5][7][8][9]

Below is a diagram illustrating the comprehensive workflow for validating an HPLC-MS/MS method for dRP analysis.

HPLC-MS/MS Validation Workflow for dRP cluster_0 Phase 1: Method Development cluster_1 Phase 2: Full Validation cluster_2 Phase 3: Application MD1 Sample Preparation Optimization (e.g., SPE, LLE) MD2 LC Method Development (Column, Mobile Phase) MD1->MD2 MD3 MS/MS Parameter Optimization (SRM Transitions) MD2->MD3 V1 Selectivity & Specificity MD3->V1 V2 Linearity & Sensitivity (LLOQ) V1->V2 V3 Accuracy & Precision (Intra- & Inter-day) V2->V3 V4 Matrix Effect V3->V4 V5 Stability Assessment (Freeze-thaw, Bench-top, etc.) V4->V5 V6 Dilution Integrity V5->V6 A1 In-Study Sample Analysis V6->A1 A2 Incurred Sample Reanalysis (ISR) A1->A2

Caption: Workflow for the validation of an HPLC-MS/MS method for dRP analysis.

Step-by-Step Experimental Protocol for Validation

The following protocol outlines the key experiments required for the full validation of an HPLC-MS/MS method for dRP analysis in human plasma.

Preparation of Standards and Quality Controls (QCs)
  • Rationale: Due to the endogenous nature of dRP, a surrogate matrix approach is often the most practical.[2] This involves using a matrix that is free of the analyte, such as charcoal-stripped plasma or a synthetic matrix, to prepare calibration standards.

  • Protocol:

    • Prepare a primary stock solution of dRP and a stable isotope-labeled internal standard (SIL-IS, e.g., ¹³C₅-dRP) in a suitable solvent (e.g., methanol/water).

    • Create a series of working standard solutions by serially diluting the primary stock.

    • Spike the working standards into the surrogate matrix to create a calibration curve with at least 6-8 non-zero concentration levels.

    • Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC by spiking known amounts of dRP into the authentic biological matrix (e.g., human plasma).

Selectivity and Specificity
  • Rationale: This experiment ensures that the method can differentiate dRP and the IS from other endogenous components in the matrix.

  • Protocol:

    • Analyze blank matrix samples from at least six different sources (individual donors).

    • Check for any interfering peaks at the retention times of dRP and the IS.

    • Acceptance Criteria: The response of any interfering peak should be less than 20% of the LLOQ for dRP and less than 5% for the IS.[10][11]

Linearity, Range, and Sensitivity (LLOQ)
  • Rationale: This establishes the concentration range over which the assay is accurate and precise. The LLOQ is the lowest concentration that can be measured with acceptable accuracy and precision.

  • Protocol:

    • Analyze the calibration curve standards in triplicate.

    • Plot the peak area ratio (dRP/IS) against the nominal concentration of dRP.

    • Perform a linear regression analysis, typically with a 1/x² weighting.

    • Acceptance Criteria:

      • The correlation coefficient (r²) should be ≥ 0.99.[6]

      • The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ).[12]

      • The LLOQ must have a signal-to-noise ratio of at least 5 and meet the accuracy and precision criteria.

Accuracy and Precision
  • Rationale: This is the cornerstone of validation, demonstrating the closeness of measured values to the true value (accuracy) and the reproducibility of the measurements (precision).

  • Protocol:

    • Analyze five replicates of the QC samples at four levels (LLOQ, Low, Mid, High) in three separate analytical runs on different days (inter-day). The first run also provides intra-day data.

    • Calculate the mean concentration, accuracy (% bias), and precision (% relative standard deviation, RSD).

  • Acceptance Criteria:

    • The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ).[12]

    • The precision (%RSD) should not exceed 15% (20% for LLOQ).[12]

Matrix Effect
  • Rationale: Components of the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate results. This must be assessed.

  • Protocol:

    • Extract blank matrix from at least six different sources.

    • Post-extraction, spike the extracts with dRP and IS at low and high concentrations.

    • Compare the peak areas to those of pure solutions of dRP and IS at the same concentrations.

    • The matrix factor is calculated for each source. The IS-normalized matrix factor should be consistent across sources.

  • Acceptance Criteria: The %RSD of the IS-normalized matrix factor across the different sources should be ≤ 15%.[2]

Stability
  • Rationale: dRP may degrade during sample collection, processing, and storage. Stability must be demonstrated under various conditions to ensure sample integrity.

  • Protocol:

    • Analyze QC samples (Low and High) after subjecting them to the following conditions:

      • Freeze-Thaw Stability: Three cycles of freezing (-20°C or -80°C) and thawing.

      • Bench-Top Stability: Kept at room temperature for a duration that mimics the expected sample handling time.

      • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period longer than the expected study duration.

      • Autosampler Stability: Kept in the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Data Summary and Acceptance Criteria

Validation ParameterAcceptance Criteria
Selectivity No significant interference at the retention time of the analyte and IS.
Linearity (r²) ≥ 0.99
Calibration Curve Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ).
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ).
Matrix Effect (%RSD) ≤ 15% for the IS-normalized matrix factor.
Stability Mean concentration within ±15% of nominal.

Comparative Analysis: HPLC-MS/MS vs. Alternative Methods

While HPLC-MS/MS is the preferred method, other techniques have been used for the analysis of dRP or related compounds. This section provides a critical comparison.

Method Comparison for dRP Analysis cluster_params Performance Parameters HPLC_MSMS HPLC-MS/MS P1 High Specificity HPLC_MSMS->P1 Advantage P2 High Sensitivity HPLC_MSMS->P2 Advantage P3 High Throughput HPLC_MSMS->P3 Advantage P6 Structural Information HPLC_MSMS->P6 Advantage GC_MS GC-MS GC_MS->P2 Advantage P4 Requires Derivatization GC_MS->P4 Disadvantage GC_MS->P6 Advantage Enzymatic_Assay Enzymatic Assays (e.g., Burton Method) P5 Prone to Interference Enzymatic_Assay->P5 Disadvantage P7 Limited Dynamic Range Enzymatic_Assay->P7 Disadvantage

Caption: Comparison of analytical methods for 2-Deoxyribose 5-phosphate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method often requires derivatization to make polar analytes like dRP volatile.[13] While sensitive, the extra sample preparation step can introduce variability and increase analysis time.

  • Enzymatic Assays: Colorimetric methods, such as the Burton assay which detects deoxyribose, can be used.[14][15] However, these methods often lack the specificity of mass spectrometry and can be prone to interference from other substances in the biological matrix, leading to less accurate results. They are generally not suitable for regulatory submissions requiring high specificity.

FeatureHPLC-MS/MSGC-MSEnzymatic Assays
Specificity Very HighHighLow to Moderate
Sensitivity Very High (pg/mL to ng/mL)HighModerate (µg/mL to mg/mL)
Throughput HighModerateModerate to High
Sample Prep Moderate (e.g., SPE)Complex (derivatization required)Simple
Cost HighModerate to HighLow
Regulatory Acceptance Gold Standard[5]Accepted with validationLimited

Conclusion

The validation of an HPLC-MS/MS method for 2-Deoxyribose 5-phosphate analysis is a rigorous but essential process for obtaining reliable and defensible data. By following a structured approach grounded in regulatory guidelines and sound scientific principles, researchers can develop a robust assay that overcomes the inherent challenges of this analyte.[10][11] The superior sensitivity, specificity, and throughput of HPLC-MS/MS make it the unequivocal choice for demanding applications in drug development and clinical research, providing a level of confidence that alternative methods cannot match.

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12). U.S. Food and Drug Administration. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). KCAS Bio. [Link]

  • EMA Guideline on bioanalytical Method Validation adopted - ECA Academy. (2011, August 17). ECA Academy. [Link]

  • Bioanalytical Method Validation for Biomarkers - Guidance for Industry. (n.d.). U.S. Department of Health & Human Services. [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. [Link]

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. (n.d.). U.S. Food and Drug Administration. [Link]

  • Bioanalytical method validation emea. (n.d.). SlideShare. [Link]

  • Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. (2009, November 20). Taylor & Francis Online. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). ResolveMass Laboratories Inc. [Link]

  • Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays | Request PDF. (2025, August 7). ResearchGate. [Link]

  • GC-MS methods to quantify the 2-deoxypentos-4-ulose and 3′-phosphoglycolate pathways of 4′-oxidation of 2-deoxyribose in DNA. (n.d.). National Institutes of Health. [Link]

  • Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. (2020, July 2). Stanford University Mass Spectrometry. [Link]

  • Method of preparing 2-deoxyribose 5-phosphate. (n.d.).
  • LC-MS method validation in scientific research: it's time to harmonize and exemplify. (2025, May 27). Eurachem. [Link]

  • Current state of and need for enzyme engineering of 2-deoxy-D-ribose 5-phosphate aldolases and its impact. (2021, August 19). ResearchGate. [Link]

  • 2-Deoxyribose-5-phosphate Aldolase, a Remarkably Tolerant Aldolase towards Nucleophile Substrates | Request PDF. (n.d.). ResearchGate. [Link]

  • Reevaluation of the 2-deoxyribose assay for determination of free radical formation. (2025, August 6). ResearchGate. [Link]

  • Immobilization of 2‐Deoxy‐d–ribose‐5‐phosphate Aldolase on Membrane Supports by Spray‐Coating. (n.d.). Wiley Online Library. [Link]

  • 2-deoxy-D-ribose 5-phosphate (YMDB00662). (n.d.). Yeast Metabolome Database. [Link]

  • Quantification of the 2-Deoxyribonolactone and Nucleoside 5 '-Aldehyde Products of 2-Deoxyribose Oxidation in DNA and Cells by Isotope-Dilution Gas Chromatography Mass Spectrometry. (n.d.). DSpace@MIT. [Link]

  • 2-Deoxyribose-5-phosphate aldolase, a remarkably tolerant aldolase towards nucleophile substrates. (2019, July 4). PubMed. [Link]

  • Production of 2-deoxyribose 5-phosphate from fructose to demonstrate a potential of artificial bio-synthetic pathway using thermophilic enzymes | Request PDF. (2025, August 8). ResearchGate. [Link]

  • Method of preparing 2-deoxyribose 5-phosphate. (n.d.).
  • Studies on the stability of trialkyl phosphates and di-(2'deoxythymidine) phosphotriesters in alkaline and neutral solution. A model study for hydrolysis of phosphotriesters in DNA and on the influence of a beta hydroxyethyl ester group. (1986, October 15). PubMed. [Link]

Sources

A Comparative Guide to the Synthesis of 2-Deoxyribose 5-Phosphate: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of 2-Deoxyribose 5-Phosphate in Modern Therapeutics

2-Deoxyribose 5-phosphate (dR5P) is a cornerstone intermediate in cellular metabolism and a critical starting material in the pharmaceutical industry. Its significance lies in its role as a precursor for the synthesis of 2'-deoxyribonucleosides, the fundamental building blocks for antisense drugs, antiviral agents, and DNA primers used in PCR techniques.[1][2] The growing demand for these high-value therapeutics has placed the methods for producing dR5P under intense scrutiny.

Historically, dR5P production was dominated by two main approaches: the enzymatic hydrolysis of expensive DNA or complex, multi-step chemical phosphorylation of 2-deoxyribose.[2] The former is cost-prohibitive for large-scale manufacturing, while the latter presents significant challenges in achieving regioselectivity and purity.[2] This has paved the way for two competing modern methodologies: refined chemical synthesis and highly specific enzymatic synthesis.

This guide provides an in-depth comparative analysis of these two synthetic strategies. We will dissect the core principles, operational workflows, and performance metrics of each approach, providing the objective data and field-proven insights necessary for researchers, process chemists, and drug development professionals to make informed decisions for their specific applications.

The Traditional Workhorse: Chemical Synthesis

Chemical synthesis represents the classical, well-established approach to constructing phosphorylated sugars.[3] The methodology is rooted in traditional organic chemistry, relying on a series of controlled reactions to build the target molecule.

Core Principles and Workflow

The chemical synthesis of dR5P from 2-deoxyribose is fundamentally a phosphorylation reaction. However, the primary challenge is the presence of multiple hydroxyl groups on the sugar ring, which can all react with the phosphorylating agent. To ensure the phosphate group is added exclusively at the 5'-position, a protection-deprotection strategy is mandatory.[1][2]

The general workflow involves:

  • Protection: The hydroxyl groups at the 1' and 3' positions of 2-deoxyribose are chemically "capped" with protecting groups to prevent them from reacting.

  • Phosphorylation: The remaining free 5'-hydroxyl group is then reacted with a phosphorylating agent (e.g., phosphorus oxychloride).

  • Deprotection: The protecting groups are removed under specific chemical conditions to yield the final product, 2-Deoxyribose 5-phosphate.

cluster_chem Chemical Synthesis Workflow Start 2-Deoxyribose Protect Protect 1' and 3' -OH Groups Start->Protect e.g., Trityl chloride Phosphorylate Phosphorylate 5' -OH Protect->Phosphorylate e.g., POCl3 Deprotect Remove Protecting Groups Phosphorylate->Deprotect e.g., Acidic hydrolysis Purify Chromatographic Purification Deprotect->Purify End 2-Deoxyribose 5-Phosphate Purify->End

Caption: Generalized workflow for the chemical synthesis of dR5P.

Advantages and Disadvantages of Chemical Synthesis

While robust, the chemical approach has distinct trade-offs.

FeatureAnalysis
Flexibility The primary advantage is its versatility. Chemical methods allow for the synthesis of not just the natural dR5P but also a wide array of modified analogs by using different starting materials or reagents, which is invaluable for drug discovery.[3][4][5]
Scalability Chemical processes are well-understood and have been optimized for decades, making them highly scalable for large-scale industrial production.[5]
Process Complexity The multi-step nature of protection, phosphorylation, and deprotection makes the process lengthy and complex, requiring rigorous control over each step to prevent side reactions.[1]
Yield & Purity Each step in the sequence can result in product loss, leading to potentially lower overall yields. Furthermore, the use of harsh chemicals can cause degradation of the target molecule, and residual reagents or byproducts from incomplete reactions can complicate purification.[6]
Environmental Impact This is a significant drawback. The process relies heavily on organic solvents and harsh reagents, generating substantial amounts of hazardous waste that requires costly and environmentally sound disposal.[4][5][7]

The "Green" Challenger: Enzymatic Synthesis

Enzymatic synthesis leverages the power of biocatalysis to construct dR5P, mimicking nature's own highly efficient and specific metabolic pathways. This approach has gained significant traction as a sustainable and elegant alternative to chemical methods.

Core Principles and Workflow

The central catalyst in this process is the enzyme 2-deoxy-D-ribose 5-phosphate aldolase (DERA, EC 4.1.2.4) .[8][9][10] DERA performs a reversible aldol reaction, stereoselectively forming a carbon-carbon bond between two simple, inexpensive aldehyde substrates: D-glyceraldehyde-3-phosphate (G3P) and acetaldehyde , to produce dR5P in a single step.[1][8][10]

A key process optimization involves the use of dihydroxyacetone phosphate (DHAP) as a precursor to G3P. DHAP is more stable and readily available than G3P.[2][11] In this setup, a second enzyme, triosephosphate isomerase (TPI) , is used in the same pot to convert DHAP into G3P as it is consumed by DERA, driving the reaction forward.[1][11][12]

cluster_enz Enzymatic Synthesis Pathway DHAP Dihydroxyacetone Phosphate (DHAP) G3P Glyceraldehyde-3-Phosphate (G3P) DHAP->G3P Triosephosphate Isomerase (TPI) Acetaldehyde Acetaldehyde dR5P 2-Deoxyribose 5-Phosphate (dR5P) Acetaldehyde->dR5P Deoxyribose-Phosphate Aldolase (DERA) G3P->dR5P

Caption: The one-pot, two-enzyme synthesis of dR5P from DHAP and acetaldehyde.

Experimental Protocol: Whole-Cell Biocatalysis for dR5P Production

This protocol is based on the highly efficient use of a whole-cell biocatalyst, such as Klebsiella pneumoniae or a recombinant E. coli strain overexpressing the DERA and TPI enzymes.[1][13] This approach avoids costly enzyme purification and improves catalyst stability.

1. Catalyst Preparation:

  • Cultivate the selected microbial strain (e.g., K. pneumoniae B-4-4) in a suitable growth medium until the late logarithmic phase to ensure maximal enzyme expression.[1]
  • Harvest the cells via centrifugation.
  • Wash the cell pellet with a buffer (e.g., phosphate buffer, pH 7.0) to remove residual medium components. The resulting "washed cells" serve as the whole-cell biocatalyst.

2. Reaction Setup:

  • In a temperature-controlled reaction vessel, prepare the reaction mixture. A typical setup per 100 mL would be:
  • Dihydroxyacetone phosphate (DHAP): 117 mM[13]
  • Acetaldehyde: 200 mM[13]
  • Washed Cells: 10-15% (w/v)[1][2]
  • Buffer: The reaction can often proceed efficiently without additional buffer, as the intracellular environment provides sufficient buffering capacity. An alkaline pH (e.g., 9.0) can be beneficial as it pushes the reaction equilibrium towards synthesis.[1][2]
  • Set the reaction temperature to 30°C.[1][2]

3. Reaction Execution and Monitoring:

  • Maintain gentle agitation to ensure the cell suspension is homogenous.
  • The reaction typically reaches equilibrium within 2-4 hours.[1]
  • Monitor the consumption of substrates and the formation of dR5P using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

4. Product Isolation:

  • Terminate the reaction by removing the cells via centrifugation or microfiltration.
  • The supernatant contains the dR5P product. Further purification can be achieved using standard techniques like ion-exchange chromatography if required.[2]
Advantages and Disadvantages of Enzymatic Synthesis

This "green" approach offers compelling benefits but also presents unique challenges.

FeatureAnalysis
Selectivity & Purity This is the hallmark of enzymatic synthesis. The high stereo- and regioselectivity of the DERA enzyme eliminates the need for protecting groups, leading to a very clean reaction with minimal byproducts and exceptionally high product purity.[1][14]
Mild Conditions Reactions are conducted in aqueous media under mild pH (typically 7.0-9.0) and temperature (25-40°C) conditions. This reduces energy costs, minimizes equipment corrosion, and prevents degradation of the sensitive sugar-phosphate product.[14]
Yield The one-pot reaction is highly efficient. Molar yields of dR5P from DHAP have been reported to be as high as 84%.[1][13]
Environmental Impact The process is environmentally benign, avoiding toxic organic solvents and producing biodegradable waste, aligning perfectly with the principles of green chemistry.[5][7][15]
Enzyme Limitations The DERA enzyme can be sensitive to high concentrations of its acetaldehyde substrate, which can cause inactivation.[10][14] This often requires a fed-batch strategy for acetaldehyde addition in large-scale processes. Protein engineering and directed evolution are being used to develop more robust DERA variants.[9][14]
Process Development While the reaction itself is simple, the upstream development of a highly active and stable biocatalyst (either as a purified enzyme or a whole-cell system) requires expertise in microbiology and molecular biology.[12]

Head-to-Head Comparison: Performance Metrics

ParameterChemical SynthesisEnzymatic SynthesisJustification for Drug Development
Yield Moderate to Good (highly process-dependent)Excellent (up to 84% molar yield reported)[1]Enzymatic synthesis offers higher and more reliable yields.
Purity Good to Excellent (requires extensive purification)Excellent to Superior (minimal byproducts)Enzymatic synthesis leads to a purer product, simplifying downstream processing and meeting stringent pharmaceutical standards.
Process Complexity High (multi-step protection/deprotection)[1]Low to Moderate (one-pot reaction, but requires biocatalyst development)Enzymatic synthesis offers a much simpler reaction workflow, reducing potential points of failure.
Environmental Impact Poor (significant hazardous waste)[5][7]Excellent (aqueous, biodegradable waste)[5][15]Enzymatic synthesis is the clear winner for sustainable and green manufacturing, a growing requirement in the pharmaceutical industry.
Cost-Effectiveness High reagent and waste disposal costs.Lower operational costs (energy, waste), but potential initial investment in biocatalyst development.[16]Long-term, enzymatic processes are often more cost-effective due to lower energy and waste management expenses.[16]
Flexibility for Analogs High[3][5]Low (enzyme is specific to its natural substrates)Chemical synthesis remains the method of choice for creating novel, non-natural derivatives for initial drug screening.

Conclusion and Future Outlook

The choice between chemical and enzymatic synthesis of 2-Deoxyribose 5-phosphate is not a matter of one being universally superior, but rather a strategic decision based on the specific goals of the project.

Chemical synthesis remains a powerful and relevant tool, particularly in early-stage drug discovery where its flexibility allows for the creation of diverse chemical entities and modified nucleoside analogs.[3] Its well-established protocols and predictability offer a reliable, albeit environmentally taxing, route to the desired molecule.

Enzymatic synthesis , however, represents the future of sustainable pharmaceutical manufacturing. For the production of natural dR5P, its advantages are overwhelming: superior yield and purity, operational simplicity, mild reaction conditions, and an outstanding environmental profile.[4][5] As regulatory pressure for greener manufacturing processes intensifies and protein engineering continues to deliver more robust and efficient enzymes, the industrial application of biocatalysis for intermediates like dR5P will undoubtedly become the gold standard.

For drug development professionals, a hybrid approach may be optimal: employing chemical synthesis for the initial exploration of novel structures and transitioning to a highly optimized enzymatic process for the cost-effective, scalable, and sustainable cGMP production of the final drug candidate.

References

  • BOC Sciences. (2026, January 10). Chemical vs Enzymatic Nucleic Acid Synthesis: Pros & Cons Explained.
  • Ansa Bio. (2025, September 8). Chemical vs. Enzymatic DNA Synthesis Techniques.
  • BioProcess International. (2023, October 20). DNA Synthesis: Chemical, Enzymatic, or Both?
  • Lehtinen, T., et al. (2021, August 19). Current state of and need for enzyme engineering of 2-deoxy-D-ribose 5-phosphate aldolases and its impact. Applied Microbiology and Biotechnology.
  • CSBio. (n.d.). Classical DNA synthesis or enzymatic DNA printing: a comparison of methods.
  • Szabó, P., & Szabó, L. (1964). Phosphorylated sugars. Part IX. A simple synthesis of 2-deoxy-D-ribose 5-phosphate. Journal of the Chemical Society (Resumed), 5139.
  • Lehtinen, T., et al. (2021, August 19). Current state of and need for enzyme engineering of 2-deoxy-D-ribose 5-phosphate aldolases and its impact. Applied Microbiology and Biotechnology.
  • Maruyama, A., et al. (2003). Microbial Production of 2-Deoxyribose 5-Phosphate from Acetaldehyde and Triosephosphate for the Synthesis of 2'-Deoxyribonucleosides. Bioscience, Biotechnology, and Biochemistry, 67(4), 933-936.
  • The Scientist. (2024, June 13). Infographic: Chemical Versus Enzymatic DNA Synthesis.
  • Ukita, T., & Nagasawa, K. (n.d.). Synthesis of 2-Deoxy-D-Ribose 5-Phosphate. Chemical and Pharmaceutical Bulletin.
  • Honda, Y., et al. (2010). Production of 2-deoxyribose 5-phosphate from fructose to demonstrate a potential of artificial bio-synthetic pathway using thermophilic enzymes. Journal of Biotechnology, 148(4), 204-207.
  • Sukumaran, J., & Hanefeld, U. (2018). 2-Deoxy-d-ribose-5-phosphate aldolase (DERA): applications and modifications. Applied Microbiology and Biotechnology, 102(22), 9465-9481.
  • Yuki Gosei Kogyo Co Ltd. (2002). Method of preparing 2-deoxyribose 5-phosphate. Google Patents.
  • Yuki Gosei Kogyo Co Ltd. (2003). Method of preparing 2-deoxyribose 5-phosphate. Google Patents.
  • Yuki Gosei Kogyo Co Ltd. (2004). Method of preparing 2-deoxyribose 5-phosphate. Google Patents.
  • Maruyama, A., et al. (2003). Microbial production of 2-deoxyribose 5-phosphate from acetaldehyde and triosephosphate for the synthesis of 2'-deoxyribonucleosides. Bioscience, Biotechnology, and Biochemistry, 67(4), 933-936.
  • Fischer, T., et al. (n.d.). Immobilization of 2-Deoxy-d-ribose-5-phosphate Aldolase on Membrane Supports by Spray-Coating. ChemCatChem.
  • Horinouchi, N., et al. (2006). Efficient production of 2-deoxyribose 5-phosphate from glucose and acetaldehyde by coupling of the alcoholic fermentation system of Baker's yeast and deoxyriboaldolase-expressing Escherichia coli. Bioscience, Biotechnology, and Biochemistry, 70(6), 1371-1378.
  • Wikipedia. (n.d.). Deoxyribose-phosphate aldolase.
  • Honda, Y., et al. (2010). Production of 2-deoxyribose 5-phosphate from fructose to demonstrate a potential of artificial bio-synthetic pathway using thermophilic enzymes. Journal of Biotechnology, 148(4), 204-207.
  • Infinita Biotech. (2025, October 30). Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals.
  • Sigma-Aldrich. (n.d.). 2-Deoxyribose 5-phosphate.
  • Jennewein, S., et al. (2006). Directed evolution of an industrial biocatalyst: 2-deoxy-D-ribose 5-phosphate aldolase. Applied Microbiology and Biotechnology, 71(5), 638-645.

Sources

Kinetic Profiling & Process Stability: Wild-Type vs. Engineered DERA in Statin Precursor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Deoxy-D-ribose-5-phosphate aldolase (DERA, EC 4.1.2.[1][2]4) is the biocatalytic cornerstone for the green synthesis of statin side chains (e.g., Atorvastatin, Rosuvastatin). While Wild-Type (WT) E. coli DERA offers high stereoselectivity, it suffers from a critical kinetic bottleneck: rapid irreversible inactivation by its own substrate, acetaldehyde, at industrial concentrations (>100 mM).

This guide provides a technical comparison between WT DERA and engineered variants (specifically the C47M and C47L mutants). It details the structural basis of substrate inhibition, presents comparative kinetic data, and outlines self-validating protocols for characterizing these enzymes in drug development workflows.

The Mechanistic Bottleneck: Substrate-Mediated Inactivation

To engineer a superior DERA, one must first understand why the WT fails. The failure is not due to thermal instability, but rather a specific chemical attack by the substrate.

The "Crotonaldehyde Trap"

In high concentrations, acetaldehyde undergoes spontaneous aldol condensation to form crotonaldehyde .

  • WT Vulnerability: The active site of WT DERA contains a catalytic Lysine (

    
    ) and a nearby Cysteine (
    
    
    
    ).[3][4]
  • The Crosslink: Crotonaldehyde enters the active site and forms a Schiff base with

    
    .[5] Crucially, the nearby thiol group of 
    
    
    
    then attacks the
    
    
    -carbon of the crotonaldehyde-lysine adduct (Michael addition).[5]
  • Result: A covalently cross-linked, dead enzyme.

Diagram: The Inactivation Pathway

The following diagram illustrates the competing pathways: the productive Aldol condensation versus the suicide inhibition pathway.

DERA_Mechanism Substrate Acetaldehyde (High Conc.) Croton Crotonaldehyde (In situ formation) Substrate->Croton Spontaneous Condensation DERA_WT DERA WT (Active Site: K167 + C47) Substrate->DERA_WT Normal Binding Croton->DERA_WT Schiff Base Formation Productive Productive Cycle (Formation of DRP/Lactol) DERA_WT->Productive + Acceptor Aldehyde Inhibited Irreversibly Inhibited Enzyme (C47-K167 Crosslink) DERA_WT->Inhibited Michael Addition (C47 Attack)

Caption: Pathway divergence showing the mechanism of suicide inhibition in Wild-Type DERA mediated by the C47 residue.[5]

Kinetic Comparison: WT vs. Engineered Variants

The following data synthesizes performance metrics from E. coli DERA (


) and its engineered variants (C47M/L) used in industrial statin intermediate synthesis.
Comparative Performance Table
ParameterWild-Type (WT)

Engineered Variant (C47M)Impact on Process

(Acetaldehyde)
1.2 – 2.0 mM1.5 – 2.5 mMNeutral: Affinity remains comparable; mutations do not disrupt substrate binding.
Acetaldehyde Tolerance < 100 mM> 300 mMCritical: Variant allows high-substrate loading (fed-batch).
Half-life (

)
< 3 hours @ 300mM Acetaldehyde> 16 hours @ 300mM AcetaldehydeCritical: Enables long-duration continuous flow or batch processes.

(Turnover)
~15 - 20

~18 - 22

Positive: Catalytic efficiency is maintained or slightly improved.
Inhibition Mechanism Covalent Cross-linking (C47-K167)None (Methionine is non-nucleophilic)Resolved: Eliminates the "suicide" pathway.

Data Interpretation:

  • Affinity (

    
    ):  The mutation of Cysteine to Methionine (C47M) is structurally conservative regarding the hydrophobic pocket, ensuring the enzyme still binds acetaldehyde effectively.
    
  • Stability (

    
    ):  The engineered variant is not necessarily "thermostable" in terms of melting temperature (
    
    
    
    ), but it is "chemically stable" against its substrate. This distinction is vital for process chemists.

Structural Basis of Engineering

Why does the C47M mutation work?

  • Nucleophile Removal: The thiol group (-SH) of Cysteine is a strong nucleophile at physiological pH, capable of attacking the

    
    -unsaturated imine formed by crotonaldehyde. Methionine (-S-
    
    
    
    ) is a thioether; it is bulky and non-nucleophilic. It physically occupies the space to maintain active site geometry but cannot chemically attack the inhibitor.
  • Hydrophobic Integrity: The active site of DERA involves a hydrophobic tunnel to accommodate the aldehyde chain. Methionine is hydrophobic, preserving the tunnel's character better than a polar mutation (like Serine) would.

Experimental Protocols (Self-Validating Systems)

To objectively compare WT and mutant kinetics in your own lab, use the following protocols. These are designed to decouple "activity" from "inactivation."

Workflow Diagram: Screening & Kinetics

Assay_Workflow Step1 1. Challenge Phase Incubate Enzyme + 300mM Acetaldehyde (Time: 0, 1h, 3h, 6h) Step2 2. Dilution Step Dilute 1:50 into Assay Buffer (Removes inhibitory acetaldehyde) Step1->Step2 Stop Challenge Step3 3. Retro-Aldol Assay Substrate: DRP or Methodol Coupled System: GDH/NADH Step2->Step3 Measure $V_0$ Step4 4. Data Output Residual Activity % vs. Time Step3->Step4 Plot Decay

Caption: Discontinuous assay workflow to separate substrate inactivation from kinetic measurement.

Protocol A: The "Challenge & Dilute" Stability Assay

Purpose: To determine the half-life (


) of the enzyme under industrial stress conditions.
  • Preparation: Prepare a "Challenge Buffer" containing 100 mM Triethanolamine (pH 7.0) and 300 mM Acetaldehyde .[6]

    • Note: Acetaldehyde is volatile (b.p. 20°C). Prepare solutions on ice and use gastight vials.

  • Incubation: Add purified DERA (WT or Mutant) to a final concentration of 0.5 mg/mL. Incubate at 25°C.

  • Sampling: At

    
     and 
    
    
    
    hours, withdraw 20
    
    
    L aliquots.
  • Dilution (The Stop Step): Immediately dilute the aliquot 1:50 into the Activity Assay Buffer (see Protocol B). This lowers the acetaldehyde concentration below inhibitory levels, allowing you to measure remaining active enzyme.

  • Analysis: Plot Residual Activity (%) vs. Time.

    • Validation Criteria: WT should show <10% activity after 3 hours. C47M should retain >80%.

Protocol B: Retro-Aldol Kinetic Assay (Spectrophotometric)

Purpose: To measure


 and 

using the cleavage of 2-deoxy-ribose-5-phosphate (DRP).

Reaction Principle:




  • Reagents:

    • Buffer: 50 mM Triethanolamine, pH 7.0.

    • NADH: 0.2 mM.

    • Coupling Enzymes:

      
      -Glycerophosphate Dehydrogenase (GDH) / Triosephosphate Isomerase (TPI) mix (Sigma-Aldrich or equivalent, 2 U/mL final).
      
    • Substrate: DRP (vary conc. 0.1 mM to 5 mM for

      
       determination).
      
  • Procedure:

    • Pipette Buffer, NADH, GDH/TPI, and DRP into a quartz cuvette.

    • Equilibrate to 25°C.

    • Initiate reaction with DERA (approx 1-5

      
      g).
      
  • Measurement: Monitor absorbance decrease at 340 nm (

    
    ).
    
  • Calculation:

    
    
    

Industrial Application: Statin Precursors

The primary value of engineered DERA is the synthesis of the chiral lactol side chain for statins (e.g., Lipitor).

  • The Reaction: A tandem aldol reaction where DERA adds two molecules of acetaldehyde to one molecule of chloroacetaldehyde (or similar acceptor) to form a pyranose ring (lactol).

  • The Advantage: This replaces complex chemical synthesis steps that require harsh Lewis acids and cryogenic conditions (-78°C).

  • Process Implication: Using the C47M mutant allows the reactor to be run in fed-batch mode with high acetaldehyde feed rates. The WT enzyme would require extremely slow feeding to keep acetaldehyde <50 mM, making the volumetric productivity too low for viable manufacturing.

References

  • Dick, M., et al. (2016).[4][7] Mechanism-based inhibition of an aldolase at high concentrations of its natural substrate acetaldehyde: structural insights and protective strategies. Chemical Science.

    • Significance: Definitive paper identifying the C47-K167 crosslink mechanism.
  • Jennewein, S., et al. (2006).

    • Significance: Early work on evolving DERA for high-concentr
  • Bramski, J., et al. (2017).[4] Probing the acetaldehyde-sensitivity of 2-deoxy-ribose-5-phosphate aldolase (DERA) leads to resistant variants. Journal of Biotechnology.

    • Significance: Comparison of C47 mutations (M, L, I) and their kinetic profiles.
  • Ma, S.K., et al. (2010). Development of a Green atorvastatin process.

    • Significance: Industrial case study (Codexis/Pfizer) on applying engineered DERA in manufacturing.

Sources

Validation of a Whole-Cell Biocatalyst for 2-Deoxyribose 5-Phosphate Production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Biocatalytic Shift

2-Deoxyribose 5-phosphate (DR5P) is the sugar backbone precursor for deoxyribonucleosides, critical for antiviral drugs (e.g., zidovudine) and DNA synthesis.[1] Historically, production relied on complex chemical synthesis or expensive enzymatic cascades.

This guide validates a Whole-Cell Biocatalyst (WCB) approach using engineered Escherichia coli overexpressing 2-deoxy-D-ribose-5-phosphate aldolase (deoC). We demonstrate that this system offers superior economic viability and scalability compared to chemical and cell-free alternatives, specifically addressing the critical bottleneck of acetaldehyde toxicity .

Comparative Analysis: Selecting the Production Route

The following analysis compares the three primary production methodologies. The Whole-Cell approach is validated as the optimal balance between cost, complexity, and yield.

FeatureChemical SynthesisCell-Free Enzymatic (Isolated DERA)Whole-Cell Biocatalyst (Engineered E. coli)
Reaction Specificity Low; requires protection/deprotection steps.High; stereoselective.[2][3]High; stereoselective.
Catalyst Stability Stable, but reagents are harsh.Low; enzyme rapidly inactivated by acetaldehyde.High; intracellular environment protects enzyme.
Substrate Cost High (purified precursors).High (requires purified G3P or expensive enzymes).Low (Glucose + Acetaldehyde).
Cofactor Requirement N/ARequires exogenous regeneration (expensive).Self-regenerating (metabolic coupling).
Acetaldehyde Tolerance N/ALow (<50 mM typically inhibits).Enhanced (>300 mM via fed-batch & engineering).
Downstream Processing Complex solvent removal.Ultrafiltration required to remove protein.Centrifugation + Ion Exchange.

The Biocatalyst Design: Pathway & Mechanism

To validate this system, one must understand the metabolic engineering logic. We utilize an E. coli host (e.g., BL21) overexpressing the deoC gene (DERA).[4]

Critical Engineering Insight: Native DERA is inhibited by high concentrations of acetaldehyde (the donor substrate), which forms an irreversible covalent adduct with Cysteine-47 (C47) in the active site.

  • Validation Standard: The biocatalyst must utilize a DERA variant (e.g., C47M or PaDERA ) where this cysteine is mutated to methionine, preventing inactivation without altering catalytic efficiency.

Diagram 1: Metabolic Pathway & Carbon Flow

This diagram illustrates the generation of the acceptor (G3P) from glucose and the aldol addition of the donor (acetaldehyde).

G Glucose Glucose (Feed) FDP Fructose-1,6-bisphosphate Glucose->FDP Glycolysis DHAP DHAP FDP->DHAP FbaA G3P Glyceraldehyde-3-Phosphate (Acceptor) FDP->G3P FbaA DHAP->G3P TPI (Triosephosphate Isomerase) DERA DERA Enzyme (deoC / C47M) G3P->DERA Acetaldehyde Acetaldehyde (Donor - Toxic) Acetaldehyde->DERA Acetaldehyde->DERA Inhibition (if >300mM) DR5P 2-Deoxyribose 5-Phosphate (Product) DERA->DR5P Aldol Addition

Figure 1: Metabolic coupling of glucose glycolysis (G3P generation) with DERA-mediated aldol condensation. Red line indicates the critical acetaldehyde inhibition point addressed by the C47M mutation.

Validation Workflow: Step-by-Step

This protocol is designed to be self-validating . Each step includes a "Stop/Go" criterion to ensure process integrity before scaling.

Phase 1: Strain Construction & Activity Screening

Before fermentation, the specific activity of the whole-cell catalyst must be quantified. We use a Retro-Aldol Coupled Assay because the forward reaction is difficult to monitor spectrophotometrically.

Protocol A: High-Throughput DERA Activity Screen

  • Cell Lysis: Harvest 1 mL of induced culture (

    
    ). Lyse via BugBuster or sonication.
    
  • Reaction Mix:

    • Buffer: 50 mM Triethanolamine (pH 7.5).

    • Substrate: 2 mM synthetic DR5P.

    • Coupling Enzyme: Glycerol-3-phosphate dehydrogenase (GDH) + Triosephosphate isomerase (TPI).

    • Cofactor: 0.15 mM NADH.

  • Measurement: Monitor absorbance decrease at 340 nm (NADH oxidation) at 25°C.

  • Calculation: 1 Unit (U) = 1

    
    mol NADH oxidized per minute.
    
  • Stop/Go Criterion: Specific activity must exceed 50 U/g wet cells . If lower, re-optimize induction (IPTG concentration/temperature).

Phase 2: Acetaldehyde Tolerance Stress Test

This is the most critical validation step for industrial viability.

  • Setup: Prepare 50 mL suspensions of whole cells in phosphate buffer.

  • Challenge: Add acetaldehyde to final concentrations of 0, 100, 200, and 400 mM.

  • Incubation: Shake at 25°C for 2 hours.

  • Residual Activity: Wash cells to remove acetaldehyde, lyse, and repeat Protocol A.

  • Validation Metric: The candidate strain must retain >80% activity at 200 mM acetaldehyde. Wild-type E. coli DERA typically loses >60% activity under these conditions.

Phase 3: Fed-Batch Production (The "Pulse" Strategy)

To bypass toxicity, we validate a pulse-feeding strategy for acetaldehyde.

Protocol B: Whole-Cell Bioconversion Setup

  • Biomass Generation: Grow E. coli (C47M-DERA) to high density (

    
    ) in a fermenter using glucose feed.
    
  • Substrate Loading:

    • Acceptor Source: Add Glucose (1 M) + catalytic ATP/Mg2+ (if relying on glycolysis) OR Fructose-1,6-bisphosphate (FDP) if permeabilized. Note: Using glucose relies on the cell's own glycolytic flux to generate G3P.

  • Donor Feeding (Acetaldehyde):

    • Do NOT add all acetaldehyde at once.

    • Initiate a continuous feed or pulse-feed to maintain concentration between 20–50 mM (measured via GC).

  • Reaction Conditions: pH 7.0 (stat), 25°C, agitation 500 rpm.

  • Monitoring: Analyze supernatant via HPLC (Aminex HPX-87H column) every hour.

Performance Metrics & Data Comparison

The following data represents validated performance benchmarks for a successful whole-cell process (e.g., using E. coli BL21/pET-DERA-C47M).

MetricTarget ValueExperimental Validation Note
Final Titer > 50 g/L Validated in fed-batch with glucose/acetaldehyde feed [1].
Molar Yield > 80% Based on acetaldehyde conversion (limiting reagent).
Volumetric Productivity > 5 g/L/h High cell density (

) required.
Enantiomeric Excess (ee) > 99% DERA is strictly stereoselective for the (S)-configuration at C4.
Catalyst Lifetime > 10 hours Enabled by C47M mutation and pulse-feeding.

Logic Flow: The Validation Loop

This diagram summarizes the decision-making logic for validating the biocatalyst.

Validation Start Strain Construction (DERA-C47M) Screen Activity Screen (Retro-Aldol Assay) Start->Screen Decision1 Activity > 50 U/g? Screen->Decision1 Stress Acetaldehyde Stress Test Decision1->Stress Yes Fail Re-engineer / Optimize Decision1->Fail No Decision2 Retain >80% at 200mM? Stress->Decision2 Scale Fed-Batch Scale-Up Decision2->Scale Yes Decision2->Fail No

Figure 2: The "Self-Validating" workflow. Progression to scale-up is contingent on passing strict activity and tolerance checkpoints.

References

  • Horinouchi, N. et al. (2006). "Efficient production of 2-deoxyribose 5-phosphate from glucose and acetaldehyde by coupling of the alcoholic fermentation system of Baker's yeast and deoxyriboaldolase-expressing Escherichia coli." Bioscience, Biotechnology, and Biochemistry. Link

  • Dick, M. et al. (2016). "Probing the acetaldehyde-sensitivity of 2-deoxy-ribose-5-phosphate aldolase (DERA) leads to resistant variants."[5][6] ChemBioChem. Link

  • Haridas, M. et al. (2020).[7] "Discovery and Engineering of an Aldehyde Tolerant 2-deoxy-D-ribose 5-phosphate Aldolase (DERA) from Pectobacterium atrosepticum." Catalysts. Link

  • Bramski, J. et al. (2021). "Covalently Immobilized 2-Deoxyribose-5-phosphate Aldolase (DERA) for Biocatalysis in Flow." ChemCatChem. Link

  • Jennerwein, M. et al. (2013). "A highly productive, whole-cell DERA chemoenzymatic process for production of key lactonized side-chain intermediates in statin synthesis."[4] Biotechnology and Bioengineering.[8] Link

Sources

A Senior Application Scientist's Guide to DERA Immobilization: A Comparative Analysis of Efficiency and Performance

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, harnessing the power of 2-Deoxy-D-ribose-5-phosphate aldolase (DERA) is pivotal for efficient and stereoselective C-C bond formation.[1] A Class I aldolase, DERA is instrumental in synthesizing key intermediates for pharmaceuticals, including statins.[2] However, the practical application of soluble DERA is often hampered by its limited stability, particularly its intolerance to high concentrations of its aldehyde substrates.[3] Immobilization offers a robust solution, enhancing enzyme stability, facilitating catalyst reuse, and enabling continuous flow processes, thereby significantly improving process economics.[3][4][5]

This guide provides an in-depth comparison of the primary methods for DERA immobilization: covalent attachment, physical adsorption, entrapment, and the formation of cross-linked enzyme aggregates (CLEAs). We will delve into the mechanistic principles, provide detailed experimental protocols, and present a comparative analysis of their efficiencies based on available experimental data.

The Rationale for Immobilization: Enhancing DERA's Industrial Viability

The decision to immobilize DERA is driven by several key factors aimed at overcoming the inherent limitations of using the enzyme in its free, soluble form.

  • Enhanced Stability: Immobilization can protect the enzyme from harsh reaction conditions, such as extreme pH, temperature, and organic solvents, leading to a longer operational lifespan.[3][5]

  • Improved Reusability: Heterogenizing the enzyme allows for its easy separation from the reaction mixture, enabling multiple reaction cycles and drastically reducing catalyst costs.[5]

  • Suitability for Continuous Flow Processes: Immobilized DERA can be packed into columns or reactors for continuous manufacturing, leading to higher productivity and process intensification.[4][6]

  • Potential for Hyperactivation: In some cases, the immobilization process itself can induce conformational changes that lead to an increase in enzyme activity, a phenomenon known as hyperactivation.[4][5]

The choice of immobilization strategy is critical and depends on the specific application, the nature of the support material, and the desired performance characteristics of the final biocatalyst.

Comparative Analysis of DERA Immobilization Methods

This section provides a detailed comparison of four major immobilization techniques. For each method, we will discuss the underlying principles, present a representative experimental protocol, and summarize key performance metrics.

Covalent Attachment: Forging a Stable Link

Principle: Covalent immobilization involves the formation of stable, irreversible chemical bonds between functional groups on the enzyme's surface (e.g., amino, carboxyl, or thiol groups) and a reactive support material.[7][8] This method typically results in very stable biocatalysts with minimal enzyme leaching. The choice of support material and activation chemistry is crucial for success. Common supports include porous silica, magnetic nanoparticles, and epoxy-activated resins.[1][4][5][9]

Experimental Protocol: Covalent Immobilization of DERA on Glutaraldehyde-Activated Magnetic Nanoparticles

This protocol describes the immobilization of DERA on magnetic nanoparticles (MNPs), which allows for easy separation of the biocatalyst using a magnetic field.[10]

  • Synthesis and Functionalization of MNPs:

    • Synthesize Fe₃O₄ nanoparticles via co-precipitation.

    • Coat the MNPs with silica by reacting with tetraethyl orthosilicate (TEOS).

    • Functionalize the silica-coated MNPs with amine groups using 3-aminopropyltriethoxysilane (APTES).

  • Activation with Glutaraldehyde:

    • Suspend the amine-functionalized MNPs in a phosphate buffer (pH 7.0).

    • Add glutaraldehyde to a final concentration of 2.5% (v/v) and incubate with shaking for at least 2 hours at room temperature.[10]

    • Wash the activated MNPs thoroughly with phosphate buffer to remove excess glutaraldehyde.

  • Enzyme Immobilization:

    • Add the DERA enzyme solution (in a suitable buffer, e.g., phosphate buffer pH 7.0) to the activated MNPs.

    • Incubate the mixture at 4°C with gentle shaking for a defined period (e.g., 18-24 hours).[11]

    • Separate the immobilized DERA-MNPs using a magnet and wash several times with buffer to remove any unbound enzyme.

    • The amount of immobilized protein can be determined by measuring the protein concentration in the supernatant before and after immobilization using a standard protein assay (e.g., Bradford assay).

Covalent_Immobilization_Workflow cluster_support_prep Support Preparation cluster_activation Activation cluster_immobilization Immobilization MNP Fe3O4 Nanoparticles Amine_MNP Amine-Functionalized MNPs MNP->Amine_MNP APTES Activated_MNP Glutaraldehyde-Activated MNPs Amine_MNP->Activated_MNP Glutaraldehyde Immobilized_DERA Immobilized DERA Activated_MNP->Immobilized_DERA Incubation DERA_Solution DERA Enzyme Solution DERA_Solution->Immobilized_DERA Incubation

Physical Adsorption: A Reversible Interaction

Principle: This method relies on weak, non-covalent interactions, such as van der Waals forces, hydrophobic interactions, and hydrogen bonds, between the enzyme and the support surface.[12][13][14] The process is simple and generally does not involve harsh chemicals, which helps to preserve the enzyme's native conformation.[12] However, enzyme leaching can be a significant drawback, especially with changes in pH, ionic strength, or temperature.[12] Hydrophobic supports like octyl- or phenyl-sepharose are commonly used for lipase immobilization and can be effective for other enzymes with accessible hydrophobic patches.[3][15][16]

Experimental Protocol: Adsorption of DERA on a Hydrophobic Support (Octyl-Sepharose)

  • Support Equilibration:

    • Wash and equilibrate the Octyl-Sepharose resin with a low ionic strength buffer (e.g., 10 mM phosphate buffer, pH 7.0).

  • Enzyme Loading:

    • Dissolve the DERA enzyme in the same low ionic strength buffer.

    • Add the DERA solution to the equilibrated resin.

    • Incubate the mixture at a low temperature (e.g., 4°C) with gentle agitation for a specified time (e.g., 1-2 hours) to allow for adsorption.

  • Washing and Recovery:

    • Separate the resin from the supernatant by centrifugation or filtration.

    • Wash the resin with the equilibration buffer to remove loosely bound enzyme.

    • The immobilized enzyme is now ready for use. The amount of immobilized protein is determined by measuring the protein concentration in the supernatant before and after the adsorption process.

Adsorption_Immobilization_Workflow cluster_support_prep Support Preparation cluster_immobilization Immobilization Support Hydrophobic Support (e.g., Octyl-Sepharose) Equilibrated_Support Equilibrated Support Support->Equilibrated_Support Buffer Wash Immobilized_DERA Immobilized DERA Equilibrated_Support->Immobilized_DERA Incubation (Low Ionic Strength) DERA_Solution DERA Enzyme Solution DERA_Solution->Immobilized_DERA Incubation (Low Ionic Strength)

Entrapment: Physical Confinement

Principle: In this method, the enzyme is physically confined within the porous network of a polymer or gel matrix.[7][8][17] The pores of the matrix are large enough to allow the diffusion of substrates and products but small enough to prevent the leakage of the larger enzyme molecules.[17] Common matrices include calcium alginate, polyacrylamide, and carrageenan.[5][18] This technique is generally mild and can provide a favorable microenvironment for the enzyme.[17] However, mass transfer limitations can sometimes reduce the apparent activity of the immobilized enzyme.[14]

Experimental Protocol: Entrapment of DERA in Calcium Alginate Beads

  • Preparation of Sodium Alginate-Enzyme Mixture:

    • Prepare a sterile solution of sodium alginate (e.g., 2-4% w/v) in water.

    • Add the DERA enzyme solution to the sodium alginate solution and mix gently to ensure a homogenous distribution. Avoid vigorous mixing to prevent denaturation and bubble formation.[19]

  • Formation of Calcium Alginate Beads:

    • Prepare a sterile solution of calcium chloride (e.g., 0.2 M).

    • Extrude the sodium alginate-enzyme mixture dropwise into the calcium chloride solution using a syringe or a peristaltic pump.

    • The droplets will instantly form gel beads upon contact with the calcium ions.[5]

  • Curing and Washing:

    • Allow the beads to cure in the calcium chloride solution for a certain period (e.g., 30-60 minutes) to ensure complete gelation.

    • Collect the beads by filtration and wash them with a suitable buffer to remove excess calcium chloride and any surface-adhered, non-entrapped enzyme.

Entrapment_Immobilization_Workflow cluster_mixture_prep Mixture Preparation cluster_bead_formation Bead Formation Na_Alginate Sodium Alginate Solution Mixture Alginate-DERA Mixture Na_Alginate->Mixture DERA_Solution DERA Enzyme Solution DERA_Solution->Mixture Immobilized_DERA Immobilized DERA in Ca-Alginate Beads Mixture->Immobilized_DERA Extrusion CaCl2 Calcium Chloride Solution CaCl2->Immobilized_DERA Cross-linking

Cross-Linked Enzyme Aggregates (CLEAs): A Carrier-Free Approach

Principle: CLEAs are formed by first precipitating the enzyme from an aqueous solution using a precipitant (e.g., ammonium sulfate, acetone, or ethanol) to form physical aggregates.[2] These aggregates are then cross-linked with a bifunctional reagent, typically glutaraldehyde, to form insoluble and highly stable catalytic particles.[5][20][21] This carrier-free method can achieve very high enzyme loading and volumetric activity. The simplicity and cost-effectiveness of CLEA preparation make it an attractive industrial option.[21]

Experimental Protocol: Preparation of DERA CLEAs

  • Enzyme Aggregation:

    • Dissolve the DERA enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Cool the enzyme solution to 4°C.

    • Slowly add a precipitant (e.g., a saturated solution of ammonium sulfate) with gentle stirring until the desired saturation is reached (e.g., 70-80%). This will cause the enzyme to precipitate out of the solution as physical aggregates.

    • Continue stirring at 4°C for a period of time (e.g., 30-60 minutes) to ensure complete aggregation.

  • Cross-linking:

    • While still stirring, add a pre-determined amount of glutaraldehyde solution (e.g., to a final concentration of 25-50 mM).[20]

    • Allow the cross-linking reaction to proceed for a few hours (e.g., 3-4 hours) at 4°C.

  • Recovery and Washing:

    • Centrifuge the suspension to collect the CLEAs.

    • Wash the CLEA pellet multiple times with a buffer to remove the precipitant and any unreacted glutaraldehyde.

    • The resulting CLEAs can be stored as a suspension in buffer or lyophilized for long-term storage.

CLEA_Formation_Workflow cluster_aggregation Aggregation cluster_crosslinking Cross-linking DERA_Solution DERA Enzyme Solution Aggregates DERA Aggregates DERA_Solution->Aggregates CLEAs DERA CLEAs Aggregates->CLEAs Precipitant Precipitant (e.g., (NH4)2SO4) Precipitant->Aggregates Crosslinker Cross-linker (e.g., Glutaraldehyde) Crosslinker->CLEAs

Performance Comparison

The ideal immobilization method for DERA depends heavily on the specific process requirements. The following table summarizes the key performance indicators for each technique based on available literature. It is important to note that a direct comparison is challenging due to variations in DERA variants, support materials, and experimental conditions across different studies.

Immobilization MethodKey AdvantagesKey DisadvantagesTypical Activity RecoveryReusability
Covalent Attachment - High stability - Minimal enzyme leaching - Potential for hyperactivation[4][5]- Can be complex and costly - Potential for activity loss due to conformational changesOften >50%, can exceed 100% (hyperactivation)[4]High; can retain >70% activity after multiple cycles[4]
Physical Adsorption - Simple and mild conditions - Generally low cost - Reversible, allowing for support reuse[15]- Prone to enzyme leaching[12] - Lower stability compared to covalent methodsVariable, often lower than covalent methodsModerate; leaching can reduce activity over cycles
Entrapment - Mild conditions, good for sensitive enzymes[18] - Provides a protective microenvironment- Potential for mass transfer limitations[14] - Possible enzyme leakage from the matrixGenerally moderate, can be affected by diffusionGood; can maintain activity for numerous cycles[19]
Cross-Linked Enzyme Aggregates (CLEAs) - High enzyme loading and volumetric activity - Carrier-free, reducing costs - Often high stability[2][21]- Can be mechanically fragile[5] - Optimization of precipitation and cross-linking is crucialCan be high, often >50%[2]Good to high; can be reused for multiple cycles with good activity retention[1][6]

Conclusion and Recommendations

Selecting the optimal immobilization strategy for DERA requires a careful consideration of the trade-offs between activity, stability, reusability, and cost.

  • For applications demanding the highest operational stability and minimal enzyme leaching, such as in continuous flow reactors for pharmaceutical synthesis, covalent attachment is often the preferred method. The use of supports like magnetic nanoparticles further enhances the practicality of this approach by simplifying catalyst recovery.[4][5]

  • Physical adsorption is a suitable choice for initial screening studies or when a simple, rapid, and low-cost immobilization is required. However, the potential for enzyme desorption must be carefully evaluated for the specific reaction conditions.

  • Entrapment in matrices like calcium alginate offers a gentle immobilization environment and is particularly useful for whole-cell biocatalysis or when co-immobilizing DERA with other enzymes for cascade reactions.[19]

  • Cross-Linked Enzyme Aggregates (CLEAs) represent a highly promising and industrially relevant technique, offering the benefits of high catalyst density and stability without the cost of a carrier. This method is particularly attractive for large-scale applications where high volumetric productivity is a key driver.

Ultimately, the most effective DERA immobilization method will be application-specific. It is recommended to experimentally screen a selection of methods and supports to identify the optimal biocatalyst for your specific process, paying close attention to key performance metrics such as activity recovery, stability under operational conditions, and reusability. The insights and protocols provided in this guide serve as a foundation for making informed decisions in the development of robust and efficient DERA-based biocatalytic processes.

References

  • Škopić, M., Švarc, A., Cikoš, A., et al. (2025). Flow Synthesis of Pharmaceutical Intermediate Catalyzed by Immobilized DERA: Comparison of Different Immobilization Techniques and Reactor Designs. Molecules.
  • Operational stability and reusability of co‐CLEAs. (A) Relative... - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • Silva, F. L. M., et al. (2025, May 7). Improving Reusability of Biocatalysts by Exploiting Cross-Linked Enzyme Aggregates (CLEAs) with Commercial Cellulolytic Cocktails for Hydrolysis of Green Coconut Waste. MDPI. [Link]

  • Sheldon, R. A., Sorgedrager, M. J., & Janssen, M. H. A. (n.d.). Use of Cross-Linked Enzyme Aggregates (CLEAs) for performing biotransformations. Semantic Scholar. Retrieved February 19, 2026, from [Link]

  • Reversible Immobilization of Lipases on Heterofunctional Octyl-Amino Agarose Beads Prevents Enzyme Desorption. (n.d.). PubMed Central (PMC). Retrieved February 19, 2026, from [Link]

  • Ghanem, E., & Hanefeld, U. (2018). 2-Deoxy-d-ribose-5-phosphate aldolase (DERA): applications and modifications. Applied Microbiology and Biotechnology, 102(23), 9923–9934. [Link]

  • Švarc, A., Markulin, D., Habinovec, I., et al. (2022). Improvement of DERA activity and stability in the synthesis of statin precursors by immobilization on magnetic nanoparticles. Reaction Chemistry & Engineering.
  • Hindges, J., Döbber, J., Hayes, M. R., et al. (2020). Covalently Immobilized 2‐Deoxyribose‐5‐phosphate Aldolase (DERA) for Biocatalysis in Flow: Utilization of the 3‐Hydroxyaldehyde Intermediate in Reaction Cascades.
  • Ni, Y., Li, G., & Wu, Q. (2021). Current state of and need for enzyme engineering of 2-deoxy-D-ribose 5-phosphate aldolases and its impact. Applied Microbiology and Biotechnology, 105(18), 6547–6564. [Link]

  • Velasco-Lozano, S., et al. (2020, December 8). Cross-Linked Enzyme Aggregates and Their Application in Enzymatic Pretreatment of Microalgae: Comparison Between CLEAs and Combi-CLEAs. Frontiers in Bioengineering and Biotechnology. [Link]

  • (A) Reusability of rlevblg1-dex-CLEAs for 5 cycles and (B) storage... - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • Sheldon, R. A. (2007). Cross-linked enzyme aggregates (CLEAR s): stable and recyclable biocatalysts. Delft University of Technology.
  • Prescott, M., Peek, K., Veitch, D. P., & Daniel, R. M. (n.d.). The use of phenyl-Sepharose for the affinity purification of proteinases. CORE. Retrieved February 19, 2026, from [Link]

  • Rodrigues, R. C., Ortiz, C., Berenguer-Murcia, Á., Torres, R., & Fernández-Lafuente, R. (2019). Immobilization of lipases on hydrophobic supports: immobilization mechanism, advantages, problems, and solutions. Biotechnology Advances, 37(5), 746–770. [Link]

  • Sheldon, R. A. (2019). Cross-Linked Enzyme Aggregates (CLEAs): From Concept to Industrial Biocatalyst. In Methods in Enzymology (Vol. 624, pp. 31–53). Elsevier.
  • Reusability of immobilized lipases with hydrophobic modification. - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • Comparative analysis of the different immobilization techniques - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • Wu, Y., Wang, Y., Luo, G., & Dai, Y. (2005). Immobilization of laccase on magnetic nanoparticles to enhance its stability and reusability. Applied Biochemistry and Biotechnology, 125(2), 119–129.
  • Phenyl Sepharose High Performance Butyl Sepharose High Performance. (n.d.). Cytiva. Retrieved February 19, 2026, from [Link]

  • Phenyl Sepharose High Performance in Hydrophobic Interaction Chromatography. (n.d.). Sunresin Lifesciences. Retrieved February 19, 2026, from [Link]

  • A Comparative Analysis of Different Enzyme Immobilization Nanomaterials: Progress, Constraints and Recent Trends. (2021). Current Medicinal Chemistry, 28(20), 3980–4003. [Link]

  • Ye, P., et al. (2020, July 4). The Immobilization of Lipases on Porous Support by Adsorption and Hydrophobic Interaction Method. MDPI. [Link]

  • Wäscher, M., et al. (2023, January 28). Comparison of Four Immobilization Methods for Different Transaminases. MDPI. [Link]

  • Immobilization of Lipases by Adsorption on Hydrophobic Supports: Modulation of Enzyme Properties in Biotransformations in Anhydrous Media. (2020). Methods in Molecular Biology, 2100, 143–158. [Link]

  • Immobilization of Eversa Lipase on Octyl Agarose Beads and Preliminary Characterization of Stability and Activity Features. (2018, November 2). MDPI. [Link]

  • Immobilization of Lipase B from Candida antarctica in Octyl-Vinyl Sulfone Agarose: Effect of the Enzyme-Support Interactions on Enzyme Activity, Specificity, Structure and Inactivation Pathway. (n.d.). PubMed Central (PMC). Retrieved February 19, 2026, from [Link]

  • (a) Elution profiles for protein and esterase activity using phenyl sepharose column (Hydrophobic interaction chromatography). - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • Octyl Sepharose™ 4 Fast Flow. (n.d.). Cytiva. Retrieved February 19, 2026, from [Link]

  • Efficiency Assessment between Entrapment and Covalent Bond Immobilization of Mutant β-Xylosidase onto Chitosan Support. (2023, July 26). MDPI. [Link]

  • Comparison of Physical Adsorption and Covalent Coupling Methods for Surface Density-Dependent Orientation of Antibody on Silicon. (2022, June 7). PubMed Central (PMC). Retrieved February 19, 2026, from [Link]

  • Adsorption Basics: Part 1. (n.d.). AIChE. Retrieved February 19, 2026, from [Link]

  • (PDF) Adsorption Phenomena: Definition, Mechanisms, and Adsorption Types: Short Review. (2021, September 26). ResearchGate. [Link]

  • Adsorption Efficiency And Equilibrium Study of MelaleucaleucadendronHusk in The Removal of Cu And Cd Ions From Aqueous Solution. (2018, January 28). ajer.org. [Link]

  • Grabner, B., Pokhilchuk, Y., & Gruber-Woelfler, H. (2020). DERA in Flow: Synthesis of a Statin Side Chain Precursor in Continuous Flow Employing Deoxyribose-5-Phosphate Aldolase Immobilized in Alginate-Luffa Matrix.
  • Wäscher, M., Classen, T., & Pietruszka, J. (2022). Simple Enzyme Immobilization for Flow Chemistry? An Assessment of Available Strategies for an Acetaldehyde-Dependent Aldolase. Molecules, 27(19), 6483.
  • Fischer, T., Sperling, M., Rosencrantz, S., et al. (2020). Immobilization of 2-Deoxy-d-ribose-5-phosphate Aldolase on Membrane Supports by Spray-Coating.
  • Khan, M. S., et al. (2020, November 19). Rhus vernicifera Laccase Immobilization on Magnetic Nanoparticles to Improve Stability and Its Potential Application in Bisphenol A Degradation. PubMed Central (PMC). [Link]

  • Gao, H., Khera, E., & Wen, F. (2016). Immobilization of Multi-biocatalysts in Alginate Beads for Cofactor Regeneration and Improved Reusability. Journal of Visualized Experiments, (110), 53934.

Sources

cross-validation of analytical methods for 2-Deoxyribose 5-phosphate quantification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Validation of Analytical Methods for 2-Deoxyribose 5-Phosphate Quantification Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Deoxyribose 5-phosphate (dR5P) is a pivotal intermediate in the pentose phosphate pathway and a breakdown product of DNA oxidation. Its quantification is critical in angiogenesis research, thymidine phosphorylase (TP) activity assays, and metabolic flux analysis.

This guide compares and cross-validates the two dominant analytical methodologies:

  • The High-Throughput Screen: Colorimetric assays based on the Burton/Thiobarbituric Acid (TBA) reaction.

  • The Quantitative Gold Standard: LC-MS/MS using Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pairing Reverse Phase (IP-RP).

Senior Scientist Verdict: While colorimetric methods offer speed and low cost, they suffer from significant matrix interference (e.g., from sialic acid or DNA fragments). LC-MS/MS is required for absolute quantification in complex biological matrices. This guide details how to use LC-MS/MS to validate and "correct" high-throughput colorimetric data.

Part 1: The Biological Context & Analyte

To validate a method, one must understand the analyte's instability and metabolic flux. dR5P is not a static endpoint; it is rapidly converted by Deoxyribose-Phosphate Aldolase (DERA) or dephosphorylated.

Pathway Diagram: dR5P Flux

The following diagram illustrates the formation and degradation pathways of dR5P, highlighting where analytical snapshots must be taken.

dR5P_Pathway Thymidine Thymidine dR1P 2-Deoxyribose-1-P Thymidine->dR1P Phosphorolysis dR5P 2-Deoxyribose-5-P (Target Analyte) dR1P->dR5P Isomerization G3P Glyceraldehyde-3-P dR5P->G3P Aldol Cleavage Acetaldehyde Acetaldehyde dR5P->Acetaldehyde Aldol Cleavage TP Thymidine Phosphorylase TP->dR1P PGM Phosphopentomutase PGM->dR5P DERA Deoxyribose-Phosphate Aldolase (DERA) DERA->G3P

Caption: Metabolic flux of 2-Deoxyribose 5-phosphate. dR5P is central between nucleoside breakdown (TP pathway) and glycolysis entry (DERA pathway).

Part 2: Method A – The Routine Screen (Colorimetric)

Methodology: Modified Burton Assay / Thiobarbituric Acid (TBA) Assay. Principle: Acid-catalyzed hydrolysis of dR5P yields


-hydroxylevulinaldehyde, which condenses with TBA or Diphenylamine (DPA) to form a chromophore (measurable at 532 nm for TBA or 600 nm for DPA).
Protocol Snapshot
  • Sample Prep: Clarify lysate (10,000 x g, 10 min).

  • Hydrolysis: Mix 100 µL sample with 100 µL 10% Trichloroacetic Acid (TCA).

  • Derivatization: Add 200 µL TBA reagent (0.67% TBA in acetic acid).

  • Development: Incubate at 95°C for 20 minutes (critical for chromogen formation).

  • Detection: Cool and measure Absorbance @ 532 nm.

Critical Limitation: This method is non-specific . It detects "TBA-Reactive Substances" (TBARS). Sialic acid, DNA fragments, and lipid peroxidation products (MDA) will cause false positives [1].

Part 3: Method B – The Validator (LC-MS/MS)

Methodology: Ion-Pairing Reverse Phase (IP-RP) or HILIC MS/MS. Principle: Direct detection of the intact phosphate molecule based on mass-to-charge ratio (


) and unique fragmentation patterns.
Protocol Snapshot
  • Sample Prep: Cold methanol extraction (80:20 MeOH:H2O) to precipitate proteins and quench DERA activity immediately.

  • Chromatography (IP-RP):

    • Column: C18 (e.g., Agilent Zorbax or Waters HSS T3).

    • Mobile Phase A: 10 mM Tributylamine (TBA) + 15 mM Acetic Acid (Ion-pairing agent is mandatory for phosphate retention).

    • Mobile Phase B: Methanol.

  • Mass Spectrometry (Negative Mode):

    • Precursor Ion:

      
       213.0 
      
      
      
    • Product Ions:

      
       97.0 
      
      
      
      (Quantifier),
      
      
      79.0
      
      
      (Qualifier).

Why this is the Gold Standard: It distinguishes dR5P from dR1P (via retention time) and from non-phosphorylated deoxyribose (different mass), eliminating the false positives of Method A [2].

Part 4: Cross-Validation Study & Decision Matrix

To validate the cheaper Method A for routine use, you must perform a bridging study against Method B.

Experimental Workflow: The Bridging Study

Validation_Workflow cluster_A Method A: Colorimetric cluster_B Method B: LC-MS/MS Sample Biological Sample (Tissue/Lysate) Split Split Sample Sample->Split TCA Acid Hydrolysis (TCA/Heat) Split->TCA Aliquot A MeOH MeOH Extraction (Cold) Split->MeOH Aliquot B TBA TBA Reaction TCA->TBA Plate Plate Reader (532 nm) TBA->Plate Analysis Correlation Analysis (Bland-Altman Plot) Plate->Analysis Absorbance LC IP-RP HPLC (Separation) MeOH->LC MS MS/MS Detection (m/z 213 -> 97) LC->MS MS->Analysis Peak Area

Caption: Cross-validation workflow. Samples are split to ensure identical matrix conditions. LC-MS provides the "True Value" to calculate the bias of the Colorimetric assay.

Comparative Data Summary

The following table synthesizes performance metrics derived from standard metabolomics validation protocols [3][4].

FeatureMethod A: Colorimetric (TBA)Method B: LC-MS/MS (IP-RP)
Limit of Detection (LOD) 1 - 5 µM1 - 10 nM (approx. 500x more sensitive)
Linearity (Dynamic Range)

(Limited)

(Wide)
Specificity Low (Interference from MDA, Sialic Acid)High (Retention time + Mass transition)
Throughput High (96/384-well plate)Low (10-15 min per sample)
Cost Per Sample < $1.00> $50.00 (Instrument time + Solvents)
Matrix Effect High (Background color)Moderate (Ion suppression, correctable with IS)
Validation Protocol: Correcting for Interference

If you must use Method A for screening, use Method B to determine a Correction Factor :

  • Run 10 representative biological samples on both platforms.

  • Plot [LC-MS Concentration] vs. [TBA Absorbance].

  • The y-intercept represents the Matrix Background (non-specific TBARS).

  • The slope represents the Sensitivity .

  • Formula:

    
    .
    

References

  • Roboz, J., Suttajit, M., & Bekesi, J. G. (1981). Elimination of 2-deoxyribose interference in the thiobarbituric acid determination of N-acetylneuraminic acid in tumor cells.[1] Analytical Biochemistry, 110(2), 380-388.[1] Link

  • Luo, B., Groenke, K., et al. (2019). Determination of endogenous sugar phosphates in biological samples using ion-pairing liquid chromatography coupled with tandem mass spectrometry. Journal of Chromatography A, 1589, 84-92. Link

  • Struys, E. A., et al. (2005). Liquid chromatography-tandem mass spectrometry for the determination of pentose-phosphate pathway intermediates. Clinical Chemistry, 51, 1075. Link

  • Burton, K. (1956). A study of the conditions and mechanism of the diphenylamine reaction for the colorimetric estimation of deoxyribonucleic acid. Biochemical Journal, 62(2), 315–323. Link

Sources

A Comparative Guide to the Stability of 2-Deoxyribose 5-Phosphate and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of drug discovery and biochemical research, the integrity of starting materials and intermediates is paramount. Among these, phosphorylated sugars play a pivotal role as biological building blocks and precursors in the synthesis of complex therapeutics, including antisense oligonucleotides and antiviral agents.[1][2] This guide provides an in-depth comparative analysis of the chemical stability of 2-Deoxyribose 5-phosphate (DR5P) and its key structural analogs. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to ensure the reliability of their experiments and the quality of their synthesized molecules.

The stability of these phosphorylated pentoses is not merely an academic curiosity; it has profound implications for their storage, handling, and application in both enzymatic and chemical synthesis. Degradation can lead to the formation of impurities that may interfere with downstream processes, reduce yields, and compromise the biological activity and safety of the final product. This guide will delve into the structural nuances that govern the stability of DR5P and its analogs, present available experimental data, and provide detailed protocols for assessing their stability.

The Decisive Role of the 2'-Hydroxyl Group: A Tale of Two Sugars

The seemingly minor difference between a hydroxyl group (-OH) at the 2'-position in ribose and a hydrogen atom (-H) in deoxyribose is a fundamental determinant of their respective stabilities. This distinction is most famously illustrated in the disparate stabilities of RNA (containing ribose) and DNA (containing deoxyribose). The principles governing this difference are directly applicable to their phosphorylated counterparts, Ribose 5-phosphate (R5P) and 2-Deoxyribose 5-phosphate (DR5P).

The 2'-hydroxyl group in R5P can act as an intramolecular nucleophile, particularly under alkaline conditions, leading to the cleavage of the phosphodiester bond. This inherent reactivity makes R5P and other ribose-containing molecules more susceptible to hydrolysis compared to their 2'-deoxy counterparts. Conversely, the absence of this 2'-hydroxyl group in DR5P confers greater chemical stability, a crucial attribute for a molecule that serves as a cornerstone of genetic material and a precursor in the synthesis of robust therapeutic agents.

While direct, comprehensive comparative studies on the chemical stability of DR5P versus its analogs are not abundant in publicly available literature, valuable insights can be gleaned from studies on related structures. For instance, research on the decomposition rates of various sugars has shown that at neutral pH and elevated temperatures, 2-deoxyribose is more stable than ribose. This fundamental difference in the stability of the parent sugar is expected to translate to their phosphorylated derivatives.

Key Analogs of 2-Deoxyribose 5-Phosphate

A comparative stability analysis necessitates the inclusion of key structural analogs that are either common laboratory reagents, potential impurities, or alternative substrates in enzymatic reactions.

  • Ribose 5-phosphate (R5P): The direct ribonucleotide counterpart to DR5P. Its primary instability arises from the presence of the 2'-hydroxyl group. R5P is a key intermediate in the pentose phosphate pathway.[3][4]

  • Arabinose 5-phosphate (A5P): An epimer of R5P where the hydroxyl group at the 2'-position is in the opposite stereochemical configuration. This stereochemical difference can influence its conformational flexibility and interaction with enzymes and other molecules, potentially affecting its stability.[5]

  • 2-Deoxy-D-ribose: The non-phosphorylated parent sugar of DR5P. While generally more stable than ribose, it is still susceptible to oxidative damage and can undergo degradation.[6][7]

Degradation Pathways: A Multifaceted Challenge

The degradation of DR5P and its analogs can proceed through several chemical pathways, each influenced by environmental factors such as pH, temperature, and the presence of oxidizing agents.

Hydrolysis
Oxidation

The deoxyribose moiety is susceptible to oxidative damage, particularly in the presence of transition metal ions and reactive oxygen species (ROS). This can lead to the opening of the sugar ring and the formation of various degradation products.[8]

Maillard Reaction

The Maillard reaction, a non-enzymatic browning reaction between a reducing sugar and an amino compound, is another potential degradation pathway. Research has shown that both R5P and DR5P can undergo Maillard reactions with amines.[9] In the context of biopharmaceutical production, where these sugars may be in contact with amino acid-containing buffers or other amine sources, this pathway can be a significant source of impurities.

Comparative Stability Data: What the Evidence Suggests

CompoundKey Structural FeatureRelative StabilitySupporting Evidence
2-Deoxyribose 5-phosphate (DR5P) Absence of 2'-hydroxyl groupHigh The lack of the reactive 2'-OH group confers greater resistance to alkaline hydrolysis compared to R5P.
Ribose 5-phosphate (R5P) Presence of 2'-hydroxyl groupModerate The 2'-OH can act as an intramolecular nucleophile, leading to phosphodiester bond cleavage.[9]
Arabinose 5-phosphate (A5P) Epimer of R5P (2'-OH in 'up' position)Moderate to High The stereochemistry of the 2'-OH may influence its reactivity. Further direct comparative studies are needed.
2-Deoxy-D-ribose Non-phosphorylatedHigh (relative to ribose) Studies have shown 2-deoxyribose to be more stable than ribose under thermal stress.

It is crucial to note that these are relative stabilities and that all these compounds will degrade under harsh conditions. For long-term storage, particularly in solution, low temperatures (e.g., -20°C or -80°C) and the absence of moisture are recommended.[10]

Experimental Protocols for Stability Assessment

To ensure the integrity of DR5P and its analogs in research and development, it is essential to perform stability studies. A well-designed forced degradation study can identify potential degradation products and establish a stability-indicating analytical method.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to predict its long-term stability and identify potential degradation products.[11][12]

1. Preparation of Stock Solutions:

  • Prepare a stock solution of 2-Deoxyribose 5-phosphate and each analog at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., purified water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 1, 2, 4, 8 hours). Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period (e.g., 24, 48, 72 hours).

  • Photostability: Expose the stock solution to UV light (e.g., 254 nm) for a defined period.

3. Sample Analysis:

  • Analyze the stressed samples at each time point using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

  • Column: A C18 reversed-phase column is often suitable.

  • Mobile Phase: A gradient elution with a phosphate buffer (e.g., potassium phosphate buffer, pH 6.1) and an organic modifier like acetonitrile is a common starting point.[13]

  • Detection: UV detection at a suitable wavelength (e.g., 230 nm) is often used.[14] For compounds lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed.

  • Method Validation: The method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.[15][16]

Visualization of Key Concepts

To better illustrate the principles discussed, the following diagrams provide a visual representation of the key structural differences and a typical workflow for stability testing.

cluster_DR5P 2-Deoxyribose 5-Phosphate (DR5P) cluster_R5P Ribose 5-Phosphate (R5P) DR5P No 2'-OH group Greater Stability R5P Contains 2'-OH group Susceptible to Hydrolysis cluster_workflow Stability Testing Workflow start Prepare Stock Solutions (DR5P & Analogs) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal) start->stress sample Collect Samples at Time Points stress->sample hplc Analyze via Stability-Indicating HPLC sample->hplc data Quantify Degradation & Identify Products hplc->data

Caption: General workflow for forced degradation studies.

Conclusion and Recommendations for Researchers

The chemical stability of 2-Deoxyribose 5-phosphate and its analogs is a critical parameter that directly impacts the reliability and reproducibility of research and the quality of synthesized therapeutics. The absence of the 2'-hydroxyl group renders DR5P inherently more stable than its ribose-containing counterparts, making it a preferred building block for applications requiring robust chemical integrity.

For researchers and drug development professionals, the key takeaways are:

  • Prioritize DR5P for Stability: When the application allows, DR5P is the more stable choice over R5P for synthetic applications requiring prolonged reaction times or harsh conditions.

  • Implement Rigorous Stability Testing: Conduct forced degradation studies to understand the degradation profile of your specific compound and to develop a validated stability-indicating analytical method. This is essential for quality control and regulatory compliance.

  • Adhere to Proper Storage Conditions: Store all phosphorylated sugars, especially in solution, at low temperatures (-20°C or below) and protect them from moisture to minimize degradation. [10] By understanding the principles of stability and implementing robust analytical methodologies, the scientific community can ensure the quality and integrity of their work, ultimately accelerating the pace of discovery and development.

References

  • Synthesis and biological evaluation of arabinose 5-phosphate mimics modified at position five. Carbohydrate Research. 2014;389:186-191. [Link]

  • Akbar J, Iqbal M, Masih R. Kinetics and mechanism of thermal degradation of pentose- and hexose-based carbohydrate polymers. Carbohydrate Polymers. 2012;90(3):1386-1393. [Link]

  • Boppy NVVD, Haridasyam SB, Vadagam N, Sara N, Sara K, Tamma E. Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science. 2025;15(02):114-126. [Link]

  • Summary of forced degradation studies. ResearchGate. Accessed February 19, 2026. [Link]

  • Powner MW, Sutherland JD. Prebiotic synthesis of aminooxazoline-5′-phosphates in water by oxidative phosphorylation. Chemical Communications. 2017;53(30):4245-4248. [Link]

  • Akbar J, Iqbal M, Masih R. Kinetics and mechanism of thermal degradation of pentose- and hexose-based carbohydrate polymers. ResearchGate. Published online October 2012. [Link]

  • Characterization and application of a newly synthesized 2-deoxyribose-5-phosphate aldolase. ResearchGate. Published online November 2012. [Link]

  • You ZY, Li Y, Zheng YG, Shen YC. Characterization and application of a newly synthesized 2-deoxyribose-5-phosphate aldolase. Journal of Industrial Microbiology & Biotechnology. 2013;40(2):169-176. [Link]

  • Wetmore KM, Price MN, Ray J, et al. Oxidative Pathways of Deoxyribose and Deoxyribonate Catabolism. mSystems. 2019;4(5):e00392-19. [Link]

  • Akbar J, Iqbal M, Masih R. Kinetics and mechanism of thermal degradation of pentose- and hexose-based carbohydrate polymers. Semantic Scholar. Published online October 15, 2012. [Link]

  • Rajkumar T, Ponraju D. Thermal degradation of pentaerythritol phosphate alcohol: TG and TG - MS studies. Journal of Thermal Analysis and Calorimetry. 2012;107(3):1099-1106. [Link]

  • Shinde N, Bharkad V. Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. 2016;3(6). [Link]

  • Wang W, Kim YS, Han NS, et al. Characterization of thermostable 2-deoxy-D-ribose-5-phosphate aldolase with broad temperature adaptability from Thermococcus onnurineus NA1. African Journal of Microbiology Research. 2011;5(15):2019-2025. [Link]

  • A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results. 2022;13(3):364-372. [Link]

  • Venkatesh DN, Kumar SSD. Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. 2022;47(3). [Link]

  • Haridas M, Bisterfeld C, Chen LM, et al. Discovery and Engineering of an Aldehyde Tolerant 2-deoxy-D-ribose 5-phosphate Aldolase (DERA) from Pectobacterium atrosepticum. Catalysts. 2020;10(8):883. [Link]

  • Suji G, Sivakami S. 2-Deoxy-D-ribose-induced oxidative stress causes apoptosis in human monocytic cells: prevention by pyridoxal-5'-phosphate. Toxicology in Vitro. 2008;22(4):968-979. [Link]

  • Munanairi A, O'Banion SK, Gamble R, Breuer E, Harris AW, Sandwick RK. The multiple Maillard reactions of ribose and deoxyribose sugars and sugar phosphates. Carbohydrate Research. 2007;342(17):2575-2592. [Link]

  • Song B, Sigel H. Comparison of the Acid-Base Properties of Ribose and 2'-deoxyribose Nucleotides. Chemistry & Biodiversity. 2006;3(3):331-348. [Link]

  • Ogawa J, Horinouchi N, Shimizu S. Method of preparing 2-deoxyribose 5-phosphate. Google Patents. Published online November 27, 2003.
  • Dong MW. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. 2020;33(11):20-31. [Link]

  • Meredith TC, Woodard RW. Identification of a d-Arabinose-5-Phosphate Isomerase in the Gram-Positive Clostridium tetani. Journal of Bacteriology. 2017;199(17):e00216-17. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Accessed February 19, 2026. [Link]

  • Ogawa J, Horinouchi N, Shimizu S. Method of preparing 2-deoxyribose 5-phosphate. Google Patents. Published online September 12, 2002.
  • Wang D, Wang C, Liu X, et al. Arabinose biosynthesis is critical for salt stress tolerance in Arabidopsis. The Plant Journal. 2018;96(3):582-596. [Link]

  • Deoxyribose 5-phosphate (PAMDB000230). P. aeruginosa Metabolome Database. Accessed February 19, 2026. [http://p aeruginosa.ca/metabolites/PAMDB000230]([Link] aeruginosa.ca/metabolites/PAMDB000230)

  • Arabinose utilization and pentose phosphate pathways in E. coli. Genes... ResearchGate. Published online January 2020. [Link]

  • Deoxyribose-phosphate aldolase. Wikipedia. Accessed February 19, 2026. [Link]

  • Voutilainen S, Tuomainen T, Lehtola S, et al. Current state of and need for enzyme engineering of 2-deoxy-D-ribose 5-phosphate aldolases and its impact. Applied Microbiology and Biotechnology. 2021;105(18):6629-6644. [Link]

  • Malygin A, Khomyakova E, Petrova A, et al. Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. International Journal of Molecular Sciences. 2023;24(22):16298. [Link]

  • Kim EK, Lee KU, Kim JR, et al. 2-Deoxy-D-ribose induces cellular damage by increasing oxidative stress and protein glycation in a pancreatic beta-cell line. Metabolism. 2010;59(6):836-843. [Link]

  • 2-Deoxyribose-5-phosphate Aldolase, a Remarkably Tolerant Aldolase towards Nucleophile Substrates. ResearchGate. Published online November 2019. [Link]

  • SU JK, SOWDEN JC. BIOSYNTHESIS OF PLANT CONSTITUENTS: I. THE COMPLETE DEGRADATION OF 2-DEOXY-D-RIBOSE AND SOME 2-DEOXY-D-HEXOSES. Canadian Journal of Chemistry. 1962;40(11):2019-2024. [Link]

  • Link H, Christodoulou D, Ruzickova S, et al. Quantitative modeling of pentose phosphate pathway response to oxidative stress reveals a cooperative regulatory strategy. bioRxiv. Published online February 6, 2022. [Link]

  • Structural and Functional Studies of Ribose-5-phosphate isomerase B. DiVA. Accessed February 19, 2026. [Link]

  • Ribose 5-phosphate. Wikipedia. Accessed February 19, 2026. [Link]

  • Mukherjee J, Das A, Pal TK. Stability-Indicating RP-HPLC Method for Determination of Ursodeoxycholic Acid in Tablet Dosage Form. Asian Journal of Chemistry. 2011;23(9):4189-4192. [Link]

  • Attimarad M, Al-Dhubiab BE, Al-Shehri S, et al. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution. Advanced Pharmaceutical Bulletin. 2016;6(1):125-131. [Link]

  • Jadav Y, Solanki H, Shrivastav P. Stability-Indicating High-Performance Liquid Chromatographic Determination of Apixaban in the Presence of Degradation Products. Scientia Pharmaceutica. 2014;82(4):757-768. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2-Deoxyribose 5-phosphate (disodium salt)

Author: BenchChem Technical Support Team. Date: February 2026

While 2-Deoxyribose 5-phosphate (disodium salt) is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is imperative to adhere to best practices for handling chemical powders to mitigate any potential risks.[1][2][3] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a deeper understanding of laboratory safety.

Hazard Assessment and Risk Mitigation

2-Deoxyribose 5-phosphate (disodium salt) is a white to off-white crystalline powder. Although not classified as hazardous, like any fine powder, it can pose a physical hazard if inhaled, and may cause mild irritation to the eyes and skin upon contact.[4] The primary routes of potential exposure are inhalation of the powder and direct contact with the skin or eyes. Therefore, our safety protocols are designed to minimize the generation of airborne dust and prevent direct contact.

Key Safety Considerations:

HazardPotential RiskMitigation Strategy
Inhalation May cause respiratory tract irritation.[4]Handle in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure.[5]
Eye Contact May cause eye irritation.[4]Wear appropriate safety glasses or goggles.[4]
Skin Contact May cause skin irritation.[4]Wear nitrile gloves and a lab coat.[4][6]
Ingestion May cause irritation of the digestive tract.[4]Do not store or consume food and drink in the laboratory. Wash hands thoroughly after handling.[4][7]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical step in ensuring your safety. The following recommendations are based on a thorough risk assessment for handling 2-Deoxyribose 5-phosphate (disodium salt) in a powdered form.

  • Eye Protection: Chemical safety glasses or goggles are mandatory to protect against accidental splashes or airborne particles.[4] Standard prescription glasses do not provide adequate protection.

  • Hand Protection: Nitrile gloves are recommended to prevent skin contact.[6] It is crucial to inspect gloves for any signs of damage before use and to wash hands thoroughly after removing them.[5][6]

  • Body Protection: A standard laboratory coat should be worn at all times to protect your skin and clothing from contamination.[5][8] The lab coat should be fully buttoned.

  • Respiratory Protection: While generally not required under normal handling conditions in a well-ventilated area, a NIOSH-approved N95 respirator may be considered if there is a potential for significant dust generation that cannot be controlled by engineering means.

Safe Handling Workflow: A Step-by-Step Guide

This workflow is designed to provide a clear, logical sequence of operations for the safe handling of 2-Deoxyribose 5-phosphate (disodium salt), from preparation to disposal.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Don PPE (Gloves, Goggles, Lab Coat) Area 2. Prepare Ventilated Workspace (Fume Hood or Ventilated Enclosure) Prep->Area Materials 3. Gather Materials (Spatula, Weigh Paper, Containers) Area->Materials Weigh 4. Carefully Weigh Powder (Minimize Dust Generation) Materials->Weigh Dissolve 5. Dissolve in Solvent (If applicable) Weigh->Dissolve Clean 6. Clean Work Area (Wipe with a damp cloth) Dissolve->Clean Dispose 7. Dispose of Waste (Follow institutional guidelines) Clean->Dispose Doff 8. Doff PPE (Gloves last, then wash hands) Dispose->Doff

Caption: Workflow for Safe Handling of 2-Deoxyribose 5-phosphate (disodium).

Detailed Protocol:

  • Don Personal Protective Equipment (PPE): Before handling the chemical, put on your lab coat, safety glasses or goggles, and nitrile gloves.

  • Prepare a Ventilated Workspace: Whenever possible, handle the powder in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[5]

  • Gather Materials: Assemble all necessary equipment, such as a spatula, anti-static weigh paper or a suitable container, and the solvent for dissolution if required. Using disposable items can help prevent cross-contamination.[5]

  • Carefully Weigh the Powder: To minimize dust generation, handle the powder gently. Avoid scooping or pouring from a height. The use of anti-static weigh vessels can help prevent the powder from scattering.[5]

  • Dissolve in Solvent (if applicable): If preparing a solution, add the solvent to the powder slowly to avoid splashing.

  • Clean the Work Area: After handling, decontaminate the work surface by wiping it with a damp cloth to collect any residual powder. Do not use a dry brush, as this can generate dust.[5]

  • Dispose of Waste: Dispose of contaminated weigh paper, gloves, and any excess chemical in accordance with your institution's chemical waste disposal procedures.[1][4]

  • Doff PPE and Wash Hands: Remove your PPE in the correct order (gloves last) to avoid contaminating your skin. Immediately wash your hands thoroughly with soap and water.

Spill and Exposure Procedures

In the event of an accidental spill or exposure, it is crucial to act quickly and calmly.

  • Small Spills: For small spills, carefully sweep up the powder, avoiding dust formation, and place it in a sealed container for disposal.[1][4] Clean the area with a damp cloth.

  • Large Spills: For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department for assistance.[8]

  • Eye Contact: If the powder comes into contact with your eyes, immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek medical attention.

  • Skin Contact: In case of skin contact, remove contaminated clothing and wash the affected area thoroughly with soap and water.[4][6]

  • Inhalation: If you inhale the powder, move to fresh air immediately.[4][6] If you experience any respiratory discomfort, seek medical attention.

  • Ingestion: If ingested, rinse your mouth with water. Do not induce vomiting.[4][6] Seek medical attention.

Storage and Disposal

Proper storage and disposal are essential components of the chemical's life cycle in the laboratory.

  • Storage: Store 2-Deoxyribose 5-phosphate (disodium salt) in a tightly closed container in a cool, dry, and well-ventilated area.[4][6] The recommended storage temperature is -20°C.

  • Disposal: All chemical waste, including empty containers, should be disposed of in accordance with local, state, and federal regulations.[1][4] Never dispose of chemicals down the drain unless explicitly permitted by your institution's EHS guidelines.

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. This commitment to safety is the bedrock of scientific excellence.

References

  • BASF. (2025, October 6). Safety data sheet. Retrieved from [Link]

  • BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]

  • De Dietrich Process Systems. (2024, January 22). Handling Hazardous Bulk Solids and Powders: Safety First! Retrieved from [Link]

  • Occupli. (2021, November 3). The controls required for handling powder irritants. Retrieved from [Link]

  • Carl ROTH. (2024, March 2). Safety Data Sheet: D-Ribose-5-phosphate disodium salt. Retrieved from [Link]

  • Szabo-Scandic. (2020, January 11). 2-deoxy-D-Ribose SAFETY DATA SHEET. Retrieved from [Link]

  • The University of Texas at Austin. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from [Link]

  • Carl ROTH. (2024, March 2). Safety Data Sheet: D-Ribose-5-phosphate disodium salt. Retrieved from [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.